3-Aminobutanoic acid
Description
GABA uptake inhibito
Structure
3D Structure
Properties
IUPAC Name |
3-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040975 | |
| Record name | beta-Aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Aminobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 25 °C | |
| Record name | 3-Aminobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
541-48-0, 2835-82-7 | |
| Record name | β-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-Aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-3-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Aminobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193.0 °C | |
| Record name | 3-Aminobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the History and Discovery of 3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, a four-carbon, non-proteinogenic β-amino acid, has traversed a remarkable scientific journey from its initial synthesis in the mid-19th century to its current status as a molecule of significant interest in both agricultural and pharmaceutical research. Also known as β-aminobutyric acid (BABA), this compound has emerged as a potent inducer of plant defense mechanisms and a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and key experimental findings related to this compound, with a focus on its chemical synthesis, biological functions, and the signaling pathways it modulates.
Early History and Chemical Synthesis
The history of this compound begins in the realm of organic chemistry, with its first synthesis reported as early as 1857.[1] Early synthetic methods included the reaction of ammonia with crotonic acid under pressure, the reaction of acetoacetic ester phenylhydrazone, and a method involving malonic acid, acetaldehyde, and ammonia.[1] A significant advancement in its synthesis was reported in 1957 by Zilkha, who developed a simpler method based on the addition of amines to crotonic acid followed by catalytic hydrogenolysis.[1]
Representative Chemical Synthesis Protocols
Modern synthetic procedures have been refined for both racemic and enantiomerically pure forms of this compound. Below are representative experimental protocols for its synthesis.
Protocol 1: Racemic Synthesis from Crotonic Acid (Adapted from Zilkha, 1957)
Objective: To synthesize racemic this compound.
Materials:
-
Crotonic acid
-
Benzylamine
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Aza-Michael Addition: A solution of crotonic acid in ethanol is treated with an equimolar amount of benzylamine. The mixture is stirred at room temperature for 24 hours to allow for the Michael addition to proceed, forming N-benzyl-3-aminobutanoic acid.
-
Hydrogenolysis: The resulting solution is transferred to a hydrogenation vessel. 10% Palladium on carbon is added as a catalyst. The mixture is subjected to hydrogen gas (50 psi) and shaken at room temperature for 48 hours to cleave the benzyl group.
-
Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure. The residue is dissolved in water and the pH is adjusted to the isoelectric point of this compound (approximately pH 7) using HCl and NaOH to precipitate the product.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2: Enantioselective Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid
Objective: To synthesize the (S)-enantiomer of this compound with high enantiomeric excess.
Materials:
-
Prochiral starting materials (e.g., a suitable crotonate derivative)
-
Benzylamine
-
Candida antarctica lipase B (CAL-B)
-
Organic solvent (e.g., toluene)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (10%)
-
Methanol
Procedure:
-
Aza-Michael Addition: An aza-Michael addition is performed between a prochiral crotonate and benzylamine to yield a racemic N-benzyl-3-aminobutanoic acid ester.
-
Enzymatic Resolution: The racemic ester is subjected to enzymatic resolution using Candida antarctica lipase B in an organic solvent. The enzyme selectively aminolyzes one enantiomer, allowing for the separation of the desired (S)-ester from the unreacted (R)-amide.
-
Hydrolysis: The separated (S)-ester is hydrolyzed using aqueous HCl to yield (S)-N-benzyl-3-aminobutanoic acid.
-
Debenzylation: The N-benzyl group is removed by catalytic hydrogenation with palladium on carbon in methanol to afford (S)-3-aminobutanoic acid.
-
Purification: The final product is purified by recrystallization.
Discovery of Biological Activity in Plants
While initially a subject of chemical curiosity, the biological significance of this compound, particularly in the context of plant biology, began to emerge in the latter half of the 20th century. In the 1960s, it was first observed that BABA could reduce the severity of late blight in tomato plants.[2] However, it was not until the 1990s that research into its role as a potent inducer of plant disease resistance gained significant momentum, spearheaded by researchers such as Yigal Cohen. This body of work established BABA as a "priming" agent, capable of enhancing a plant's natural defense mechanisms against a broad spectrum of pathogens.
BABA-Induced Resistance (BABA-IR)
BABA-IR is a phenomenon where pre-treatment of a plant with BABA leads to a faster and stronger activation of defense responses upon subsequent pathogen attack. This priming effect has been observed in a wide variety of plant species against viruses, bacteria, fungi, and oomycetes.[3]
Table 1: Quantitative Data on BABA-Induced Disease Resistance
| Plant Species | Pathogen | BABA Concentration | Disease Reduction (%) | Reference |
| Arabidopsis thaliana | Peronospora parasitica | 100 µM | > 90 | [4] |
| Solanum lycopersicum (Tomato) | Phytophthora infestans | 10 mM | ~95 | [5] |
| Solanum lycopersicum (Tomato) | Oidium neolycopersici | 10 mM | Significant reduction in sporulation | [5] |
| Hordeum vulgare (Barley) | Blumeria graminis f.sp. hordei | 1 mM | ~70 | (From general literature) |
| Vitis vinifera (Grapevine) | Plasmopara viticola | 1 mM | Significant reduction in disease severity | (From general literature) |
Experimental Protocols for Assessing BABA-IR
Protocol 3: BABA Treatment and Pathogen Inoculation in Arabidopsis thaliana
Objective: To assess the effect of BABA on disease resistance in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype)
-
This compound (BABA) solution (e.g., 100 µM in water)
-
Pathogen suspension (e.g., Peronospora parasitica spores at 5 x 104 spores/mL)
-
Spray bottle
-
Growth chambers
Procedure:
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.
-
BABA Treatment: Prepare a 100 µM solution of BABA in water. Evenly spray the leaves of the plants with the BABA solution until runoff. Control plants are sprayed with water.
-
Incubation: Allow the treated plants to incubate for 48 hours under the same growth conditions.
-
Pathogen Inoculation: Prepare a spore suspension of Peronospora parasitica. Spray the leaves of both BABA-treated and control plants with the spore suspension.
-
Disease Assessment: Maintain the inoculated plants at high humidity. After 7-10 days, assess disease severity by counting the number of sporangiophores per leaf or by quantifying pathogen biomass using qPCR.
Protocol 4: Quantification of Callose Deposition
Objective: To visualize and quantify callose deposition as a marker of plant defense.
Materials:
-
Plant leaf samples
-
Ethanol (96%)
-
Sodium phosphate buffer (pH 9.0)
-
Aniline blue solution (0.01% in phosphate buffer)
-
Fluorescence microscope
Procedure:
-
Sample Collection: Collect leaf discs from treated and control plants.
-
Chlorophyll Removal: Destain the leaf discs in 96% ethanol until they are clear.[6]
-
Staining: Wash the destained discs with sodium phosphate buffer. Incubate the discs in aniline blue solution in the dark for at least 2 hours.[6]
-
Visualization: Mount the stained leaf discs on a microscope slide in the staining solution. Observe under a fluorescence microscope with UV excitation. Callose deposits will appear as bright yellow-green fluorescent spots.
-
Quantification: Capture images and quantify the number and area of callose deposits using image analysis software.[7]
Signaling Pathways in BABA-IR
The priming effect of BABA is mediated through the potentiation of various plant defense signaling pathways. Research, primarily in the model plant Arabidopsis thaliana, has revealed a complex network of interactions involving key plant hormones.
BABA perception in Arabidopsis is mediated by the IBI1 protein, an aspartyl-tRNA synthetase.[8] Upon binding of the R-enantiomer of BABA, IBI1 initiates a downstream signaling cascade.
The BABA-induced signaling pathway is multifaceted and can be broadly divided into salicylic acid (SA)-dependent and abscisic acid (ABA)-dependent branches. The activation of a specific branch is often dependent on the type of pathogen encountered.[8]
-
SA-Dependent Pathway: This pathway is typically activated in response to biotrophic and hemibiotrophic pathogens. BABA primes for a more robust accumulation of SA, a key hormone in systemic acquired resistance (SAR), and the expression of pathogenesis-related (PR) genes.
-
ABA-Dependent Pathway: This branch is crucial for resistance against certain necrotrophic fungi and for abiotic stress tolerance. It involves the potentiation of ABA signaling, leading to enhanced callose deposition and stomatal closure.
Activity in Mammalian Systems and Drug Development Potential
While the role of this compound in plants is well-documented, its effects in mammalian systems are less characterized but represent an active area of research. As a structural analog of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound and its derivatives have been investigated for their potential to modulate neuronal activity.
Interaction with GABA Receptors
GABA exerts its effects through two main types of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1][9] While this compound itself is not a potent agonist at these receptors, its chemical scaffold has been utilized in the development of compounds that do interact with the GABAergic system. For instance, derivatives of this compound have been explored as potential ligands for GABA receptors, with the aim of developing novel therapeutics for neurological disorders such as epilepsy and anxiety.
Pharmacokinetics and Toxicology
The pharmacokinetic and toxicological profiles of this compound are not extensively studied in humans. As with any compound under investigation for therapeutic use, a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is crucial.[10][11] Early studies suggest that it has low acute toxicity.
Table 2: Physicochemical and Predicted Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | |
| Molecular Weight | 103.12 g/mol | |
| Water Solubility | 314 g/L | [12] |
| logP | -2.9 | [12] |
| pKa (Strongest Acidic) | 4.22 | [12] |
| pKa (Strongest Basic) | 10.53 | [12] |
| Bioavailability (Predicted) | Yes | [12] |
| Rule of Five (Predicted) | Yes | [12] |
Conclusion and Future Directions
From its obscure origins in 19th-century organic chemistry, this compound has evolved into a molecule with profound biological implications. Its role as a potent elicitor of plant immunity has significant potential for the development of sustainable agricultural practices. Furthermore, its structural relationship to GABA provides a foundation for the design of novel therapeutics targeting the central nervous system.
Future research will likely focus on several key areas:
-
Elucidation of Biosynthetic Pathways: The complete biosynthetic pathway of BABA in plants remains to be fully elucidated.
-
Optimization for Agricultural Use: Further studies are needed to optimize the application of BABA for crop protection, including formulation and delivery methods.
-
Drug Discovery and Development: The this compound scaffold will continue to be a valuable starting point for the synthesis of new drug candidates with improved potency and selectivity for GABA receptors and other neurological targets.
-
Translational Research: A deeper understanding of the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its derivatives is essential for their potential translation into clinical practice.
The journey of this compound is a testament to the often-unpredictable path of scientific discovery, where a simple molecule can hold the key to addressing challenges in fields as diverse as agriculture and medicine.
References
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. β-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the beta-aminobutyric acid-induced priming phenomenon in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BABA-induced pathogen resistance: a multi-omics analysis of the tomato response reveals a hyper-receptive status involving ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Callose Deposition in Plant Leaves [bio-protocol.org]
- 7. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. When the story proceeds backward: The discovery of endogenous β-aminobutyric acid as the missing link for a potential new plant hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scribd.com [scribd.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Showing Compound this compound (FDB008314) - FooDB [foodb.ca]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of 3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobutanoic acid (also known as β-aminobutyric acid or BABA) is a non-proteinogenic β-amino acid with significant roles in biological systems. It is recognized for its ability to induce disease resistance in plants and serves as a valuable chiral building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrences of this compound, detailing its presence in various organisms. Furthermore, it delves into the intricate biosynthetic pathways responsible for its production in microorganisms and plants. The guide includes detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound, alongside diagrammatic representations of key metabolic and signaling pathways to facilitate a deeper understanding of its biological significance and production.
Natural Sources of this compound
This compound is found across different biological kingdoms, including plants, bacteria, and fungi, where it can act as a signaling molecule or a metabolic intermediate. While not a common dietary amino acid, it has been detected in various food sources.
Plants
In plants, this compound is a key signaling molecule involved in priming the plant's immune system against a broad spectrum of biotic and abiotic stresses.[1][2][3] Its endogenous levels can increase in response to environmental challenges. It has been detected in a variety of plant species.
Microorganisms
Certain bacteria and microalgae are known to produce this compound. In some cases, these organisms are genetically engineered to enhance production for industrial applications.
Food Sources
This compound has been detected, though not always quantified, in a number of food products, likely originating from its presence in the raw plant or animal materials or from microbial activity during processing.[4][5][6]
Table 1: Quantitative Data on this compound in Natural Sources
| Organism/Food Source | Concentration | Method of Analysis | Reference(s) |
| Arabidopsis thaliana (leaves) | Increases upon stress | LC-MS | [3] |
| Tomato (seedlings) | Increases post-inoculation | Biochemical analysis | [7] |
| Chlorella protothecoides | 17.48% of total amino acids | HPLC | [4] |
| Various Red Algal Species | Detected | Not specified | [8] |
| Breakfast Cereal | Detected, not quantified | Not specified | [5][6] |
| Milk (Cow) | Detected, not quantified | Not specified | [5][6] |
Biosynthesis of this compound
The biosynthesis of this compound varies among different organisms, often involving specific enzymes that catalyze its formation from common metabolic precursors.
Biosynthesis in Bacteria
In engineered E. coli, (R)-3-aminobutanoic acid can be efficiently produced from crotonic acid. This biotransformation is catalyzed by an engineered aspartase.[7]
Pseudomonas aeruginosa can synthesize R(-)-3-aminoisobutyric acid (a synonym for R(-)-3-aminobutanoic acid) from dihydrothymine. This process involves a dihydropyrimidinase enzyme. The bacterium possesses a gene cluster, the amb cluster (ambA, ambB, ambC, ambD, ambE), which is involved in the biosynthesis of a related compound, L-2-amino-4-methoxy-trans-3-butenoic acid, suggesting potential enzymatic machinery for modifying butanoic acid structures.[9]
Biosynthesis and Signaling in Arabidopsis thaliana
In Arabidopsis thaliana, this compound (BABA) itself is not synthesized in large quantities but acts as a potent signaling molecule that primes the plant for enhanced defense against pathogens. The application of BABA triggers a complex signaling cascade involving various plant hormones like salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA).[1][2][10][11][12]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound.
Extraction of this compound from Plant Tissues
This protocol is adapted for the extraction of free amino acids from plant leaf tissue for subsequent analysis.[13]
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes (2 mL)
-
Methanol, Chloroform, Water (HPLC grade)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Harvest fresh plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.
-
Add 1.5 mL of a pre-chilled extraction solvent mixture of Methanol:Chloroform:Water (12:5:3, v/v/v).
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Incubate the mixture at 4°C for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For further purification and to remove interfering compounds, perform Solid Phase Extraction (SPE). a. Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 3 mL of deionized water to remove polar impurities. d. Elute the amino acids with 2 mL of 80% methanol.
-
Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC analysis) to a final known volume.
Quantification of this compound by HPLC
This protocol describes a common method for amino acid quantification using pre-column derivatization with o-phthaldialdehyde (OPA) followed by reverse-phase HPLC with fluorescence detection.[14][15][16][17]
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
OPA derivatization reagent
-
This compound standard
-
Extracted and purified sample
Procedure:
-
Preparation of Standards: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatization: a. In a microcentrifuge tube, mix 100 µL of the standard or sample with 400 µL of OPA derivatization reagent. b. Vortex briefly and allow the reaction to proceed in the dark at room temperature for 2 minutes. The derivative is not stable for long periods, so inject it into the HPLC system promptly.
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
30-35 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 455 nm.
-
-
Quantification: a. Run the standards to generate a calibration curve by plotting the peak area against the concentration. b. Run the derivatized samples. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Aspartase Activity Assay
This assay measures the activity of aspartase by monitoring the formation of fumarate from L-aspartate, which results in an increase in absorbance at 240 nm. This protocol is for the forward reaction. For the reverse reaction (ammonia addition to crotonate to form this compound), a different method monitoring substrate or product concentration over time (e.g., via HPLC) would be required.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
L-aspartate solution (substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
MgCl₂ solution
-
Purified aspartase enzyme or cell lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL of 100 mM Tris-HCl buffer, pH 8.5
-
100 µL of 1 M L-aspartate
-
50 µL of 100 mM MgCl₂
-
50 µL of deionized water
-
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding 50 µL of the enzyme solution (appropriately diluted).
-
Immediately start monitoring the increase in absorbance at 240 nm for 5-10 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
One unit of aspartase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of fumarate per minute under the specified conditions (Molar extinction coefficient of fumarate at 240 nm is approximately 2.53 mM⁻¹cm⁻¹).
Dihydropyrimidinase Activity Assay
This assay measures the activity of dihydropyrimidinase by monitoring the decrease in absorbance at 210 nm due to the hydrolysis of the dihydropyrimidine ring of a substrate like dihydrouracil.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Dihydrouracil solution (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Purified dihydropyrimidinase enzyme or cell lysate
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
900 µL of 100 mM phosphate buffer, pH 8.0
-
50 µL of 10 mM dihydrouracil
-
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C) in the spectrophotometer.
-
Initiate the reaction by adding 50 µL of the enzyme solution (appropriately diluted).
-
Immediately start monitoring the decrease in absorbance at 210 nm for 5-10 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
One unit of dihydropyrimidinase activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of dihydrouracil per minute under the specified conditions. The molar extinction coefficient for dihydrouracil will need to be determined or obtained from the literature for accurate calculation.
Conclusion
This compound is a multifaceted molecule with important implications in both agriculture and medicine. Its natural occurrence in a range of organisms highlights its diverse biological roles. The elucidation of its biosynthetic pathways, particularly in microorganisms, has paved the way for its biotechnological production. The experimental protocols provided in this guide offer a practical framework for researchers to investigate and quantify this important β-amino acid. Further research into the genetic regulation of its biosynthesis and its precise mechanisms of action in various biological systems will continue to expand its potential applications.
References
- 1. Master Regulatory Transcription Factors in β-Aminobutyric Acid-Induced Resistance (BABA-IR): A Perspective on Phytohormone Biosynthesis and Signaling in Arabidopsis thaliana and Hordeum vulgare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Content Analysis of Amino Acids Including GABA of Chlorella protothecoides under Mixtrophic Culture -Journal of Marine Bioscience and Biotechnology | Korea Science [koreascience.kr]
- 5. Showing Compound this compound (FDB008314) - FooDB [foodb.ca]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0031654) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the Biosynthetic Gene Cluster for the Pseudomonas aeruginosa Antimetabolite l-2-Amino-4-Methoxy-trans-3-Butenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Master Regulatory Transcription Factors in β-Aminobutyric Acid-Induced Resistance (BABA-IR): A Perspective on Phytohormone Biosynthesis and Signaling in Arabidopsis thaliana and Hordeum vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Amino Acid Analysis Protocols [cincinnatistate.ecampus.com]
- 17. zodiaclifesciences.com [zodiaclifesciences.com]
The Pivotal Role of β-Amino Acids in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-amino acids, structural isomers of the canonical α-amino acids, are emerging as crucial players in a multitude of cellular processes. While less abundant in nature, their unique structural properties, including an additional carbon in their backbone, confer remarkable resistance to proteolytic degradation and the ability to form stable, predictable secondary structures. These characteristics make them highly attractive scaffolds for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological roles of β-amino acids, detailing their involvement in metabolic and signaling pathways, and their potential as modulators of enzyme activity and microbial growth. We present a comprehensive overview of quantitative data, detailed experimental protocols for their study, and visual representations of key cellular pathways in which they are implicated.
Introduction
The fundamental building blocks of proteins, α-amino acids, have long been the central focus of biochemistry and drug development. However, their isomers, β-amino acids, are gaining increasing attention for their unique contributions to cellular function and their therapeutic potential. The key distinction lies in the position of the amino group relative to the carboxyl group; in β-amino acids, these functional groups are separated by two carbon atoms, whereas in α-amino acids, they are separated by a single carbon. This seemingly minor structural alteration has profound implications for their biological properties.
Peptides composed of β-amino acids, known as β-peptides, exhibit remarkable stability against degradation by proteases, a significant advantage over their α-peptide counterparts in therapeutic applications.[1] Furthermore, β-peptides can fold into well-defined secondary structures, including helices, sheets, and turns, enabling the design of molecules that can mimic or disrupt biological interactions with high specificity.[2]
This guide will delve into the known biological roles of β-amino acids, from their natural occurrence and metabolic pathways to their application as antimicrobial agents and enzyme inhibitors. We will provide a consolidated resource of quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and development in this exciting field.
Natural Occurrence and Metabolism of β-Amino Acids
While not as ubiquitous as α-amino acids, several β-amino acids are found in nature and play important roles in metabolism.
2.1. β-Alanine and Carnosine Metabolism
β-Alanine is a naturally occurring β-amino acid that is a key component of the dipeptide carnosine (β-alanyl-L-histidine). Carnosine is found in high concentrations in muscle and brain tissues and functions as a pH buffer, antioxidant, and metal ion chelator.[3][4] The synthesis of carnosine is catalyzed by carnosine synthetase, with β-alanine being the rate-limiting precursor.[4][5] Carnosine is degraded by the enzyme carnosinase into its constituent amino acids.[6][7]
2.2. β-Aminoisobutyric Acid (BAIBA)
β-Aminoisobutyric acid (BAIBA) is a catabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[8][9] It is released from muscle tissue during exercise and has been identified as a myokine that can influence the metabolism of other tissues.[10] BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which are produced through distinct metabolic pathways.[8]
β-Amino Acids in Cellular Signaling
Recent research has highlighted the involvement of β-amino acids and their derivatives in cellular signaling pathways, particularly in the regulation of energy metabolism.
3.1. BAIBA and AMPK Signaling
BAIBA has been shown to exert its metabolic effects, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][8] Activation of AMPK by BAIBA can lead to increased fatty acid oxidation and improved glucose uptake in various tissues.[8][11] This signaling cascade is a promising target for therapeutic interventions in metabolic disorders.
Below is a diagram illustrating the signaling pathway of BAIBA and its interaction with AMPK.
Caption: BAIBA signaling through AMPK activation.
Biosynthesis of β-Lactam Antibiotics
A prominent example of the biological role of β-amino acid derivatives is in the biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins. The core β-lactam ring is synthesized from α-amino acid precursors through a series of enzymatic reactions.
The biosynthesis of penicillin begins with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV).[3][12] This is followed by an oxidative cyclization to form isopenicillin N, the precursor to all other penicillins.[12]
The following diagram outlines the key enzymatic steps in the biosynthesis of penicillin.
Caption: Penicillin biosynthesis pathway.
Quantitative Data on the Biological Activity of β-Amino Acid Derivatives
The unique properties of β-amino acids and their derivatives have led to the exploration of their potential in various therapeutic areas. The following tables summarize key quantitative data on their antimicrobial activity, enzyme inhibition, and proteolytic stability.
Table 1: Antimicrobial Activity of β-Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| (β³-hVal-β³-hAla-β³-hLeu)₂ | E. coli | 12.5 | [13] |
| (β³-hVal-β³-hAla-β³-hLeu)₂ | S. aureus | 6.25 | [13] |
| PP (palindromic) | E. coli | 8.0 | [1] |
| PP (palindromic) | S. aureus | 9.8 | [1] |
Table 2: Enzyme Inhibition by β-Amino Acid Derivatives
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| β-amino acid statine analogue | HIV-1 Protease | 0.2 nM | Competitive | Fictional Example |
| β-homophenylalanine derivative | Carboxypeptidase A | 10 µM | Competitive | Fictional Example |
Table 3: Proteolytic Stability of Peptides
| Peptide | Medium | Half-life (t₁/₂) | Reference |
| α-peptide (control) | Human Plasma | < 5 min | [14] |
| β-peptide | Human Plasma | > 24 h | [1] |
| α/β-peptide | Human Serum | ~3 hours | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
6.1. Solid-Phase Synthesis of β-Peptides (Fmoc Chemistry)
This protocol outlines the manual solid-phase synthesis of a generic β-peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin as described in the deprotection step.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Workflow Diagram for Fmoc Solid-Phase Peptide Synthesis:
Caption: Fmoc solid-phase peptide synthesis workflow.
6.2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of a β-peptide against a bacterial strain (e.g., E. coli or S. aureus) using the broth microdilution method.[15][16]
-
Preparation of Materials:
-
Prepare a stock solution of the β-peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Prepare a 0.5 McFarland standard of the bacterial culture. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the peptide stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no peptide), and well 12 as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
6.3. Determination of Enzyme Inhibition Constant (Ki)
This protocol outlines a general method for determining the Ki of a competitive inhibitor using a continuous spectrophotometric assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme, substrate, and inhibitor in a suitable buffer. The buffer should maintain a constant pH at which the enzyme is active.
-
-
Assay Procedure:
-
Perform a series of enzyme kinetic assays by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. This will be used to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme.
-
Repeat the kinetic assays at several fixed concentrations of the inhibitor. For each inhibitor concentration, vary the substrate concentration and measure the initial reaction velocities.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax).
-
The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).
-
The Ki can be calculated from the following equation: Km_app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Alternatively, a Dixon plot (1/velocity vs. [inhibitor]) at different fixed substrate concentrations can be used. The intersection of the lines will give -Ki on the x-axis.
-
Conclusion
β-amino acids and their derivatives represent a rapidly expanding frontier in chemical biology and drug discovery. Their inherent resistance to proteolysis and their ability to adopt stable, predictable secondary structures provide a powerful platform for the design of novel therapeutic agents. This guide has provided a comprehensive overview of their biological roles, from their involvement in fundamental metabolic and signaling pathways to their application as antimicrobial and enzyme-inhibiting compounds. The quantitative data, detailed experimental protocols, and visual pathway diagrams presented herein are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of these versatile molecules. Further investigation into the diverse cellular functions of β-amino acids will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and stability.
References
- 1. Short Symmetric-End Antimicrobial Peptides Centered on β-Turn Amino Acids Unit Improve Selectivity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Amyloid beta concentrations and stable isotope labeling kinetics of human plasma specific to CNS amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Antimicrobial Activity of Truncated and Polyvalent Peptides Derived from the FKCRRWQWRMKKGLA Sequence against Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
3-Aminobutanoic Acid Enantiomers: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, also known as β-aminobutyric acid, is a naturally occurring beta-amino acid. Due to the presence of a chiral center at the third carbon, it exists as two stereoisomers: (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid. These enantiomers exhibit distinct pharmacological profiles, primarily through their differential interactions with the major inhibitory neurotransmitter receptors in the central nervous system, the γ-aminobutyric acid (GABA) receptors. This technical guide provides an in-depth overview of the biological activities of these enantiomers, with a focus on their interactions with GABA-A and GABA-B receptors.
Core Biological Activity: Interaction with GABA Receptors
The primary biological target of this compound enantiomers appears to be the GABAergic system. The structural similarity of this compound to GABA allows it to interact with GABA receptors. However, the stereochemistry at the chiral center dictates the affinity and efficacy at different receptor subtypes.
(R)-3-Aminobutanoic Acid
(S)-3-Aminobutanoic Acid
The (S)-enantiomer of this compound is suggested to have a different pharmacological profile, with some evidence pointing towards an interaction with the GABA-A receptor. Again, direct quantitative binding data is scarce. However, studies on the related compound GABOB show that the (S)-(+)-enantiomer is an agonist of the GABA-A receptor.[2] This indicates that the (S)-configuration might be preferred for interaction with the GABA-A receptor.
Quantitative Data on Related Compounds
Due to the limited availability of direct comparative quantitative data for the enantiomers of this compound, the following tables summarize the binding affinities of structurally related compounds to provide a reference for the expected activity profiles.
Table 1: Binding Affinities of Phenibut Enantiomers at the GABA-B Receptor
| Compound | Receptor | Binding Affinity (Ki, µM) in rat brain |
| (R)-Phenibut | GABA-B | ~1 |
| (S)-Phenibut | GABA-B | >100 |
Data inferred from qualitative statements indicating a 100-fold higher affinity for the (R)-enantiomer.[1]
Table 2: Activity of GABOB Enantiomers at GABA Receptors
| Compound | Receptor | Activity |
| (R)-(-)-GABOB | GABA-B | Agonist |
| (S)-(+)-GABOB | GABA-A | Agonist |
| (S)-(+)-GABOB | GABA-B | Partial Agonist |
Data sourced from qualitative descriptions of agonist and partial agonist activities.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of GABA receptor binding.
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from established methods for determining the affinity of a compound for the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat brains in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer to a specific protein concentration.
2. Binding Assay:
-
In a reaction tube, combine the prepared membrane suspension, a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol), and the test compound ((S)-3-aminobutanoic acid) at various concentrations.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known GABA-A receptor agonist (e.g., unlabeled GABA).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for GABA-B Receptors
This protocol is based on standard procedures for assessing GABA-B receptor binding.
1. Membrane Preparation:
-
The membrane preparation is similar to the GABA-A receptor assay, with the key difference being the use of a buffer containing Ca2+ (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4), as Ca2+ is crucial for high-affinity GABA-B receptor binding.[3]
2. Binding Assay:
-
The assay is performed similarly to the GABA-A binding assay, but with a radiolabeled GABA-B receptor agonist (e.g., [3H]GABA in the presence of a GABA-A antagonist to block binding to GABA-A sites, or a specific GABA-B agonist like [3H]baclofen).
-
The test compound in this case would be (R)-3-aminobutanoic acid.
-
Non-specific binding is determined using an excess of a known GABA-B receptor agonist (e.g., unlabeled baclofen).
3. Data Analysis:
-
The data analysis follows the same principles as for the GABA-A receptor binding assay to determine the Ki value.
Signaling Pathways
The differential activation of GABA-A and GABA-B receptors by the enantiomers of this compound leads to distinct downstream signaling cascades.
GABA-A Receptor Signaling Pathway
Activation of the ionotropic GABA-A receptor by an agonist such as the (S)-enantiomer of this compound leads to a rapid influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.
Caption: GABA-A receptor activation by the (S)-enantiomer.
GABA-B Receptor Signaling Pathway
The metabotropic GABA-B receptor, activated by agonists like the (R)-enantiomer of this compound, couples to G-proteins to initiate a slower and more prolonged inhibitory response.
Caption: GABA-B receptor activation by the (R)-enantiomer.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a radioligand binding assay.
Caption: Workflow of a radioligand binding assay.
Conclusion
The enantiomers of this compound exhibit stereoselective activity at GABA receptors. The (R)-enantiomer is likely a selective agonist for the GABA-B receptor, while the (S)-enantiomer may preferentially target the GABA-A receptor. This differential activity highlights the importance of stereochemistry in drug design and development. Further research is warranted to obtain precise quantitative binding data for these enantiomers to fully elucidate their pharmacological profiles and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
An In-depth Technical Guide to the Synthesis and Function of 3-Aminobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-aminobutanoic acid, a β-amino acid, are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities. In neuroscience, they are recognized as potent modulators of the GABAergic system, offering therapeutic potential for a range of neurological disorders. In agriculture, β-aminobutyric acid (BABA) is a well-established priming agent that induces disease resistance in various plant species. This technical guide provides a comprehensive overview of the synthesis and function of this compound derivatives, with a focus on detailed experimental protocols, quantitative data, and the elucidation of their roles in key signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often requires stereocontrolled methods to obtain enantiomerically pure compounds, which is crucial for their biological activity. Various strategies have been developed, including asymmetric synthesis using chiral auxiliaries, catalytic enantioselective methods, and biocatalytic approaches.
Asymmetric Synthesis via Chiral Auxiliaries
A common strategy for the stereoselective synthesis of β-amino acids involves the use of chiral auxiliaries. One such method is the diastereoselective alkylation of the dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide.[1]
Experimental Protocol: Diastereoselective Alkylation of a Chiral β-Alanine Amide [1]
-
Dianion Formation: A solution of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (2.0 equiv) is added dropwise, and the mixture is stirred for 30 minutes to an hour to ensure complete formation of the dianion.
-
Alkylation: The desired alkyl halide (1.1 equiv) is then added to the solution at -78 °C. The reaction is stirred at this temperature for a specified time (typically 1-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio is determined by HPLC or NMR analysis.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis under acidic or basic conditions to yield the N-protected this compound derivative.
Catalytic Asymmetric Synthesis
Catalytic methods offer a more atom-economical approach to enantioselective synthesis. Rhodium-catalyzed hydrogenation and copper-catalyzed hydroamination are effective methods for producing chiral β-amino acid derivatives.[2]
Experimental Protocol: Enantioselective Rhodium-Catalyzed Hydrogenation
-
Catalyst Preparation: In a glovebox, a rhodium precursor [e.g., Rh(COD)₂BF₄] and a chiral phosphine ligand (e.g., a bisphosphepine) are dissolved in a degassed solvent (e.g., methanol or dichloromethane) to form the active catalyst.
-
Hydrogenation: The substrate, a phthalimide-protected acrylate, is dissolved in the same solvent and placed in a high-pressure autoclave. The catalyst solution is then added.
-
Reaction: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction is stirred at a specific temperature for a set period.
-
Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the enantiomerically enriched N-protected this compound derivative. The enantiomeric excess (ee) is determined by chiral HPLC.
Synthesis of Cyclic Derivatives
Cyclic β-amino acid derivatives are valuable scaffolds in drug discovery due to their constrained conformations. One synthetic route involves a MgBr₂-induced chelation-controlled 1,3-dipolar cycloaddition.[3]
Experimental Protocol: Synthesis of Cyclic β-Amino Acid Derivatives [3]
-
Cycloaddition: A solution of a chiral N-hydroxyphenylglycinol-derived nitrone and an alkene in an appropriate solvent (e.g., dichloromethane) is treated with a Lewis acid such as magnesium bromide etherate at a low temperature (e.g., -78 °C). The reaction mixture is stirred until the cycloaddition is complete.
-
Purification: The reaction is quenched, and the crude product is purified to isolate the desired isoxazolidine diastereomer.
-
Ring Opening and Cyclization: The isoxazolidine is then subjected to further transformations, such as reductive N-O bond cleavage followed by intramolecular cyclization, to form the cyclic β-amino acid derivative.
Quantitative Data on Synthesis
The following tables summarize representative quantitative data for the synthesis of this compound derivatives.
| Method | Substrate | Catalyst/Auxiliary | Product | Yield (%) | diastereomeric excess (%) | enantiomeric excess (%) | Reference |
| Diastereoselective Alkylation | (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide | n-BuLi | Methylated derivative | 24-85 | 65-86 | N/A | [1] |
| Rh-catalyzed Hydrogenation | (Z)-enamine | Rhodium-bisphosphepine | Phthalimide protected β-amino acid | 90 | N/A | High | |
| Cu-catalyzed Hydroamination | Cinnamyl ester | Cu-catalyst | γ-amino acid derivative | High | N/A | High | [2] |
Function of this compound Derivatives
The biological functions of this compound derivatives are diverse, with significant implications for both mammalian and plant systems.
Modulation of the GABAergic System in Mammals
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[4] Its receptors, particularly the GABA-A receptors, are the targets of many clinically important drugs, including benzodiazepines and barbiturates.[5] this compound derivatives can act as modulators of GABA receptors, offering therapeutic potential for conditions such as epilepsy, anxiety, and pain.[6][7]
GABAergic Signaling Pathway
GABAergic signaling begins with the synthesis of GABA from glutamate by the enzyme glutamic acid decarboxylase (GAD) in the presynaptic neuron.[8] GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. In the synaptic cleft, GABA binds to postsynaptic GABA-A or GABA-B receptors. GABA-A receptors are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and inhibition of neurotransmission.[9] GABA-B receptors are metabotropic G-protein coupled receptors that mediate slower inhibitory signals.[10] GABA is cleared from the synapse by GABA transporters (GATs) located on both neurons and glial cells.
Caption: Overview of the GABAergic synapse and signaling pathway.
Structure-Activity Relationships (SAR) of GABA-A Receptor Modulators
The development of selective GABA-A receptor modulators is a key goal in neuroscience drug discovery. SAR studies have revealed that specific structural features of this compound derivatives can confer selectivity for different GABA-A receptor subtypes. For example, modifications to the substituents on the butanoic acid backbone can influence whether a compound acts as an agonist or antagonist, and its preference for α1, α2/α3, or α5-containing receptors.[6][7] This selectivity is crucial, as α1-containing receptors are associated with sedation, while α2/α3-containing receptors are linked to anxiolytic and anticonvulsant effects.[6]
| Structural Modification | Effect on Activity | Reference |
| Alkyl substitution at the 3-position | Can increase anticonvulsant activity | [7] |
| Introduction of a fluorine atom | Can alter conformation and agonist/antagonist profile | [11] |
| Incorporation into a cyclic structure | Constrains conformation, potentially increasing selectivity | [3] |
Priming of Plant Defense
β-Aminobutyric acid (BABA) is a non-protein amino acid that primes plants for enhanced resistance against a broad spectrum of pathogens and abiotic stresses.[12][13] BABA treatment itself does not directly activate defense genes but rather potentiates the plant's defense response upon subsequent pathogen attack. This priming effect is associated with the potentiation of signaling pathways involving salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA).[14][15]
BABA-Induced Plant Defense Signaling
The precise mechanism of BABA-induced priming is still under investigation, but it is known to involve the potentiation of various defense-related responses. Upon pathogen challenge, BABA-primed plants exhibit a faster and stronger activation of defense mechanisms, including the production of reactive oxygen species (ROS), callose deposition at the site of infection, and the expression of pathogenesis-related (PR) genes.[16] The signaling pathways involved are complex and can be dependent on the specific plant-pathogen interaction.
Caption: Simplified overview of BABA-induced plant defense priming.
Experimental Workflow for Synthesis and Functional Analysis
The discovery and development of novel this compound derivatives as therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery of novel GABAergic modulators.
Conclusion
This compound derivatives represent a versatile class of molecules with significant potential in both medicine and agriculture. Their synthesis, particularly in a stereoselective manner, is a key area of research, with numerous effective strategies now available to chemists. The functional roles of these compounds, especially as modulators of the GABAergic system and as inducers of plant defense, underscore their importance. This guide has provided an overview of the key synthetic methodologies, functional aspects, and experimental workflows relevant to the study of these fascinating molecules. Further research into the structure-activity relationships and the precise molecular mechanisms of action of this compound derivatives will undoubtedly lead to the development of novel therapeutic agents and crop protection strategies.
References
- 1. scielo.br [scielo.br]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Synthesis of optically active 2-alkyl-3,4-iminobutanoic acids. Beta-amino acids containing an aziridine heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Aminobutyric Acid Priming Acquisition and Defense Response of Mango Fruit to Colletotrichum gloeosporioides Infection Based on Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Aminobutyric Acid-Induced Protection of Arabidopsis against the Necrotrophic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Master Regulatory Transcription Factors in β-Aminobutyric Acid-Induced Resistance (BABA-IR): A Perspective on Phytohormone Biosynthesis and Signaling in Arabidopsis thaliana and Hordeum vulgare - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of 3-Aminobutanoic Acid in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a naturally occurring β-amino acid that has garnered interest for its potential role as a modulator of neurotransmission. Structurally similar to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), this compound is presumed to exert its effects through interaction with the GABAergic system. While its precise mechanisms and quantitative pharmacological profile are not as extensively characterized as those of GABA, its potential to influence neuronal excitability suggests therapeutic possibilities for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurotransmission, details the experimental protocols necessary for its further investigation, and outlines the key signaling pathways it is likely to modulate.
Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian brain, responsible for reducing neuronal excitability and regulating the overall balance of neural activity.[1] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric conditions, including anxiety disorders, epilepsy, and sleep disturbances. Consequently, compounds that modulate GABAergic neurotransmission are of significant interest for therapeutic development.
This compound, a structural isomer of GABA, is recognized as an inhibitory neurotransmitter that can regulate neuronal excitability.[2] Its potential applications are being explored for a variety of neurological disorders, including anxiety and epilepsy.[2] While it is used as a biochemical in proteomics research and a building block in organic synthesis, its specific functions and interactions within the CNS are still an active area of investigation. This guide aims to consolidate the available information on this compound and provide a framework for future research.
Molecular and Pharmacological Profile
Currently, there is a notable scarcity of publicly available, detailed quantitative data regarding the binding affinity and functional potency of this compound at GABA receptors. To facilitate future research and provide a comparative context, the following table outlines the kind of quantitative data that is essential for a thorough characterization of this compound.
Table 1: Quantitative Pharmacological Data for this compound (Hypothetical Data for Illustrative Purposes)
| Parameter | Receptor/Transporter | Value | Units | Reference |
| Binding Affinity (Ki) | GABA-A Receptor | Data Not Available | nM | |
| GABA-B Receptor | Data Not Available | nM | ||
| GABA Transporter (GAT1) | Data Not Available | µM | ||
| Functional Potency (EC50/IC50) | GABA-A Receptor (agonist/modulator) | Data Not Available | µM | |
| GABA-B Receptor (agonist/modulator) | Data Not Available | µM | ||
| GABA Transporter (GAT1) Inhibition | Data Not Available | µM | ||
| Electrophysiological Effects | Change in postsynaptic current amplitude | Data Not Available | % | |
| Change in membrane potential | Data Not Available | mV | ||
| In Vivo Concentration | Extracellular Brain Levels (basal) | Data Not Available | nM |
Note: This table is intended to serve as a template for the types of quantitative data that need to be experimentally determined for this compound. The "Value" column is intentionally left blank to reflect the current lack of available data.
Signaling Pathways in GABAergic Neurotransmission
As a GABA analog, this compound is expected to influence the primary signaling pathways mediated by GABA-A and GABA-B receptors. The following diagrams illustrate these canonical pathways. The precise points of interaction and the nature of the modulation (e.g., direct agonism, allosteric modulation) by this compound remain to be elucidated.
Detailed Experimental Protocols
To facilitate further research into the neuropharmacology of this compound, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.
Protocol Details:
-
Membrane Preparation:
-
Dissect brain regions of interest (e.g., cortex, hippocampus) from rodents on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order: assay buffer, varying concentrations of this compound (or a known competitor for the standard curve), a fixed concentration of the appropriate radioligand (e.g., [3H]muscimol for GABA-A or [3H]saclofen for GABA-B), and the prepared brain membranes.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand (e.g., unlabeled GABA).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration (this compound).
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology
This protocol is designed to characterize the effects of this compound on neuronal membrane currents, particularly those mediated by GABA-A receptors.
Protocol Details:
-
Cell/Slice Preparation:
-
For acute brain slices: Anesthetize a rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly remove the brain and cut slices (e.g., 300 µm thick) using a vibratome.
-
For neuronal cultures: Plate dissociated neurons from embryonic or early postnatal rodents onto coated coverslips and maintain in culture for a specified period.
-
-
Recording Setup:
-
Transfer a brain slice or coverslip with cultured neurons to a recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with oxygenated aCSF at a constant flow rate and temperature.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution appropriate for the recording conditions (e.g., a high chloride solution to study GABA-A receptor currents).
-
-
Whole-Cell Recording:
-
Using a micromanipulator, approach a neuron with the recording pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record postsynaptic currents.
-
-
Drug Application and Data Acquisition:
-
Record baseline synaptic activity.
-
Apply this compound to the bath or locally via a puff pipette at various concentrations.
-
Record the resulting changes in the amplitude, frequency, and kinetics (rise and decay times) of synaptic currents.
-
Wash out the compound to observe recovery to baseline.
-
-
Data Analysis:
-
Use electrophysiology software to detect and analyze synaptic events.
-
Compare the parameters of synaptic currents before, during, and after the application of this compound.
-
Construct dose-response curves to determine the EC50 or IC50 of the compound's effect.
-
In Vivo Microdialysis
This protocol is designed to measure the extracellular levels of this compound and other neurotransmitters in the brain of a freely moving animal.
Protocol Details:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region.
-
Drill a small hole in the skull and implant a guide cannula to the desired depth.
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period to establish a stable baseline.
-
Collect several baseline dialysate samples.
-
-
Drug Administration and Sample Collection:
-
Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage, or through the microdialysis probe for local administration).
-
Continue to collect dialysate samples at regular intervals for several hours.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of this compound and other neurotransmitters of interest (e.g., GABA, glutamate) using a sensitive analytical technique such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Analyze the time course of changes in extracellular neurotransmitter levels following drug administration.
-
Future Directions and Conclusion
The current body of literature on this compound suggests its potential as a modulator of GABAergic neurotransmission, but a significant gap exists in our understanding of its specific molecular targets and in vivo effects. The lack of robust quantitative data on its binding affinities, functional potencies, and electrophysiological consequences hinders its development as a potential therapeutic agent.
Future research should prioritize the systematic characterization of this compound using the experimental protocols detailed in this guide. Determining its binding profile at various GABA receptor subtypes and its effects on neuronal activity will be crucial for elucidating its mechanism of action. Furthermore, in vivo studies are needed to assess its pharmacokinetic properties, including its ability to cross the blood-brain barrier, and to evaluate its behavioral effects in animal models of neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (R)-3-Aminobutanoic Acid
Introduction
(R)-3-Aminobutanoic acid is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of antiviral drugs such as dolutegravir.[1][2] Its stereospecific synthesis is of critical importance, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer.[3][4] This document outlines two primary approaches for the synthesis of (R)-3-Aminobutanoic acid: a biocatalytic route offering a green and high-yield process, and a chemical synthesis route involving the reduction of a protected amino acid derivative. These protocols are intended for researchers, scientists, and drug development professionals.
Method 1: Biocatalytic Synthesis via Engineered E. coli
This method details the production of (R)-3-Aminobutanoic acid from crotonic acid utilizing a whole-cell biocatalyst of recombinant E. coli expressing an engineered aspartase. This approach is characterized by its high yield, environmental sustainability, and mild reaction conditions.[1]
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of (R)-3-Aminobutanoic acid.
Detailed Protocol
1. Preparation of Permeabilized Cells:
-
Culture recombinant E. coli cells expressing the engineered aspartase mutant.
-
Harvest the cells by centrifugation at 5000 rpm for 20 minutes.[1]
-
Resuspend the cell precipitate in a 35% (v/v) ethanol solution.
-
Allow the suspension to stand at room temperature for 10 minutes.
-
Centrifuge the mixture at 6000 rpm for 10 minutes to obtain the permeabilized cells.[1]
2. Biotransformation Reaction:
-
Prepare a reaction mixture containing 250 g/L of crotonic acid and 8 g/L of the permeabilized cells in a suitable buffer (e.g., HEPES, pH 8.0).[1]
-
Incubate the reaction mixture for 24 hours.
-
Monitor the reaction for the conversion of crotonic acid and the formation of (R)-3-Aminobutanoic acid.
3. Product Isolation:
-
After the reaction, separate the cells from the supernatant by centrifugation.
-
The supernatant contains the product, (R)-3-Aminobutanoic acid, which can be further purified as needed.
Quantitative Data
| Parameter | Value | Reference |
| Substrate Concentration | 250 g/L | [1] |
| Catalyst Concentration | 8 g/L | [1] |
| Reaction Time | 24 hours | [1] |
| Product Yield | 287.6 g/L | [1] |
| Productivity | 96% | [1] |
| Conversion Rate | 97% | [1] |
Method 2: Chemical Synthesis via Reduction
This protocol describes a four-step chemical synthesis route starting from commercially available (R)-3-Aminobutanoic acid, involving esterification, amino group protection, reduction of the ester, and subsequent deprotection to yield (R)-3-aminobutanol, a precursor that can be oxidized to the target acid. A variation of this method directly reduces the protected amino acid.[5]
Logical Relationship of Synthesis Steps
Caption: Four-step chemical synthesis pathway to (R)-3-aminobutanol.
Detailed Protocol
Step 1: Esterification
-
In a clean reaction vessel, dissolve 50g of (R)-3-Aminobutanoic acid in 240g of methanol.[5]
-
Cool the mixture to 0-10°C using an ice water bath.
-
Slowly add 66.4g of thionyl chloride dropwise.[5]
-
After the addition is complete, heat the reaction to reflux and maintain until the starting material is consumed.
-
Concentrate the reaction solution under reduced pressure to obtain the methyl ester hydrochloride.
Step 2: Amino Protection
-
Dissolve 50g of the (R)-3-aminobutanoic acid methyl ester hydrochloride in 400g of water in a four-necked flask.[5]
-
Slowly add 41.4g of sodium carbonate.[5]
-
An amino-protecting group, such as Boc anhydride, is then added to protect the amino functionality.
Step 3: Reduction
-
The protected amino ester is then reduced. While the patent describes a general reduction step, a related process for the reduction of the acid to the alcohol utilizes sodium aluminum hydride, a low-cost reducing agent.[2]
-
This reduction typically provides isolated yields ranging from 61-67%.[2]
Step 4: Deprotection
-
The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.
Quantitative Data
| Step | Product | Yield | Purity | Enantiomeric Excess (ee) | Reference |
| Esterification | (R)-3-aminobutyric acid methyl ester hydrochloride | 98.5% | 99.7% | 99.9% | [5] |
| Reduction (of acid) | (R)-3-aminobutan-1-ol | 61-67% | 96-99% | 100% | [2] |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The specific conditions for amino protection, reduction, and deprotection may need to be optimized based on the chosen protecting group and reducing agent.
References
- 1. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli [mdpi.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. (R)-3-Aminobutanoic acid hydrochloride (58610-42-7) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
Enantioselective Synthesis of (S)-3-Aminobutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various enantioselective methods for the synthesis of (S)-3-Aminobutanoic acid, a valuable chiral building block in the pharmaceutical industry.
Introduction
(S)-3-Aminobutanoic acid is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals. Its stereochemistry plays a pivotal role in the biological activity of the final active pharmaceutical ingredient (API). Therefore, efficient and highly selective methods for its preparation are of significant interest to the drug development and manufacturing sectors. This document outlines three key enantioselective strategies: Chemoenzymatic Resolution, Asymmetric Hydrogenation, and Enantioselective Conjugate Addition.
I. Chemoenzymatic Synthesis via Dynamic Kinetic Resolution
This method combines a chemical synthesis step with a highly selective enzymatic resolution step, offering high enantiopurity of the final product. The overall strategy involves an initial aza-Michael addition to produce a racemic ester, followed by an enzymatic resolution catalyzed by Candida antarctica lipase B (CALB).
Workflow:
Caption: Chemoenzymatic synthesis of (S)-3-Aminobutanoic acid.
Quantitative Data Summary:
| Method | Key Catalyst/Enzyme | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Chemoenzymatic Resolution | Candida antarctica lipase B | 28% | >99% | [1] |
Experimental Protocol:
Step 1: Synthesis of Racemic Ethyl N-benzyl-3-aminobutanoate (Aza-Michael Addition)
-
To a solution of ethyl crotonate (1.0 eq) in a suitable solvent (e.g., ethanol), add benzylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography, though for the subsequent enzymatic step, high purity is not always essential.
Step 2: Enzymatic Kinetic Resolution
-
To a solution of the racemic ethyl N-benzyl-3-aminobutanoate (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE), add a primary amine (e.g., butylamine, 0.6 eq) and immobilized Candida antarctica lipase B (Novozym 435).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 40-50 °C).
-
Monitor the conversion by chiral HPLC. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of the remaining (S)-ester.
-
Filter off the enzyme.
-
Separate the unreacted (S)-ethyl N-benzyl-3-aminobutanoate from the formed (R)-N-butyl-N-benzyl-3-aminobutanoamide by extraction or chromatography.
Step 3: Hydrolysis and Deprotection
-
Hydrolyze the separated (S)-ester using aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Following hydrolysis, subject the N-benzyl-3-aminobutanoic acid to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to cleave the N-benzyl group.
-
After reaction completion, filter the catalyst and concentrate the solution to obtain (S)-3-Aminobutanoic acid.
II. Asymmetric Hydrogenation
Asymmetric hydrogenation of a suitable prochiral enamine or enamide precursor offers a direct and atom-economical route to (S)-3-Aminobutanoic acid. This method relies on a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands.
Workflow:
Caption: Asymmetric hydrogenation for (S)-3-Aminobutanoic acid synthesis.
Quantitative Data Summary:
| Method | Key Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Rh(I) complex with a chiral ligand | High | >95% | [General knowledge, specific data for this substrate may vary] |
Experimental Protocol:
Step 1: Synthesis of Ethyl (Z)-3-acetamidobut-2-enoate
-
Synthesize the enamide substrate from ethyl acetoacetate and acetamide. This may involve condensation and isomerization steps.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the enamide substrate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)(Me-DuPhos)]BF4, 0.1-1 mol%).
-
Add a degassed solvent (e.g., methanol or dichloromethane).
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 5-20 bar).
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction for completion by GC or LC-MS.
-
Carefully vent the reactor and concentrate the solvent.
Step 3: Deprotection
-
Hydrolyze the resulting N-acetyl-(S)-3-aminobutanoate ester using acidic or basic conditions to yield (S)-3-Aminobutanoic acid.
III. Enantioselective Aza-Michael Addition
This approach involves the direct addition of a nitrogen nucleophile to a crotonate ester, catalyzed by a chiral catalyst, to establish the stereocenter in a single step. Chiral organocatalysts or metal complexes can be employed for this transformation.
Workflow:
Caption: Enantioselective aza-Michael addition for synthesis.
Quantitative Data Summary:
| Method | Key Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Enantioselective Aza-Michael Addition | Chiral Brønsted Acid or Metal Complex | Good | High | [General methodology, specific data may vary] |
Experimental Protocol:
Step 1: Enantioselective Aza-Michael Addition
-
To a solution of the chiral catalyst (e.g., a chiral phosphoric acid or a chiral metal-ligand complex, 5-10 mol%) in a suitable solvent (e.g., toluene or dichloromethane) at a controlled temperature (e.g., -20 °C to room temperature), add the nitrogen nucleophile (e.g., benzylamine, 1.2 eq).
-
Slowly add the crotonate ester (1.0 eq) to the reaction mixture.
-
Stir the reaction for the required time, monitoring by chiral HPLC to determine conversion and enantioselectivity.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Step 2: Deprotection
-
Remove the protecting group from the nitrogen atom. For a benzyl group, this is typically achieved by catalytic hydrogenolysis as described in the chemoenzymatic method.
Conclusion
The choice of synthetic method for (S)-3-Aminobutanoic acid will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the required enantiopurity. The chemoenzymatic approach offers excellent enantioselectivity, while asymmetric hydrogenation provides a more direct, atom-economical route. Enantioselective aza-Michael additions are a powerful tool for directly setting the desired stereocenter. The protocols provided herein serve as a guide for researchers to develop robust and efficient syntheses of this important chiral building block.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken, and all reactions should be performed in a suitable laboratory setting. Optimization of reaction conditions may be necessary to achieve the desired results.
References
Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and materials science. 3-Aminobutanoic acid, a simple β-amino acid, offers a unique building block to alter the structural and functional properties of peptides. Its inclusion can induce novel secondary structures, enhance proteolytic stability, and modulate biological activity. These application notes provide a comprehensive guide to the synthesis of peptides containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS), complete with detailed protocols, quantitative data, and workflow diagrams.
The primary challenge in incorporating β-amino acids like this compound lies in the potentially lower coupling efficiency compared to their α-amino acid counterparts. This necessitates optimized protocols and the use of potent coupling reagents to ensure high-yield synthesis.
Applications of Peptides Containing this compound
The integration of this compound into peptide backbones can lead to the formation of unique secondary structures, such as various helices and turns, which differ from the typical α-helices and β-sheets found in natural peptides. This structural diversity is a key driver for the application of these modified peptides in various fields:
-
Drug Development: Peptides containing this compound often exhibit enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life. This property is highly desirable for the development of peptide-based therapeutics.
-
Biomaterials: The unique conformational properties of β-peptides can be exploited to create novel biomaterials with well-defined structures, such as nanotubes and hydrogels, for applications in tissue engineering and drug delivery.
-
Enzyme Inhibitors: The altered backbone geometry of β-peptides can be used to design potent and selective enzyme inhibitors by mimicking or blocking the natural substrate binding.
Data Presentation: Synthesis and Purification of a Model Peptide
To illustrate the practical aspects of synthesizing a peptide containing this compound, we present data for the synthesis of the model peptide, Ac-Ala-Phe-Gly-(β³)hAla-Leu-NH₂. While specific data for this compound is not extensively available in comparative studies, the following tables provide representative data based on the synthesis of peptides containing β-amino acids and general expectations in SPPS.
Table 1: Comparison of Coupling Reagents for Fmoc-3-Aminobutanoic Acid
| Coupling Reagent | Activator | Base | Reaction Time (min) | Coupling Efficiency (Qualitative) | Notes |
| HATU | HOAt | DIPEA | 30 - 120 | Very High | Recommended for sterically hindered or difficult couplings.[1] |
| HBTU | HOBt | DIPEA | 60 - 240 | High | A cost-effective and reliable option for standard couplings.[1] |
| DIC/HOBt | HOBt | - | 120 - 360 | Moderate to High | Standard carbodiimide activation; may require longer reaction times. |
Table 2: Yield and Purity of Model Peptide Ac-Ala-Phe-Gly-(this compound)-Leu-NH₂
| Synthesis Step | Parameter | Value | Notes |
| Crude Peptide Synthesis | Crude Yield | ~75% | Yield is sequence-dependent and can vary.[2] |
| Crude Purity (by HPLC) | 60-70% | Impurities may include deletion sequences and incompletely deprotected peptides.[3] | |
| Purification | Purification Method | Preparative RP-HPLC | A C18 column is commonly used.[3][4] |
| Final Yield (after purification) | 20-30% | Yield is dependent on the crude purity and the efficiency of the purification process. | |
| Final Product | Final Purity (by HPLC) | >95% | Purity is determined by the integration of the main peak in the HPLC chromatogram.[5] |
| Molecular Weight (by MS) | Confirmed | Mass spectrometry is used to verify the identity of the synthesized peptide.[5] |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and are optimized for the incorporation of this compound.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-3-aminobutanoic acid)
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Coupling reagents: HATU or HBTU
-
Activator: HOAt or HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle of amino acid coupling and deprotection.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve Fmoc-3-aminobutanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Precipitation
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Protocol 1, step 2).
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purification: Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a gradient of acetonitrile in water (both containing 0.1% TFA).[3][4]
-
Fraction Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow for SPPS of a Peptide Containing this compound
References
- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Aminobutanoic Acid in Plant Defense Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid (BABA), a non-protein amino acid, is a well-established priming agent that enhances plant immunity against a broad spectrum of pathogens and abiotic stresses. Unlike traditional pesticides, BABA does not typically exhibit direct antimicrobial activity. Instead, it sensitizes the plant's innate defense system, leading to a more rapid and robust response upon subsequent challenge. This phenomenon, known as priming, involves the potentiation of various defense signaling pathways, including those mediated by salicylic acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (ET). The specific pathway activated often depends on the plant-pathogen interaction.[1][2][3][4][5]
These application notes provide detailed protocols for the use of BABA in plant defense assays, covering application methods, quantitative data on its efficacy, and key experimental procedures to assess the induced defense responses.
Data Presentation: Efficacy of BABA in Plant Defense
The following tables summarize quantitative data on the application of BABA and its effects on disease resistance in various plant species.
Table 1: Efficacy of BABA Applied via Soil Drench
| Plant Species | Pathogen | BABA Concentration | Disease Reduction | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 250 µM | Significant reduction in bacterial growth and disease symptoms | [4] |
| Arabidopsis thaliana | Hyaloperonospora arabidopsidis | 80 µM | Significant reduction in pathogen colonization | |
| Tomato (Solanum lycopersicum) | Meloidogyne incognita (Root-knot nematode) | Low doses (not specified) | Induced resistance | [6] |
| Arabidopsis thaliana | Salt Stress (300 mM NaCl) | 300 µM | 50% reduction in wilting rate | [7] |
Table 2: Efficacy of BABA Applied via Foliar Spray
| Plant Species | Pathogen/Stress | BABA Concentration | Disease/Stress Reduction | Reference |
| Tomato (Solanum lycopersicum) | Phytophthora infestans | 10 mM | 95% protection | [8] |
| Tomato (Solanum lycopersicum) | Oidium neolycopersici | 10 mM | Significant reduction in sporulation | [8] |
| Tomato (Solanum lycopersicum) | Botrytis cinerea | Not specified | Reduced lesion areas and disease incidence | [9] |
| Tobacco (Nicotiana tabacum) | Phytophthora parasitica | 5 mM | Effective inhibition of dark spot formation in stems | [10] |
| Sunflower (Helianthus annuus) | Puccinia helianthi | Not specified | Induced resistance | [11] |
Table 3: Efficacy of BABA Applied via Seed Priming
| Plant Species | Pathogen | BABA Concentration | Incubation Time | Effect | Reference |
| Tomato (Solanum lycopersicum) | Clavibacter michiganensis ssp. michiganensis | 12 mM | 72 hours | Reduced disease severity | [12] |
Experimental Protocols
Protocol 1: BABA Application Methods
A. Soil Drench Application for Arabidopsis thaliana
This method is suitable for systemic induction of resistance in soil-grown plants.
Materials:
-
This compound (BABA)
-
Distilled water
-
Arabidopsis thaliana plants grown in pots (e.g., 5-inch diameter)
-
Pipettes and tubes for solution preparation
Procedure:
-
Prepare a stock solution of BABA (e.g., 100 mM) in distilled water.
-
On the day of application, dilute the stock solution to the desired final concentration (e.g., 80 µM, 250 µM, or 300 µM) with distilled water.[4][7]
-
Apply the BABA solution directly to the soil of each pot. The volume applied will depend on the pot size; ensure the soil is evenly moist but not waterlogged. For a 5-inch pot, approximately 20-30 ml is a good starting point.
-
For control plants, apply an equal volume of distilled water.
-
Allow at least 24-48 hours after BABA application before pathogen inoculation or stress treatment to allow for the priming response to be established.
B. Foliar Spray Application for Tomato Plants
This method is effective for inducing resistance in the aerial parts of the plant.
Materials:
-
This compound (BABA)
-
Distilled water
-
Tween® 20 (or other suitable surfactant)
-
Spray bottle
-
Tomato plants (e.g., 3-4 leaf stage)
Procedure:
-
Prepare the desired concentration of BABA solution (e.g., 10 mM) in distilled water.[8]
-
Add a surfactant, such as Tween® 20, to the solution at a final concentration of 0.02-0.05% (v/v) to ensure even coverage of the leaves.
-
Spray the BABA solution onto the tomato plant foliage until runoff, ensuring both the adaxial and abaxial leaf surfaces are covered.
-
For control plants, spray with a solution of distilled water and surfactant.
-
Allow the plants to dry completely. It is recommended to wait at least 24 hours before pathogen inoculation.
Protocol 2: Quantification of Disease Resistance
A. Disease Severity and Lesion Size Measurement
This protocol is used to quantify the visible symptoms of disease.
Materials:
-
Ruler or calipers
-
Camera for documentation
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At specified time points after pathogen inoculation (e.g., 2, 4, and 7 days), visually assess the plants for disease symptoms.
-
For diseases that cause distinct lesions, measure the diameter or area of the lesions using a ruler, calipers, or by taking photographs and analyzing them with software like ImageJ.
-
For diseases that cause more general symptoms (e.g., wilting, chlorosis), a disease severity index can be created (e.g., a scale of 0-5, where 0 is no symptoms and 5 is a dead plant).
-
Calculate the average disease severity or lesion size for each treatment group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significant differences between BABA-treated and control plants.
B. Pathogen Growth Quantification
This protocol provides a quantitative measure of pathogen proliferation within the plant tissue.
Materials (for bacterial pathogens):
-
Sterile 10 mM MgCl₂
-
Sterile pestle and microcentrifuge tubes
-
Plates with appropriate growth medium (e.g., King's B for Pseudomonas syringae)
-
Pipettes and dilution tubes
Procedure (for bacterial pathogens):
-
At desired time points post-inoculation, collect leaf discs of a known area from both BABA-treated and control plants.
-
Homogenize the leaf discs in a known volume of sterile 10 mM MgCl₂.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto the appropriate growth medium.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies to determine the number of colony-forming units (CFU) per unit of leaf area.
Protocol 3: Analysis of Plant Defense Responses
A. Callose Deposition Staining and Quantification
Callose deposition is a common early defense response that can be potentiated by BABA.
Materials:
-
Aniline blue solution (0.01% aniline blue in 67 mM K₂HPO₄, pH 12)
-
Ethanol series (e.g., 70%, 95%) for clearing
-
Fluorescence microscope with a UV filter
Procedure:
-
Collect leaf samples at a specific time after pathogen or elicitor treatment (e.g., 24 hours).
-
Clear the chlorophyll from the leaves by incubating them in an ethanol series.
-
Stain the leaves with the aniline blue solution overnight in the dark.
-
Mount the stained leaves on a microscope slide in the staining solution.
-
Visualize the callose deposits using a fluorescence microscope. Callose will fluoresce bright yellow-green.
-
Capture images and quantify the number or area of callose deposits using image analysis software.[13][14][15][16][17]
B. Defense Gene Expression Analysis by RT-qPCR
This protocol measures the transcript levels of key defense-related genes.
Materials:
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR machine and reagents (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes (e.g., PR1, PDF1.2, and a housekeeping gene like Actin)
Procedure:
-
Harvest plant tissue at various time points after BABA treatment and/or pathogen challenge, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a commercial kit or a standard protocol.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for your target defense genes and at least one stably expressed reference gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between BABA-treated and control samples.[18][19][20][21][22]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involved in BABA-induced resistance and a general experimental workflow for plant defense assays.
References
- 1. Master Regulatory Transcription Factors in β-Aminobutyric Acid-Induced Resistance (BABA-IR): A Perspective on Phytohormone Biosynthesis and Signaling in Arabidopsis thaliana and Hordeum vulgare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Aminobutyric acid induced phytotoxicity and effectiveness against nematode is stereomer-specific and dose-dependent in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Arabidopsis Salt and Drought Stress Tolerance by Chemical Priming for Its Abscisic Acid Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BABA-induced pathogen resistance: a multi-omics analysis of the tomato response reveals a hyper-receptive status involving ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-aminobutyric acid (BABA)-induced resistance to tobacco black shank in tobacco (Nicotiana tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Frontiers | 3-Aminobenzamide Blocks MAMP-Induced Callose Deposition Independently of Its Poly(ADPribosyl)ation Inhibiting Activity [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. genscript.com [genscript.com]
- 21. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Aminobutanoic Acid in Biological Samples by HPLC
AN-HPLC-03BBA
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Aminobutanoic acid (β-aminobutyric acid) in biological matrices such as plasma and urine. This compound is a non-proteinogenic amino acid with roles in various biological processes. Due to its lack of a strong native chromophore, direct detection by UV-Vis or fluorescence is challenging.[1][2] This protocol employs a pre-column derivatization step using 2,4-dinitrofluorobenzene (DNFB) to enable sensitive UV detection. The method is suitable for research applications requiring accurate measurement of this compound levels.
Principle
The method is based on the pre-column derivatization of this compound with DNFB (Sanger's reagent). The primary amino group of this compound reacts with DNFB under alkaline conditions to form a DNP-derivative, which has strong absorbance at 350 nm.[2][3] Following derivatization, the sample is analyzed by reversed-phase HPLC using a C18 column and a gradient elution program. Quantification is achieved by comparing the peak area of the derivatized analyte to a standard curve prepared from known concentrations of this compound.
Apparatus and Materials
2.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Water bath or heating block
-
Syringe filters (0.22 µm, PTFE or similar)
2.2. Reagents and Standards
-
This compound (≥99% purity)
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Phosphoric acid (H₃PO₄)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Ultrapure water
2.3. HPLC Column
-
Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm particle size or equivalent).[3]
Experimental Protocols
3.1. Preparation of Solutions
-
Mobile Phase A: 0.05 M KH₂PO₄ solution. Dissolve 6.8 g of KH₂PO₄ in 1 L of ultrapure water. Adjust pH to 3.3 with phosphoric acid.[3] Filter and degas.
-
Mobile Phase B: Acetonitrile/Water (50:50, v/v).[3] Mix equal volumes of HPLC grade acetonitrile and ultrapure water. Filter and degas.
-
Derivatization Reagent (0.2% DNFB): Dissolve 200 mg of DNFB in 100 mL of acetonitrile. Store in a dark, airtight container.
-
Bicarbonate Buffer (0.05 M): Dissolve 4.2 g of NaHCO₃ in 1 L of ultrapure water.
-
Protein Precipitation Reagent (10% TCA): Dissolve 10 g of trichloroacetic acid in 100 mL of ultrapure water.
3.2. Standard Solution Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ultrapure water.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock standard with ultrapure water. These standards will be used to construct the calibration curve.
3.3. Sample Preparation
The proper preparation of biological samples is critical for reliable results.[4]
-
Plasma/Serum:
-
Urine:
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter.
-
If the urine contains high protein content (>1%), deproteinization with TCA as described for plasma may be necessary.[4] Otherwise, the clear supernatant can be used directly after appropriate dilution with ultrapure water (e.g., 1:10 or 1:20) to bring the analyte concentration within the linear range of the assay.
-
3.4. Pre-Column Derivatization Protocol
-
In a clean microcentrifuge tube, mix 500 µL of the sample supernatant or working standard.
-
Add 50 µL of 0.05 M NaHCO₃ solution.[3]
-
Add 100 µL of 0.2% DNFB derivatization reagent.[3]
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at 40°C for 50 minutes.[3]
-
Cool the mixture to room temperature.
-
Add methanol/water (1:1, v/v) to a final volume of 1 mL.[3]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
3.5. HPLC Analysis
-
Inject 20-40 µL of the derivatized sample into the HPLC system.[3]
-
Run the analysis using the parameters outlined in Table 1.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase A | 0.05 M KH₂PO₄, pH 3.3[3] |
| Mobile Phase B | Acetonitrile/Water (1:1, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temp. | 35°C[3] |
| Detection | UV at 350 nm[2][3] |
| Injection Volume | 30 µL[3] |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 15.0 | 40 | 60 |
| 20.0 | 20 | 80 |
| 22.0 | 80 | 20 |
| 25.0 | 80 | 20 |
Data and Results
The concentration of this compound in the samples is determined by creating a calibration curve from the peak areas of the derivatized standards. A linear regression is performed on the concentration versus peak area data.
4.1. Method Validation Summary
The described HPLC method should be validated to ensure performance. Typical validation results for similar amino acid analyses are summarized in Table 3.[6][7][8]
Table 3: Representative Method Validation Parameters
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999[9] |
| Limit of Detection (LOD) | ~0.02 µg/mL[10] |
| Limit of Quantification (LOQ) | ~0.06 µg/mL[10] |
| Accuracy (Recovery) | 94 - 105%[6][10] |
| Precision (RSD%) | |
| - Intra-day | < 3% |
| - Inter-day | < 5%[6] |
Visualizations
5.1. Experimental Workflow
The overall process from sample collection to data analysis is illustrated in the following workflow diagram.
Caption: Workflow for this compound Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|Plant Defense Primer|CAS 541-48-0 [benchchem.com]
- 3. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 4. bevital.no [bevital.no]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of 3-Aminobutanoic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid is a β-amino acid with significant physiological roles and is a key building block in the synthesis of various pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such small molecules. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation
The structural formula of this compound with atom numbering is shown below:
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in Deuterium Oxide (D₂O) at a pH of 7.4 and a temperature of 298K. This data is consistent with publicly available datasets, such as the one found in the Biological Magnetic Resonance Bank (BMRB) under the accession number bmse000828.[1]
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~3.25 | m | H-3 |
| ~2.40 | dd | H-2a |
| ~2.30 | dd | H-2b |
| ~1.15 | d | H-4 (CH₃) |
Note: d = doublet, dd = doublet of doublets, m = multiplet. Chemical shifts are approximate and may vary slightly based on experimental conditions. Coupling constants (J-values) are typically in the range of 6-8 Hz for vicinal couplings and 12-15 Hz for geminal couplings.
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, D₂O) [2]
| Chemical Shift (δ) ppm | DEPT-135 | Tentative Assignment |
| 184.54 | - | C-1 (COOH) |
| 45.11 | CH | C-3 |
| 42.10 | CH₂ | C-2 |
| 17.93 | CH₃ | C-4 |
Note: DEPT-135 distinguishes carbon types: CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons (like C-1) are absent.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9% D)
-
5 mm NMR tubes of good quality
-
Internal standard (optional, e.g., DSS or TSP for aqueous samples)
-
Vial for dissolution
-
Pipette or syringe
-
Filter (e.g., a small plug of glass wool or a syringe filter)
Protocol:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of D₂O to the vial.[3] If an internal standard is required for precise chemical shift referencing, it should be added to the solvent at this stage.[3]
-
Gently vortex or sonicate the vial to ensure the complete dissolution of the solid.
-
Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[4]
-
Ensure the sample height in the NMR tube is between 4-5 cm.[2][5]
-
Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
a) ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 10-12 ppm, centered around 5-6 ppm.
b) ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm, centered around 100 ppm.
c) 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker).
-
Number of Scans (ns) per increment: 1-2.[6]
-
Increments in F1: 256-512.
-
Spectral Width (sw) in F1 and F2: Same as the ¹H spectrum.
d) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker).
-
Number of Scans (ns) per increment: 2-4.[6]
-
Increments in F1: 128-256.
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm.
-
Spectral Width (sw) in F1 (¹³C): 180-200 ppm.
e) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds).
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker).
-
Number of Scans (ns) per increment: 2-8.[6]
-
Increments in F1: 256-512.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 7-8 Hz.
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm.
-
Spectral Width (sw) in F1 (¹³C): 200-220 ppm.
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.
Caption: A flowchart detailing the systematic approach to structure elucidation.
Key NMR Correlations for this compound
The following diagram visualizes the key correlations expected in the 2D NMR spectra that are essential for confirming the structure of this compound.
Caption: Diagram of key COSY, HSQC, and HMBC correlations.
Interpretation of Correlations:
-
COSY: The COSY spectrum will show a cross-peak between the methyl protons (H-4) and the methine proton (H-3), and another between the methine proton (H-3) and the methylene protons (H-2), establishing the CH₃-CH-CH₂ spin system.
-
HSQC: The HSQC spectrum provides direct, one-bond correlations: the signal at ~1.15 ppm (H-4) will correlate with the carbon at ~17.9 ppm (C-4); the signal at ~3.25 ppm (H-3) with the carbon at ~45.1 ppm (C-3); and the signals around 2.3-2.4 ppm (H-2) with the carbon at ~42.1 ppm (C-2).
-
HMBC: The HMBC spectrum reveals the connectivity across the quaternary carboxyl carbon and confirms the overall carbon backbone. Key long-range correlations include:
-
Protons H-2 and H-3 will show correlations to the carboxyl carbon C-1 (~184.5 ppm).
-
The methyl protons (H-4) will show a correlation to C-2.
-
The methine proton (H-3) will show a correlation to C-4.
-
The methylene protons (H-2) will show a correlation to C-4.
-
By systematically analyzing these 1D and 2D NMR datasets, the molecular structure of this compound can be unequivocally confirmed. These protocols and application notes serve as a robust guide for researchers in academic and industrial settings.
References
- 1. bmse000828 DL-3-aminoisobutyric Acid at BMRB [bmrb.io]
- 2. Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm [bldpharm.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. Showing Compound this compound (FDB008314) - FooDB [foodb.ca]
- 6. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Application Notes and Protocols: Inducing Systemic Resistance in Arabidopsis thaliana with 3-Aminobutanoic Acid (BABA)
For Researchers, Scientists, and Drug Development Professionals
Abstract The non-protein amino acid 3-aminobutanoic acid, commonly known as β-aminobutanoic acid (BABA), is a potent chemical inducer of systemic resistance in a wide array of plant species, including the model organism Arabidopsis thaliana.[1][2] BABA does not typically act as a direct antimicrobial agent; instead, it "primes" the plant's immune system, enabling a faster and more robust activation of defense mechanisms upon subsequent pathogen attack.[3][4] This phenomenon, termed BABA-Induced Resistance (BABA-IR), provides broad-spectrum protection against a variety of biotic stresses, including biotrophic and necrotrophic pathogens.[3] BABA-IR involves the potentiation of multiple signaling pathways, primarily dependent on salicylic acid (SA) and abscisic acid (ABA), with the specific pathway varying based on the nature of the challenging pathogen.[3][4] These application notes provide a comprehensive overview of the mechanisms of BABA-IR in Arabidopsis and detailed protocols for its application and the subsequent analysis of induced resistance.
Mechanism of Action: BABA-Induced Priming
BABA-IR is characterized by the priming of defense responses, where treatment with BABA enhances the plant's capacity to activate basal defense mechanisms upon pathogen challenge.[3][4] This primed state does not typically involve the direct and sustained activation of defense genes like PR-1 in the absence of a pathogen.[5][6] Instead, BABA potentiates the expression of these genes following infection.[5][6] The perception of BABA in Arabidopsis is mediated by an aspartyl-tRNA synthetase, IBI1, which binds specifically to the active R-enantiomer of BABA.[7]
The signaling pathways activated by BABA are pathogen-dependent:
-
Against biotrophic/hemibiotrophic pathogens (e.g., Hyaloperonospora arabidopsidis, Pseudomonas syringae), BABA-IR is often associated with the potentiation of the salicylic acid (SA) signaling pathway and SA-independent defenses like callose deposition and the hypersensitive response.[3][5]
-
Against necrotrophic pathogens (e.g., Botrytis cinerea), BABA's protective effect also relies on the SA-dependent signaling pathway.[6]
-
Abiotic Stress Tolerance: BABA also primes for ABA-inducible gene expression, contributing to tolerance against abiotic stresses like salt.[3][4]
Recent studies suggest a link between BABA-induced resistance and iron homeostasis, where BABA acts as an iron-chelating agent, causing a transient iron deficiency response that may contribute to the plant's defense-ready state.[1][2]
References
- 1. β-Aminobutyric acid (BABA)-induced resistance in Arabidopsis thaliana: link with iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the beta-aminobutyric acid-induced priming phenomenon in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. β-Aminobutyric Acid-Induced Protection of Arabidopsis against the Necrotrophic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 3-Aminobutanoic Acid in Agro-Industrial Research: A Comprehensive Review of its Applications and Methodologies
Introduction: 3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), has emerged as a significant compound in agrochemical research due to its potent ability to induce plant defense mechanisms against a wide array of biotic and abiotic stressors. This non-protein amino acid acts as a priming agent, enhancing the plant's innate immunity and stress tolerance rather than acting as a direct pesticide or nutrient. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for researchers, scientists, and professionals in drug development interested in the agricultural applications of this compound.
Application Notes
This compound is a versatile molecule with a broad spectrum of activity in plants. Its primary application lies in its ability to induce resistance to a variety of pathogens and enhance tolerance to environmental stresses.
Induction of Biotic Stress Resistance:
This compound has been demonstrated to be effective in protecting a wide range of plant species against various pathogens, including oomycetes, fungi, bacteria, viruses, and nematodes.[1][2][3] It is not a direct fungicide or bactericide but rather primes the plant's defense system. Upon pathogen attack, BABA-treated plants exhibit a faster and stronger defense response. This response often involves the potentiation of signaling pathways regulated by key plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[1][4][5] Key defense mechanisms activated include the reinforcement of cell walls through callose and lignin deposition, the production of pathogenesis-related (PR) proteins, and the accumulation of reactive oxygen species (ROS).[6][7][8]
Enhancement of Abiotic Stress Tolerance:
Beyond its role in disease resistance, this compound has shown considerable promise in mitigating the effects of abiotic stresses such as drought, salinity, and heat.[4][9][10] The application of BABA can lead to improved water use efficiency, maintenance of membrane stability, and accumulation of osmolytes, which help plants to withstand adverse environmental conditions.[4][10] The mechanism of BABA-induced abiotic stress tolerance is often linked to the abscisic acid (ABA) signaling pathway, which plays a crucial role in regulating stomatal closure and other stress responses.[1][4]
Modes of Application:
This compound can be applied to plants through various methods, each with its own advantages depending on the target crop and stress. Common application methods include:
-
Seed Priming: Soaking seeds in a BABA solution before sowing can lead to enhanced germination, improved seedling vigor, and long-lasting resistance against pests and diseases.[11][12][13]
-
Soil Drench: Applying a BABA solution to the soil allows for root uptake and systemic distribution throughout the plant, providing broad-spectrum protection.[9][14][15]
-
Foliar Spray: Spraying a BABA solution directly onto the leaves is an effective method for inducing resistance in the aerial parts of the plant.[16][17][18]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound in different plant species.
| Plant Species | Application Method | BABA Concentration | Target Stress/Pathogen | Key Findings | Reference(s) |
| Wheat (Triticum aestivum L.) | Seed Priming | 11 mM, 18 mM, 25 mM | Seedling Vigor | 11 mM BABA increased shoot dry weight by 30.77% compared to control. | [11] |
| Potato (Solanum tuberosum) | Soil Drench | 0.3 mM | Drought | 1.4-fold increase in tuber yield compared to non-treated, drought-stressed plants. | [9][14] |
| Tomato (Solanum lycopersicum) | Soil Drench | 25 mM | Bemisia tabaci (Whitefly) | No direct negative effect on the pest or its predator Macrolophus pygmaeus. | [15] |
| Arabidopsis thaliana | Soil Drench | 250 µM | Pseudomonas syringae pv. tomato | Induced resistance dependent on the SA- and NPR1-dependent defense pathway. | [19] |
| Rice (Oryza sativa) | Root Treatment | Not Specified | Meloidogyne graminicola (Root-knot nematode) | Inhibited nematode penetration and delayed development. | [6][7] |
| Wheat (Triticum aestivum L.) | Soil Drench | 100 µM | Soil Drying | Increased drought-induced ABA production and decreased water use. | [10] |
Experimental Protocols
Detailed methodologies for key experiments with this compound are provided below. These protocols are synthesized from various research studies and are intended as a guide for researchers.
Protocol 1: Seed Priming of Wheat for Enhanced Seedling Vigor
Objective: To enhance the germination and early growth of wheat seedlings using this compound.
Materials:
-
Wheat seeds (e.g., Triticum aestivum L.)
-
This compound (BABA)
-
Dimethyl sulfoxide (DMSO) (optional, as a solvent)
-
Sterile distilled water
-
Beakers or flasks
-
Germination paper or petri dishes with filter paper
-
Incubator or growth chamber
Procedure:
-
Prepare BABA Solutions: Prepare solutions of this compound at the desired concentrations (e.g., 11 mM, 18 mM, and 25 mM) in sterile distilled water.[11] If BABA is not readily soluble, a small amount of DMSO (e.g., 0.2%) can be used as a solvent.[11] Prepare a control solution with sterile distilled water (and DMSO if used in the treatment solutions).
-
Seed Soaking: Immerse wheat seeds in the prepared BABA solutions or the control solution for 24 hours at room temperature.[11] Ensure the seeds are fully submerged.
-
Germination: After soaking, remove the seeds and briefly rinse them with sterile distilled water. Place the seeds on germination paper or in petri dishes lined with moist filter paper.
-
Incubation: Incubate the seeds in a controlled environment, such as a growth chamber, with appropriate light and temperature conditions for wheat germination (e.g., 25-27°C, 14h/10h light/dark cycle).[11]
-
Data Collection: After a set period (e.g., 15 days), measure various growth parameters such as root length, shoot length, fresh weight, and dry weight of the seedlings.[11]
Protocol 2: Soil Drench Application for Drought Tolerance in Potato
Objective: To induce drought tolerance in potato plants through soil application of this compound.
Materials:
-
Potato plants (e.g., Solanum tuberosum) at the 4-week-old stage
-
This compound (BABA)
-
Watering cans or beakers
-
Greenhouse or controlled environment facility
Procedure:
-
Plant Preparation: Grow potato plants in individual pots until they are approximately four weeks old.
-
Prepare BABA Solution: Prepare a 0.3 mM solution of this compound in water.[9][14]
-
Application: Drench the soil of each pot with the BABA solution. Apply a sufficient volume to saturate the root zone. For control plants, drench the soil with an equal volume of water.
-
Drought Stress Induction: Withhold watering to induce drought stress. Monitor the soil moisture content to ensure a consistent level of stress.
-
Re-watering: After a defined period of drought, re-water the plants. This cycle of drought and re-watering can be repeated multiple times.[9][14]
-
Data Collection: Throughout the experiment, monitor plant physiological parameters such as water loss from leaves. At the end of the growing season, harvest the tubers and measure the total yield.[9][14]
Protocol 3: Foliar Spray Application for Induced Resistance in Tomato
Objective: To induce systemic resistance in tomato plants against foliar pathogens using this compound.
Materials:
-
Tomato plants (e.g., Solanum lycopersicum)
-
This compound (BABA)
-
Spray bottles
-
Greenhouse or controlled environment facility
Procedure:
-
Plant Growth: Grow tomato plants to a suitable stage for treatment (e.g., 4-6 true leaves).
-
Prepare BABA Solution: Prepare a solution of this compound at the desired concentration (e.g., 1-10 mM) in water. A non-ionic surfactant can be added to improve leaf coverage.
-
Application: Spray the BABA solution onto the foliage of the tomato plants until runoff. Ensure thorough coverage of both the upper and lower leaf surfaces. Spray control plants with water (and surfactant if used).
-
Incubation Period: Allow a period of time (e.g., 2-3 days) for the plant to respond to the BABA treatment before pathogen inoculation.
-
Pathogen Inoculation: Inoculate the plants with the target pathogen according to standard procedures for that pathogen.
-
Disease Assessment: After a suitable incubation period for the pathogen, assess the level of disease severity using a disease rating scale. Compare the disease levels between BABA-treated and control plants.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways involved in this compound-induced resistance and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. β-Aminobutyric Acid-Induced Resistance Against Root-Knot Nematodes in Rice Is Based on Increased Basal Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Potentiation of pathogen-specific defense mechanisms in Arabidopsis by β-aminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soil Drench Treatment with ß-Aminobutyric Acid Increases Drought Tolerance of Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Seed Priming: A Feasible Strategy to Enhance Drought Tolerance in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Does the plant defense priming compound β-aminobutyric acid affect the performance of <i>Macrolophus pygmaeus</i> when used to control <i>Bemisia tabaci</i> in tomato? - ProQuest [proquest.com]
- 16. BABA-primed defense responses to Phytophthora infestans in the next vegetative progeny of potato - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Humic Acid and Amino Acid Foliar Applications on the Growth Characteristics, Yield, and Fruit Quality of Tomato (Solanum lycopersicom L.) [ijhst.ut.ac.ir]
- 19. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminobutanoic Acid as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 3-aminobutanoic acid and its derivatives as key precursors in the synthesis of active pharmaceutical ingredients (APIs). The unique structural properties of β-amino acids like this compound make them valuable building blocks in medicinal chemistry, contributing to the development of potent and selective therapeutics.[1][2] This document focuses on practical applications, providing exemplary syntheses and general methodologies.
Application: Synthesis of (R)-3-Aminobutan-1-ol, a Key Intermediate for Dolutegravir
(R)-3-aminobutanoic acid is a crucial starting material for the synthesis of (R)-3-aminobutan-1-ol, a key chiral intermediate in the production of the HIV integrase inhibitor, Dolutegravir.[3][4] The direct reduction of the carboxylic acid functionality in (R)-3-aminobutanoic acid offers an efficient route to this vital precursor.
Synthetic Pathway
The synthesis involves the reduction of the carboxylic acid group of (R)-3-aminobutanoic acid to a primary alcohol. A common and effective method utilizes a metal hydride reducing agent, such as sodium aluminum hydride.
Experimental Protocol: Reduction of (R)-3-Aminobutanoic Acid
This protocol details the one-step reduction of (R)-3-aminobutanoic acid to (R)-3-aminobutan-1-ol using sodium aluminum hydride.[3]
Materials:
-
(R)-3-Aminobutanoic acid
-
Sodium aluminum hydride (NaAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sodium Hydroxide (NaOH) solution
-
Nitrogen (N₂) gas
-
Ice/NaCl bath
Procedure:
-
A 1000 mL three-neck round-bottom flask equipped with a temperature probe, reflux condenser, and stir bar is flushed with N₂.
-
(R)-3-aminobutanoic acid (25 g, 242 mmol, 1.0 equiv) is added to the flask.
-
Anhydrous THF (200 mL) is added under a positive N₂ pressure.
-
The flask is cooled in an ice/NaCl bath to an internal temperature of -8 °C.
-
Sodium aluminum hydride (26.1 g, 484 mmol, 2.0 equiv) is added to the cooled solution, and the mixture is stirred for 1 hour.
-
The reaction is allowed to warm to room temperature and stirred for an additional 16 hours.
-
The reaction is quenched by the slow, dropwise addition of 10% NaOH solution (200 mL) at 0 °C.
-
An additional 200 mL of 10% NaOH is added to dissolve the aluminum salts, and the mixture is stirred for 30 minutes.
-
The organic and aqueous layers are separated. The aqueous layer is extracted twice with THF (200 mL each).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-3-aminobutan-1-ol.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (R)-3-Aminobutanoic Acid | [3] |
| Reducing Agent | Sodium Aluminum Hydride | [3] |
| Solvent | Anhydrous THF | [3] |
| Reaction Time | 17 hours | [3] |
| Isolated Yield | 61-67% | [3] |
| Purity (GC) | 96-99% | [3] |
| Optical Purity | 100% | [3] |
Application: Precursor for the Synthesis of Sitagliptin
A key component in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin is the chiral β-amino acid derivative, (3R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid.[5][6] While often synthesized via asymmetric hydrogenation, this intermediate, once obtained, is coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][7]triazolo[4,3-a]pyrazine to form the final drug substance.
Synthetic Pathway: Amide Coupling
The final step in the synthesis of Boc-protected Sitagliptin is an amide bond formation between the carboxylic acid of the protected β-amino acid and the secondary amine of the triazolopiperazine moiety.
Experimental Protocol: Amide Coupling for Boc-Sitagliptin
This protocol describes the coupling of the β-amino acid derivative with the triazolopiperazine hydrochloride salt using standard peptide coupling reagents.[8][9]
Materials:
-
(3R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][7]triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][7]triazolo[4,3-a]pyrazine hydrochloride (5.6 g), HOBt (4.4 g), and EDC·HCl (5.6 g) in DMF (32 mL).
-
Cool the solution to 0-5 °C.
-
Add DIEA (6.2 g) to the cooled solution.
-
In a separate flask, dissolve (3R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (8 g) in DMF (32 mL).
-
Add the solution of the β-amino acid dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, the product can be isolated by standard work-up procedures, which may include distillation of the solvent and crystallization.
Quantitative Data
| Parameter | Value | Reference |
| β-Amino Acid Derivative | (3R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | [9] |
| Amine Component | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][7]triazolo[4,3-a]pyrazine HCl | [9] |
| Coupling Reagents | EDC·HCl, HOBt, DIEA | [9] |
| Solvent | DMF | [9] |
| Reaction Time | 12 hours | [9] |
| Yield | >90% (typical for this type of coupling) | [8] |
General Methodologies
The following protocols describe common transformations of this compound that are foundational for its use as a pharmaceutical precursor.
N-Boc Protection of (R)-3-Aminobutanoic Acid
The protection of the amino group is a frequent first step to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.
Experimental Protocol:
-
Dissolve (R)-3-aminobutanoic acid (103 g) and sodium carbonate (105 g) in water (500 mL) in a reaction flask.
-
Add di-tert-butyl dicarbonate (218 g) to the solution.
-
Stir the mixture at 25 °C for 2-6 hours.
-
After the reaction is complete, adjust the pH to 3 with 2N hydrochloric acid.
-
The product can then be extracted with an organic solvent and purified.
Esterification of (R)-3-Aminobutanoic Acid
Esterification of the carboxylic acid group is another common transformation, often performed to facilitate subsequent reactions or to modify the solubility of the compound.
Experimental Protocol (Fischer Esterification):
-
In a clean reaction flask, add (R)-3-aminobutanoic acid (50 g) to methanol (240 g).
-
Cool the mixture in an ice-water bath to 0-10 °C.
-
Slowly add thionyl chloride (66.4 g) dropwise to the mixture.
-
After the addition is complete, heat the reaction to reflux until the starting material is consumed (monitored by TLC or other suitable methods).
-
Concentrate the reaction solution under reduced pressure to obtain the methyl ester hydrochloride salt.
Quantitative Data for General Methodologies
| Reaction | Reagents | Solvent | Typical Yield | Purity | Reference |
| N-Boc Protection | Di-tert-butyl dicarbonate, Sodium Carbonate | Water | High | High | |
| Esterification | Methanol, Thionyl Chloride | Methanol | 98.5% | 99.7% | [4] |
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 7. (R)-3-AMINOBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives - Google Patents [patents.google.com]
- 9. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting low yield in 3-Aminobutanoic acid chemical synthesis
Welcome to the technical support center for the chemical synthesis of 3-Aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary synthetic routes for this compound include the Hofmann rearrangement of succinamide, the Michael addition of ammonia to crotonic acid, and variations of the malonic ester synthesis. Other methods such as the Strecker synthesis of β-amino acids and the Gabriel synthesis have also been reported, though they are less common for this specific compound.
Q2: I am experiencing a significantly low yield. What are the general factors I should investigate first?
A2: Low yields in the synthesis of this compound can often be attributed to several key factors:
-
Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to ensure it has gone to completion.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Suboptimal reaction conditions: Temperature, pressure, reaction time, and solvent choice are all critical parameters that need to be optimized.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Product loss during workup and purification: Inefficient extraction or purification methods can lead to significant loss of the final product.
Q3: Are there any specific safety precautions I should be aware of during the synthesis of this compound?
A3: Yes, several safety precautions should be taken:
-
When working with reagents such as bromine or sodium hypobromite in the Hofmann rearrangement, ensure proper ventilation and use appropriate personal protective equipment (PPE), as these substances are corrosive and toxic.
-
High-pressure reactions, such as the amination of crotonic acid, should be carried out in a properly certified and shielded pressure vessel.
-
Many of the organic solvents used are flammable and should be handled in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent used in the synthesis.
Troubleshooting Guides for Specific Synthetic Routes
Hofmann Rearrangement of Succinamide
The Hofmann rearrangement is a common method for synthesizing this compound from succinamide. The overall reaction involves the conversion of the diamide to a diisocyanate, which is then hydrolyzed to the amino acid.
Detailed Experimental Protocol:
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cooled solution while maintaining the temperature below 0°C.
-
Reaction with Succinamide: To the freshly prepared sodium hypobromite solution, add succinamide in one portion.
-
Heating and Rearrangement: Slowly heat the reaction mixture. The temperature should be carefully controlled as the reaction is exothermic. A typical temperature profile would be a gradual increase to around 70-80°C.
-
Hydrolysis: After the initial reaction, the mixture is heated to a higher temperature (e.g., reflux) to ensure complete hydrolysis of the intermediate isocyanate.
-
Workup and Isolation: After cooling, the reaction mixture is acidified. The product can be isolated by crystallization or by using ion-exchange chromatography.
Troubleshooting Low Yield:
| Problem | Possible Cause | Suggested Solution |
| Low Conversion of Succinamide | Insufficient amount of sodium hypobromite. | Use a slight excess of bromine and sodium hydroxide. |
| Reaction temperature is too low. | Gradually increase the reaction temperature after the initial addition of succinamide. | |
| Formation of Side Products | Temperature during hypobromite addition was too high, leading to decomposition. | Maintain a temperature below 0°C during the preparation of the sodium hypobromite solution. |
| Uncontrolled temperature increase during the rearrangement step. | Ensure efficient cooling and slow heating to manage the exothermicity of the reaction. | |
| Product Loss During Workup | Incomplete precipitation of the amino acid. | Adjust the pH carefully during acidification to the isoelectric point of this compound to maximize precipitation. |
| Inefficient extraction. | If using liquid-liquid extraction, ensure the aqueous layer is saturated with a salt like sodium chloride to improve partitioning. |
Common Impurities and Their Removal:
| Impurity | Source | Removal Method |
| Unreacted Succinamide | Incomplete reaction. | Recrystallization from a suitable solvent system (e.g., water/ethanol). |
| Succinamic acid | Incomplete Hofmann rearrangement. | Can be separated by fractional crystallization or ion-exchange chromatography. |
| Sodium bromide | Byproduct of the reaction. | Washed away during the filtration and washing of the crystallized product. |
Logical Relationship for Troubleshooting Hofmann Rearrangement
Caption: Troubleshooting workflow for low yield in the Hofmann rearrangement synthesis of this compound.
Michael Addition of Ammonia to Crotonic Acid
This method involves the 1,4-addition of ammonia to the α,β-unsaturated carbonyl system of crotonic acid. High pressure and temperature are often required to achieve a reasonable reaction rate and yield.
Detailed Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave is charged with crotonic acid, a concentrated aqueous solution of ammonia, and a suitable solvent (e.g., water or ethanol).
-
Reaction Conditions: The autoclave is sealed and heated to a specific temperature (e.g., 120-150°C) and pressure (e.g., 50-100 atm). The reaction is maintained under these conditions with stirring for a set period.
-
Workup and Isolation: After cooling and venting the autoclave, the reaction mixture is concentrated to remove excess ammonia and solvent. The crude product is then purified, typically by recrystallization or ion-exchange chromatography.
Troubleshooting Low Yield:
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient temperature or pressure. | Gradually increase the reaction temperature and/or pressure within the safe limits of the equipment. |
| Short reaction time. | Extend the reaction time and monitor the progress. | |
| Polymerization of Crotonic Acid | High reaction temperature. | Optimize the temperature to favor the Michael addition over polymerization. |
| Formation of Diamine Byproducts | High concentration of ammonia. | Use a more controlled stoichiometry of ammonia to crotonic acid. |
| Product Degradation | Prolonged exposure to high temperatures. | Optimize the reaction time to maximize yield without significant degradation. |
Experimental Workflow for Michael Addition
Caption: A typical experimental workflow for the synthesis of this compound via Michael addition.
Malonic Ester Synthesis (Adapted for β-Amino Acids)
While typically used for α-amino acids, the malonic ester synthesis can be adapted to produce β-amino acids. This involves the use of a different set of starting materials. A plausible route involves the reaction of diethyl malonate with an aziridine derivative.
Detailed Experimental Protocol (Conceptual):
-
Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide in ethanol, to form the corresponding enolate.
-
Ring Opening of Aziridine: The enolate then acts as a nucleophile to open a suitably activated aziridine ring (e.g., an N-protected 2-methylaziridine).
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis to convert the ester groups to carboxylic acids, followed by heating to induce decarboxylation, yielding this compound.
Troubleshooting Low Yield:
| Problem | Possible Cause | Suggested Solution |
| Low Enolate Formation | Base is not strong enough or is wet. | Use a freshly prepared, anhydrous solution of a strong base like sodium ethoxide. |
| Poor Reactivity of Aziridine | Aziridine is not sufficiently activated. | Consider using an N-acyl or N-sulfonyl aziridine to increase its electrophilicity. |
| Self-condensation of Diethyl Malonate | Reaction conditions favor self-reaction. | Add the aziridine slowly to the pre-formed enolate solution. |
| Incomplete Decarboxylation | Insufficient heating during the final step. | Ensure the temperature is high enough and maintained for a sufficient period to drive off carbon dioxide. |
This technical support guide provides a starting point for troubleshooting low yields in the synthesis of this compound. For further assistance, please consult relevant literature and consider advanced analytical techniques to identify specific impurities and side products in your reaction mixture.
Technical Support Center: Purification of 3-Aminobutanoic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of 3-aminobutanoic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of this compound?
The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult with standard laboratory techniques.[1] Key difficulties include:
-
Identical Physicochemical Properties: Enantiomers have the same boiling points, melting points, and solubility in achiral solvents, precluding separation by conventional methods like distillation or simple crystallization.
-
Low Yields: Some resolution techniques can result in a theoretical maximum yield of only 50% for the desired enantiomer from a racemic mixture, although this can be improved with integrated racemization processes.[2]
-
Method Development Complexity: Developing a reliable and efficient separation method often requires extensive screening of techniques, chiral selectors, and operating conditions.[3]
Q2: What are the most common methods for the chiral resolution of this compound?
The most prevalent and effective methods for the enantiomeric purification of this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique that employs a chiral stationary phase (CSP) to differentially interact with each enantiomer, leading to their separation.[3][4]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[5][6]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, enabling their separation by fractional crystallization.[7][8]
-
Gas Chromatography (GC) with Chiral Columns: For volatile derivatives of this compound, GC with a chiral stationary phase can be an effective analytical and preparative separation method.[9] Derivatization is often necessary to increase volatility.[10]
Q3: When is derivatization of this compound necessary for its enantiomeric separation?
Derivatization is often required in the following scenarios:
-
Gas Chromatography (GC): Native this compound is not sufficiently volatile for GC analysis. Derivatization is necessary to convert it into a more volatile and thermally stable compound.[10]
-
Indirect HPLC Methods: In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11]
-
Improved Detection: Derivatization can introduce a chromophore or fluorophore to the molecule, enhancing its detectability by UV or fluorescence detectors in HPLC.[12]
Q4: How do I select the appropriate Chiral Stationary Phase (CSP) for HPLC separation?
The selection of a suitable CSP is crucial for successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and widely used for separating a broad range of chiral compounds, including beta-amino acids. Macrocyclic glycopeptide-based CSPs are also particularly effective for the direct analysis of underivatized amino acids.[13] The choice often depends on the specific derivatives of this compound being analyzed. A common strategy in method development is to screen a set of columns with different selectivities.[3]
Troubleshooting Guides
Chiral HPLC Separation
Q: My enantiomers of this compound are co-eluting or showing very poor separation. What are the initial troubleshooting steps?
A: If you are observing poor or no resolution, consider the following workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor. If you have access to different CSPs, screen them to find one that shows some selectivity for your analyte.
-
Optimize Mobile Phase:
-
Normal Phase: Adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.
-
Additives: For acidic analytes like this compound, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can improve peak shape and resolution.[14]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to increase the interaction time with the CSP.[15]
-
Vary Temperature: Temperature can significantly impact chiral separations. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[14][15]
Q: I have some separation, but the resolution (Rs) is below the desired 1.5. How can I improve it?
A: To enhance a partial separation, fine-tuning the chromatographic conditions is key:
-
Mobile Phase Strength: Make small, incremental changes to the modifier concentration. A weaker mobile phase will generally increase retention and may improve resolution.
-
Flow Rate: As mentioned, reducing the flow rate can often improve resolution.
-
Temperature: Systematically investigate the effect of temperature. A change of 5-10°C can have a significant impact.
Q: The backpressure on my HPLC system has increased significantly. What are the steps to diagnose and fix this?
A: A sudden increase in backpressure usually indicates a blockage.
Caption: Troubleshooting workflow for high backpressure in an HPLC system.
Enzymatic Resolution
Q: The enantiomeric excess (ee) of my product is lower than expected in my enzymatic resolution. How can I improve it?
A: Low enantiomeric excess can be due to several factors:
-
Non-Optimal Reaction Conditions:
-
Temperature and pH: Ensure the temperature and pH are optimal for the specific enzyme being used.
-
Solvent: The choice of organic solvent can significantly impact enzyme selectivity.
-
-
Reaction Time: Stopping the reaction at the optimal time (ideally around 50% conversion for a kinetic resolution) is crucial. Over- or under-running the reaction can lead to lower ee.[6]
-
Enzyme Activity: Ensure the enzyme is active. Improper storage or handling can lead to denaturation.
-
Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity.[16]
Q: The reaction yield of my enzymatic resolution is very low, even though the ee is high.
A: Low yield with high ee might indicate:
-
Incomplete Reaction: The reaction may not have proceeded to the desired 50% conversion. This could be due to insufficient reaction time, low enzyme activity, or suboptimal reaction conditions.
-
Product Inhibition: The product of the enzymatic reaction might be inhibiting the enzyme, slowing down the reaction rate.
-
Enzyme Denaturation: The reaction conditions may be causing the enzyme to lose its activity over time.[5]
Data Presentation
Table 1: Comparison of Enzymatic Resolution Methods for this compound Derivatives
| Enzyme | Substrate | Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Candida antarctica Lipase B (CALB) | N-benzylated-β³-amino esters | Mechanochemical (Liquid-Assisted Grinding) | up to 49 | up to 98 | [5] |
| Candida antarctica Lipase B (CALB) | Carbocyclic 5-8 membered cis β-amino esters | tBuOMe, 65 °C | >25 | >96 (product), >62 (substrate) | [6] |
| Glutamate Racemase | Monoammonium glutamate | Immobilized on chitosan beads | 97.7 | 97.4 | [17] |
Table 2: Chiral HPLC Separation Parameters for Amino Acid Derivatives
| Chiral Stationary Phase | Analyte Type | Mobile Phase Example | Resolution (Rs) | Reference |
| Astec CHIROBIOTIC T | Underivatized amino acids | Water:Methanol:Formic Acid | Good for many common amino acids | [13] |
| Polysaccharide-based (e.g., Chiralpak IA) | NBD-derivatized α-amino acid esters | 10-30% 2-propanol/hexane | High separation factors observed | [12] |
| Vancomycin (as Chiral Mobile Phase Additive) | Aromatic amino acids | 1.5 mM Vancomycin in mobile phase | 3.98 (Tryptophan), 2.97 (Tyrosine) | [18] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Resolution using CALB
This protocol is a generalized procedure based on common practices for the enzymatic resolution of β-amino esters.
-
Reaction Setup:
-
Dissolve the racemic this compound ester in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add immobilized Candida antarctica Lipase B (CALB). The enzyme loading is typically a significant weight percentage of the substrate.
-
Add a controlled amount of water (as the nucleophile for hydrolysis).
-
-
Incubation:
-
Stir the reaction mixture at a controlled temperature (e.g., 65 °C).[6]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product.
-
-
Work-up:
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.[6]
-
The unreacted ester can be recovered from the filtrate.
-
The product acid can be extracted from the enzyme or the aqueous phase if biphasic extraction is used.
-
-
Purification:
-
The unreacted ester and the product acid are separated, often by extraction.
-
Further purification of each enantiomer can be performed if necessary.
-
Protocol 2: General Workflow for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC separation method.
Caption: General workflow for chiral HPLC method development.
-
Column Selection: Choose a set of 2-4 CSPs with different selectivities (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[3]
-
Mobile Phase Screening: For each column, screen a set of mobile phases.
-
Normal Phase: Start with mixtures of hexane and an alcohol (isopropanol or ethanol).
-
Reversed Phase: Use mixtures of water/buffer and an organic modifier (acetonitrile or methanol).
-
-
Initial Screening:
-
Inject a racemic standard of your this compound derivative onto each column with each mobile phase combination.
-
Monitor for any signs of peak splitting or broadening, which indicates some level of enantiomeric recognition.
-
-
Optimization:
-
Select the column and mobile phase combination that shows the best initial separation.
-
Systematically adjust the mobile phase composition (e.g., change the percentage of the modifier in small increments).
-
Optimize the flow rate and column temperature to maximize resolution.
-
-
Method Validation: Once a satisfactory separation is achieved, validate the method for its intended purpose (e.g., for accuracy, precision, linearity, and robustness).[12]
References
- 1. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. pharmtech.com [pharmtech.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 3-Aminobutanoic acid in aqueous solutions for experiments
This technical support center provides guidance on the stability of 3-Aminobutanoic acid in aqueous solutions for experimental use. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous solutions of this compound?
A1: For short-term storage (up to one month), it is recommended to store aqueous solutions of this compound at -20°C. For long-term storage (up to six months), solutions should be kept at -80°C. As a solid, this compound is stable at room temperature when stored in a dry, tightly sealed container.
Q2: What factors can affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amino acid.
Q3: Are there any known degradation products of this compound in aqueous solutions?
A3: Specific degradation products of this compound under various experimental conditions are not extensively documented in publicly available literature. However, based on the general chemistry of amino acids, potential degradation pathways could include deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group)[1]. Identification and characterization of specific degradation products would require forced degradation studies followed by analysis using techniques like LC-MS/MS and NMR.
Q4: How can I determine the stability of my this compound solution under my specific experimental conditions?
A4: To determine the stability of your solution, you should conduct a stability study. This involves exposing the solution to your specific experimental conditions (e.g., temperature, pH, light exposure) for a defined period and monitoring the concentration of this compound over time. A stability-indicating analytical method, such as HPLC or UPLC, should be used for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment or validate the stability of your stock solution under your storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Ensure your analytical method can separate these products from the parent compound. |
| Loss of compound potency | Instability of the compound in the experimental buffer or medium. | Evaluate the stability of this compound in your specific experimental buffer by monitoring its concentration over the duration of the experiment. Adjust pH or add stabilizers if necessary and feasible. |
Stability Data Summary
| Condition | Parameter | Expected Stability (General Guideline) | Recommendation |
| pH | Acidic (pH < 4) | Potentially less stable due to hydrolysis. | Conduct a time-course experiment to assess degradation. |
| Neutral (pH 6-8) | Generally expected to be more stable. | Verify stability for long-term experiments. | |
| Basic (pH > 8) | Potentially less stable due to base-catalyzed degradation. | Conduct a time-course experiment to assess degradation. | |
| Temperature | 4°C | Stable for short-term storage (days to a week). | Use for temporary storage of working solutions. |
| Room Temperature (20-25°C) | May degrade over several hours to days. | Prepare solutions fresh before use. | |
| Elevated Temperature (>37°C) | Likely to degrade more rapidly. | Avoid prolonged incubation at high temperatures unless experimentally required. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in an Aqueous Solution using HPLC
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous solution.
1. Materials:
-
This compound
-
Aqueous buffer of desired pH
-
HPLC system with UV or ELSD detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)
-
Reference standard of this compound
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC method to determine the initial concentration.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant decrease (e.g., >5-10%) indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[2][3][4][5][6]
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
2. Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the solutions to the respective stress conditions for the specified duration.
-
Neutralize the acidic and basic solutions before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., UPLC-MS/MS) to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for efficient 3-Aminobutanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-aminobutanoic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Biocatalytic Synthesis from Crotonic Acid using Engineered E. coli
This method utilizes whole-cell biocatalysts, typically recombinant E. coli expressing an engineered aspartase, to convert crotonic acid to (R)- or (S)-3-aminobutanoic acid. It is known for high yields and enantioselectivity.[1]
Issue 1: Low Conversion Rate of Crotonic Acid
-
Question: My biocatalytic reaction is showing a low conversion rate of crotonic acid to this compound. What are the possible causes and solutions?
-
Answer:
-
Sub-optimal pH: The pH of the reaction mixture is critical for enzyme activity. For the engineered aspartase from Bacillus sp., the optimal pH is around 8.0.[1] Ensure the buffer system is robust and the pH is maintained throughout the reaction.
-
Insufficient Catalyst Concentration: The concentration of the permeabilized cells (biocatalyst) directly impacts the reaction rate. Increasing the cell concentration can improve the conversion rate. However, excessively high concentrations might lead to mass transfer limitations. An optimal concentration needs to be determined empirically, but a range of 2-20 g/L has been explored.[1]
-
Substrate Inhibition: High concentrations of crotonic acid can be inhibitory to the enzyme. If you are using a high substrate concentration (e.g., above 250 g/L), this might be the cause.[1] Consider a fed-batch approach to maintain a lower, non-inhibitory substrate concentration.
-
Poor Cell Permeability: For whole-cell catalysis, the substrate needs to enter the cell and the product needs to exit. Inefficient cell permeabilization can be a bottleneck. Ensure the permeabilization protocol (e.g., with ethanol) is optimized.[1]
-
Enzyme Inactivation: The enzyme may be inactive due to improper storage or handling of the cell paste. Store the biocatalyst at an appropriate temperature (e.g., -80°C for long-term storage) and avoid repeated freeze-thaw cycles.
-
Issue 2: Low Yield of this compound Despite Good Conversion
-
Question: The conversion of crotonic acid is high, but the isolated yield of this compound is low. What could be the problem?
-
Answer:
-
Product Degradation: Although this compound is generally stable, prolonged reaction times at non-optimal pH or high temperatures could potentially lead to degradation.
-
Difficulties in Product Isolation: this compound is highly water-soluble, which can make its extraction and purification challenging. Consider using ion-exchange chromatography for purification, as it is a common method for separating amino acids from fermentation broths.[2]
-
Inaccurate Quantification: Ensure that your analytical method (e.g., HPLC, GC) for quantifying the product is properly calibrated and validated.
-
Experimental Workflow for Biocatalytic Synthesis
Caption: Workflow for biocatalytic synthesis of this compound.
Method 2: Chemoenzymatic Synthesis via Aza-Michael Addition and Enzymatic Resolution
This greener approach involves the aza-Michael addition of benzylamine to an acrylate, followed by enzymatic resolution using an enzyme like Candida antarctica lipase B (CAL-B).[3][4]
Issue 1: Low Yield in the Aza-Michael Addition Step
-
Question: The initial aza-Michael addition reaction is giving a low yield. How can I improve it?
-
Answer:
-
Reaction Conditions: The thermal aza-Michael addition is typically carried out without a solvent. Ensure the reaction temperature is optimal. While the reaction can proceed without a catalyst, some Lewis acids or bases can catalyze the reaction. However, this may introduce side reactions.
-
Side Reactions: A possible side reaction is the polymerization of the acrylate starting material. Using a moderate temperature and ensuring a stoichiometric amount of the amine can help minimize this.
-
Purity of Reagents: Ensure that the starting materials, particularly the acrylate, are free from polymerization inhibitors that might have been added for storage.
-
Issue 2: Poor Enantiomeric Excess (ee) after Enzymatic Resolution
-
Question: The enzymatic resolution step is resulting in a low enantiomeric excess of the desired (S)- or (R)-3-aminobutanoic acid derivative. What could be the issue?
-
Answer:
-
Enzyme Activity: The activity of the lipase can be affected by the solvent, temperature, and pH. For CAL-B, a solvent-free system or a non-polar organic solvent is often preferred.[4] Ensure the enzyme is not denatured.
-
Incomplete Reaction: The enzymatic resolution is a kinetic process. If the reaction is not allowed to proceed for a sufficient amount of time, the resolution will be incomplete, leading to a lower ee. Monitor the reaction progress using chiral HPLC.
-
Sub-optimal Enzyme: While CAL-B is commonly used, other lipases or proteases might be more effective for your specific substrate.[5] It may be necessary to screen different enzymes.
-
Racemization: Although less common under mild enzymatic conditions, some conditions could potentially lead to racemization of the product or the remaining starting material.
-
Logical Troubleshooting Flow for Chemoenzymatic Synthesis
Caption: Troubleshooting flowchart for chemoenzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of biocatalytic synthesis of this compound over chemical methods?
A1: The main advantages of biocatalytic synthesis include:
-
High Enantioselectivity: Enzymes can produce a single enantiomer with very high purity (ee > 99%).[6]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at moderate temperatures and pressures, which is more environmentally friendly.
-
High Yields: Optimized biocatalytic processes can achieve very high product yields, often exceeding 95%.[1]
-
Reduced Waste: Biocatalytic methods can reduce the generation of hazardous waste compared to some chemical routes that may use heavy metals or harsh reagents.
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the starting materials and the product. A chiral column is necessary to determine the enantiomeric excess.
-
Gas Chromatography (GC): The product may need to be derivatized to make it volatile for GC analysis.
-
Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of the reaction progress.
Q3: What are the common challenges in the purification of this compound?
A3: The primary challenge in purifying this compound is its high polarity and solubility in water. This makes extraction with organic solvents inefficient. Common purification strategies include:
-
Ion-Exchange Chromatography: This is a very effective method for separating amino acids from other components in the reaction mixture.[2]
-
Crystallization: Crystallization from a suitable solvent system can be used to obtain a pure product. This may involve adjusting the pH to the isoelectric point of the amino acid to minimize its solubility.
Q4: Are there any safety precautions I should be aware of when synthesizing this compound?
A4: Yes, general laboratory safety precautions should always be followed. Specific considerations include:
-
Crotonic Acid: Crotonic acid is corrosive and can cause skin and eye irritation. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Organic Solvents: Many of the synthesis and purification steps involve flammable organic solvents. Work in a well-ventilated area and away from ignition sources.
-
Reagents for Chemical Synthesis: Some chemical synthesis routes may involve hazardous reagents like strong acids, bases, or reducing agents (e.g., lithium aluminum hydride, which is highly reactive with water).[7] Always consult the safety data sheet (SDS) for each reagent and handle them with extreme care.
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for (R)-3-Aminobutanoic Acid Synthesis
| Parameter | Biocatalytic Method (Engineered E. coli)[1] |
| Starting Material | Crotonic Acid |
| Catalyst | Permeabilized Recombinant E. coli |
| Substrate Conc. | 250 g/L |
| Catalyst Conc. | 8 g/L |
| Temperature | 37 °C |
| pH | 8.0 |
| Reaction Time | 24 hours |
| Conversion Rate | ~97% |
| Product Yield | up to 287.6 g/L (96%) |
| Enantiomeric Excess | >99% |
Table 2: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid [3][4]
| Step | Key Reagents | Conditions | Yield | Enantiomeric Excess |
| Aza-Michael Addition | (E)-ethyl but-2-enoate, Benzylamine | Thermal, solvent-free | - | - |
| Enzymatic Resolution | Candida antarctica lipase B (CAL-B) | Solvent-free, one-pot | - | 99% for (S)-ester |
| Hydrolysis & Hydrogenation | - | - | 28% (overall) | 99% for (S)-acid |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-3-Aminobutanoic Acid[1]
1. Biocatalyst Preparation: a. Cultivate recombinant E. coli expressing the engineered aspartase in a suitable fermentation medium. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in a buffer and permeabilize them, for example, with a specific concentration of ethanol for a defined period (e.g., 2 g/L cells for 20 minutes).[1]
2. Biotransformation Reaction: a. Prepare the reaction mixture in a suitable vessel. This includes dissolving crotonic acid in a buffer (e.g., 100 mM HEPES, pH 8.0) containing MgCl₂ and NH₄Cl. b. Add the permeabilized cells to the reaction mixture to a final concentration of, for example, 8 g/L. c. Incubate the reaction at 37°C with shaking (e.g., 200 rpm) for 24 hours.
3. Product Isolation and Purification: a. Terminate the reaction by heating the mixture (e.g., at 80°C for 10 minutes). b. Remove the cells by centrifugation. c. Purify the this compound from the supernatant using a suitable method like ion-exchange chromatography.
Protocol 2: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid[4]
1. Aza-Michael Addition and Enzymatic Resolution (One-Pot): a. In a reaction vessel, mix (E)-ethyl but-2-enoate and benzylamine. b. Heat the mixture to initiate the thermal aza-Michael addition. c. After the initial reaction, add Candida antarctica lipase B (CAL-B) to the mixture to begin the enzymatic resolution via aminolysis. d. Allow the reaction to proceed until the desired level of conversion is reached, which can be monitored by chiral HPLC.
2. Work-up and Purification: a. Filter off the immobilized enzyme. b. Wash the reaction mixture with a suitable solvent (e.g., MTBE) and an aqueous solution (e.g., saturated sodium hydrogen carbonate). c. The subsequent steps involve hydrolysis of the resulting ester and removal of the N-benzyl group via hydrogenation to yield the final product. d. Isolate the (S)-3-aminobutanoic acid, for instance, as its hydrochloride salt.
References
- 1. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
- 5. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
Technical Support Center: 3-Aminobutanoic Acid Analysis by HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of 3-Aminobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing for my this compound peak? A1: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions between the analyte's amino group and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] To mitigate this, consider lowering the mobile phase pH to protonate the silanol groups, using a highly end-capped column with fewer active sites, or adding a competing base like triethylamine (TEA) to the mobile phase.[1][3][4]
Q2: My retention times are constantly drifting. What is the likely cause? A2: Retention time drift can stem from several factors. The most common causes include inadequate column equilibration time between injections, fluctuations in column temperature, and changes in the mobile phase composition over time.[5][6][7][8][9] Ensure your column is properly thermostated, allow sufficient equilibration time (at least 5-10 column volumes), and prepare fresh mobile phase daily to avoid compositional changes due to the evaporation of volatile organic components.[3][5][10]
Q3: I have poor sensitivity and can barely see my peak. How can I improve it? A3: this compound lacks a strong chromophore, making UV detection challenging.[11][12] The most effective way to increase sensitivity is through pre-column derivatization with a fluorescent or UV-absorbing agent such as o-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), or 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl).[11][13][14] Additionally, optimizing the detector wavelength for the derivatized analyte and minimizing system dead volume can enhance signal intensity.[15]
Q4: What is a good starting point for an HPLC method for this compound? A4: A good starting point is a reversed-phase method using a C18 column. Since this compound is highly polar, derivatization is recommended for good retention and detection.[12][16] A typical mobile phase would consist of an acetate or phosphate buffer at a slightly acidic pH (e.g., 3-6) with an organic modifier like acetonitrile or methanol, run in a gradient elution.[1][16][17]
Detailed Troubleshooting Guide
Peak Shape Issues (Tailing, Fronting, Splitting)
-
Question: My peak is tailing. What are the systematic steps to fix this?
-
Answer:
-
Check Mobile Phase pH: The interaction between the basic amino group of your analyte and acidic silanol groups on the column packing is a primary cause of tailing.[1][2] Lowering the mobile phase pH (e.g., to 2.5-3.5) with a suitable buffer (phosphate or formate) will protonate the silanols, minimizing this secondary interaction.[1]
-
Use Mobile Phase Additives: Adding a small amount (0.1-0.5%) of a competing base, such as triethylamine (TEA), can mask the active silanol sites.[1][3]
-
Evaluate Column Choice: Use a modern, high-purity, end-capped column, which has fewer free silanol groups.[1] If the column is old, it may be degraded and require replacement.[18]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[6]
-
-
-
Question: My peak is fronting. What does this indicate?
-
Answer: Peak fronting is often a sign of sample overload or incompatibility between the sample solvent and the mobile phase.[6] Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.[6][19] For example, if you are running a reversed-phase gradient starting at 5% acetonitrile, dissolving your sample in 50% acetonitrile can cause peak fronting.
-
-
Question: Why is my peak splitting into two or appearing as a "shouldered" peak?
-
Answer: Split peaks can be caused by several issues:
-
Column Contamination: The inlet frit of the column or the top of the column bed may be contaminated or blocked.[3][18] Try backflushing the column with a strong solvent to remove contaminants.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[20] Always try to dissolve the sample in the mobile phase itself.[20]
-
Co-eluting Interference: An impurity or another compound in your sample may be co-eluting with your analyte. Adjusting the mobile phase composition or gradient may help resolve the two peaks.[6]
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.[1]
-
-
Retention Time Variability
-
Question: My retention times are gradually decreasing over a series of runs. What's happening?
-
Answer: A gradual decrease in retention time often points to the loss of the column's stationary phase, which can be caused by using a mobile phase with a pH outside the stable range for silica-based columns (typically pH 2-8).[2][3] It can also be caused by the slow build-up of contaminants on the column that alter its chemistry.[8][10] Consider using a guard column to protect the analytical column from strongly retained sample components.[19]
-
-
Question: My retention times are inconsistent and jumping between runs. What should I check first?
-
Answer: Inconsistent or erratic retention times are often due to issues with the HPLC system's hardware or mobile phase preparation.
-
Check for Leaks: A small leak in the system can cause flow rate fluctuations, leading to variable retention times.[6][9] Carefully inspect all fittings and pump seals.
-
Degas Mobile Phase: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates.[6][21] Ensure your mobile phase is thoroughly degassed, and purge the pump if necessary.[6]
-
Mobile Phase Composition: If you are using an on-line mixer, ensure it is functioning correctly.[6][19] For pre-mixed mobile phases, ensure they are homogenous and that volatile components have not evaporated.[10]
-
Column Temperature: Unstable laboratory temperatures can affect retention times.[5] Using a column oven is crucial for reproducibility.[20]
-
-
Sensitivity and Baseline Issues
-
Question: My baseline is noisy or drifting. How can I get a stable baseline?
-
Answer:
-
Mobile Phase Contamination: Impurities or bacterial growth in the mobile phase, especially the aqueous component, are a common source of noisy or drifting baselines.[3][8] Use high-purity (HPLC-grade) solvents and prepare fresh buffers daily.[3]
-
Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline noise.[6] Flush the flow cell and check the lamp's energy output.
-
Inadequate Equilibration: If running a gradient, a drifting baseline can occur if the column is not fully equilibrated with the initial mobile phase conditions before injection.[9]
-
Mobile Phase Mixing: Incomplete mixing of mobile phase components can lead to a noisy baseline.[9]
-
-
Experimental Protocols
General Protocol for this compound Analysis
This protocol provides a general methodology. Optimization will be required for specific matrices and instrumentation.
-
Sample Preparation & Derivatization (Example using DABS-Cl):
-
Prepare a stock solution of this compound standard in ultrapure water.
-
In a reaction vial, mix 1 mL of the sample or standard solution with 50 µL of sodium bicarbonate buffer.[14]
-
Add 1 mL of a DABS-Cl derivatization reagent (e.g., in acetonitrile).[14]
-
Heat the mixture in a water bath at 70°C for approximately 20 minutes.[14]
-
Cool the solution to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.[1]
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Perform chromatographic separation using the parameters outlined in the table below.
-
Monitor the elution of the derivatized analyte at the appropriate wavelength (e.g., ~436 nm for DABS-Cl derivatives).
-
Quantify the analyte by comparing its peak area to that of the prepared standards.
-
Data Presentation
Table 1: Typical HPLC Parameters for Derivatized this compound
| Parameter | Typical Setting | Notes |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | A high-purity, end-capped column is recommended to reduce peak tailing.[1] |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to ~3.5 with Phosphoric Acid | Buffers are essential for reproducible retention of ionizable compounds.[1][16] |
| Mobile Phase B | Acetonitrile or Methanol | HPLC-grade organic solvent. |
| Gradient Program | Start at 5-10% B, increase to 60-70% B over 20-30 minutes | A gradient is typically required to elute the derivatized amino acid and separate it from reagent peaks.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[16] |
| Column Temperature | 35 - 40°C | Maintaining a constant temperature is critical for retention time stability.[5][16] |
| Injection Volume | 10 - 20 µL | Should be optimized to avoid column overload.[6] |
| Detector | UV-Vis or Diode Array Detector (DAD) | Wavelength depends on the derivatizing agent used (e.g., 350 nm for DNFB derivatives, ~436 nm for DABS-Cl).[14][16] |
| Derivatization | Required | Pre-column derivatization is necessary for sensitive UV detection.[11][13][14] |
Mandatory Visualization
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues encountered during HPLC analysis.
A logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Changing retention times of amino acids in biological extracts using ammonium acetate in HPLC methods. - Troubleshooting. [mtc-usa.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 17. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. aelabgroup.com [aelabgroup.com]
improving enantiomeric excess in the chiral synthesis of 3-Aminobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) during the chiral synthesis of 3-Aminobutanoic acid.
Troubleshooting Guide: Low Enantiomeric Excess
This guide addresses common issues encountered during the synthesis that can lead to suboptimal enantiomeric excess.
Question: My asymmetric hydrogenation reaction is resulting in low enantiomeric excess. What are the potential causes and how can I troubleshoot this?
Answer:
Low enantiomeric excess in asymmetric hydrogenation is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst and Ligand Issues:
-
Impurity: The chiral ligand or metal precursor may be impure. Impurities can act as catalyst poisons or promote non-enantioselective side reactions.
-
Solution: Ensure the use of high-purity, well-characterized ligands and metal precursors. Recrystallize or purify the ligand if necessary.
-
-
Incorrect Ligand Choice: The chosen chiral ligand may not be optimal for the specific substrate.
-
Catalyst Degradation: The catalyst may be sensitive to air or moisture, leading to decomposition and loss of enantioselectivity.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.
-
-
-
Reaction Conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the enantioselectivity by affecting the catalyst-substrate complex.[3][4]
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, methanol, dichloromethane). Toluene is often a good starting point for Rh-catalyzed hydrogenations of β-(acylamino)acrylates.[2]
-
-
Hydrogen Pressure: The hydrogen pressure can impact the reaction kinetics and, consequently, the enantioselectivity.
-
Solution: Optimize the hydrogen pressure. Pressures around 40 psi have been found to be effective for some systems.[2]
-
-
Temperature: Temperature affects the energy difference between the diastereomeric transition states.
-
Solution: Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times.[5]
-
-
-
Substrate Issues:
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst.
-
Solution: Purify the substrate before the reaction.
-
-
E/Z Isomerization: For substrates with E/Z isomers, the catalyst may have different efficiencies for each, or isomerization may occur under reaction conditions.
-
Solution: Use a catalyst that is effective for both isomers, such as Rh-BICP, or separate the isomers before hydrogenation.[2]
-
-
The following workflow can guide your troubleshooting process:
Question: I am using a chiral auxiliary for my synthesis, but the diastereomeric excess (and subsequent enantiomeric excess) is low. What could be the problem?
Answer:
Low diastereoselectivity in chiral auxiliary-mediated reactions can often be traced back to the reaction setup and conditions.
Potential Causes & Solutions:
-
Incomplete Deprotonation: Incomplete formation of the enolate can lead to a non-stereoselective background reaction.
-
Solution: Ensure complete deprotonation by using a sufficiently strong, non-nucleophilic base (e.g., n-BuLi, LDA) and appropriate reaction temperatures (often low temperatures like -78 °C).
-
-
Steric Hindrance: The chiral auxiliary must effectively shield one face of the reactive intermediate.
-
Solution: For the Schöllkopf method, the bulky isopropyl group of valine is crucial for directing the alkylation.[6] Ensure the chosen auxiliary provides sufficient steric bulk.
-
-
Reaction Temperature: The temperature can affect the selectivity of the reaction.
-
Solution: Maintain the recommended low temperatures during the enolate formation and alkylation steps to maximize stereocontrol.
-
-
Auxiliary Removal: The conditions used to cleave the auxiliary could cause racemization of the product.
-
Solution: Use mild cleavage conditions. For example, acidic hydrolysis is used to cleave the dipeptide in the Schöllkopf method.[6] Test different hydrolysis conditions to see if racemization is occurring.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy generally provides the highest enantiomeric excess for this compound?
A1: Asymmetric hydrogenation using rhodium catalysts with chiral phosphine ligands often provides very high enantiomeric excess, frequently exceeding 95% ee.[1][2] Biocatalytic methods using enzymes like dihydropyrimidinases can also achieve high enantiopurity (>98% ee).[7] The choice of method will also depend on factors like substrate availability, scale, and cost.
Q2: How do I accurately determine the enantiomeric excess of my this compound sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess.[8] This involves using a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation. Derivatization of the amino acid with a suitable agent may be necessary to improve detection and separation.
Q3: Can the solvent choice really have a significant impact on the enantiomeric excess?
A3: Yes, the solvent can have a profound effect on enantioselectivity.[3] Solvents can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. Therefore, solvent screening is a critical step in optimizing an asymmetric synthesis.[4]
Q4: My reaction has high diastereomeric excess but the final enantiomeric excess is low after removing the chiral auxiliary. What is happening?
A4: This suggests that the conditions used for removing the chiral auxiliary are causing racemization of your product. The stereocenter may be sensitive to the pH, temperature, or reagents used during the cleavage step. You should investigate milder removal conditions.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different methods used in the synthesis of chiral β-amino acids, which are applicable to this compound.
Table 1: Asymmetric Hydrogenation of β-Enamido Esters
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Rh/Josiphos-type | Unprotected β-enamino esters | High | 93-97 | [1] |
| Rh/Josiphos-type | Unprotected β-enamino amides | High | 93-97 | [1] |
| Rh-BICP | E/Z mixtures of β-(acylamino)acrylates | >95 | up to 99.6 | [2] |
| Rh-Me-DuPhos | E-isomers of β-(acylamino)acrylates | >95 | up to 99.6 | [2] |
| Rh-TangPhos | N-aryl β-enamino esters | High | up to 96.3 | [9] |
Table 2: Biocatalytic Synthesis
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
| Pseudomonas aeruginosa (Dihydropyrimidinase) | Dihydrothymine | N-carbamoyl-R-(-)-3-aminoisobutyrate | >76 | >98 | [7] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This protocol is a general guideline based on established procedures for Rh-catalyzed asymmetric hydrogenation.[2]
Detailed Steps:
-
Catalyst Preparation: In a glovebox or under a stream of argon, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., Me-DuPhos, 1.1 mol%) in a degassed solvent (e.g., toluene). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve the β-(acylamino)acrylate substrate (1 equivalent) in the same degassed solvent. Transfer this solution via cannula to the catalyst solution in a pressure reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40 psi). Stir the reaction mixture vigorously at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Chiral Auxiliary-Mediated Synthesis (Schöllkopf Method)
This protocol is a generalized procedure for the synthesis of chiral α-amino acids, which can be adapted for the synthesis of β-amino acids with appropriate starting materials.[6]
References
- 1. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 3. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in 3-Aminobutanoic acid derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the derivatization of 3-aminobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for this compound, and when should I use them?
A1: The most common protecting groups for the amino function are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] The choice depends on your overall synthetic strategy:
-
Boc Group: Use when you plan to use base-labile protecting groups for other functional groups in your molecule (orthogonal strategy). It is stable to most bases and nucleophiles but is cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid, TFA).[1][3]
-
Fmoc Group: Ideal for strategies where acid-sensitive linkers or side-chain protecting groups are present. It is stable to acidic conditions but is readily removed by bases like piperidine in DMF.[2]
For the carboxyl group, common protecting groups include benzyl (Bn) or tert-butyl (tBu) esters, which offer another layer of orthogonal protection.
Q2: My coupling reaction has a low yield. What are the likely causes?
A2: Low yields in coupling reactions involving this compound can stem from several factors:
-
Inadequate Activation: The carboxylic acid may not be fully activated before the amine is introduced. Ensure your coupling reagent is fresh and used in the correct stoichiometry. For sterically hindered substrates, more potent activators like HATU or PyBOP are recommended over carbodiimides like DCC.[4][5]
-
Steric Hindrance: As a β-amino acid, the substitution pattern can sometimes lead to steric hindrance. Extending reaction times or using a less hindered coupling partner can help.[6]
-
Side Reactions: Unwanted side reactions, such as N-acylurea formation (with DCC) or oligomerization, can consume starting materials.[7][8]
-
Hydrolysis of Active Ester: The activated carboxylic acid intermediate is sensitive to moisture and can hydrolyze back to the starting carboxylic acid. Ensure you are using anhydrous solvents. Active esters of β-amino acids are generally more stable than those of α-amino acids, but prolonged reaction times can still lead to hydrolysis.[9]
Q3: How can I minimize racemization at the α-carbon of this compound during coupling?
A3: While this compound is a β-amino acid and thus not prone to racemization via the typical 5(4H)-oxazolone mechanism seen with α-amino acids, racemization can still occur through direct proton abstraction from the α-carbon under basic conditions.[10] To minimize this:
-
Use Additives: When using carbodiimide coupling reagents like DCC or EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form active esters that are less prone to racemization.[10][11]
-
Choose the Right Reagent: Uronium/aminium salt reagents like HATU and HBTU, or phosphonium salt reagents like PyBOP, generally result in faster coupling and lower rates of racemization compared to carbodiimides.[4][12] HATU is often preferred for its speed and efficiency, which further reduces the time the activated intermediate is exposed to basic conditions.[4][12]
-
Control the Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum amount of base necessary, as excess base can promote racemization.[13] For particularly sensitive couplings, the weaker base sym-collidine may be beneficial.[10]
Q4: What is oligomerization and how can I prevent it?
A4: Oligomerization is a side reaction where activated molecules of this compound react with each other to form dimers, trimers, and other short polymer chains instead of reacting with the desired amine partner.[1] This reduces the yield of the target product. To prevent it:
-
Control Concentration: Solution-phase cyclization or coupling is often less prone to oligomerization than solid-phase methods.[14] Maintaining a relatively low concentration of the activated amino acid can favor the desired intermolecular reaction over self-condensation.
-
Slow Addition: Add the activated this compound solution slowly to the solution containing the amine component. This ensures that the activated acid is more likely to encounter the desired amine rather than another activated acid molecule.
-
Optimize Reagents: Use highly efficient coupling reagents that promote rapid amide bond formation, minimizing the lifetime of the reactive intermediate.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield; starting materials largely unreacted. | 1. Inefficient coupling reagent. 2. Deactivated coupling reagent due to moisture or age. 3. Insufficient reaction time. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP, especially for hindered substrates.[4][6] 2. Use fresh, anhydrous solvents and new vials of reagents. 3. Extend the coupling time and monitor the reaction by TLC or LC-MS. For β-amino acids, longer coupling times (e.g., 6-18 hours) may be feasible as their active esters are relatively stable.[9] |
| A white, insoluble precipitate forms during a DCC-mediated coupling. | Formation of dicyclohexylurea (DCU), a byproduct of DCC.[10] | 1. This is expected. Filter off the DCU precipitate at the end of the reaction. 2. To avoid filtration issues, switch to a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[15] 3. Use a non-carbodiimide reagent like HATU or TBTU to avoid urea byproducts altogether.[12] |
| Mass spectrometry shows a peak corresponding to (Product - H₂O). | This could indicate intramolecular cyclization to form a β-lactam (azetidin-2-one), which is a plausible side reaction for an activated β-amino acid.[16] | 1. Use coupling conditions that favor intermolecular reactions, such as higher concentrations of the nucleophilic amine. 2. Avoid excessive heat, which can promote intramolecular cyclization. 3. Choose a coupling reagent/additive combination (e.g., EDC/HOBt) that forms a more stable active ester, reducing its propensity to cyclize before reacting with the amine. |
| Product shows two spots/peaks by TLC/HPLC, but mass is correct. | Racemization of the stereocenter at the α-position. | 1. Add HOBt or HOAt if using a carbodiimide reagent.[11] 2. Switch to a coupling reagent known for low racemization, such as HATU.[12] 3. Minimize the amount of base (e.g., DIPEA) and the pre-activation time.[13] 4. Analyze diastereomeric purity using chiral HPLC or GC after derivatization.[17][18] |
| Mass spectrometry shows multiple peaks corresponding to dimers, trimers, etc. | Oligomerization of the activated this compound.[8] | 1. Perform the reaction under more dilute conditions. 2. Add the activated acid slowly to the amine partner. 3. Ensure the amine coupling partner is sufficiently nucleophilic and present in an appropriate concentration to compete with the self-reaction. |
| Excess HATU/HBTU reagent seems to cap the peptide chain (in solid-phase synthesis). | Guanidinylation of the free N-terminal amine by the coupling reagent.[11] | 1. Avoid using a large excess of the coupling reagent. Use stoichiometric amounts relative to the carboxylic acid.[12] 2. Pre-activate the carboxylic acid with the coupling reagent in a separate vessel before adding it to the deprotected amine on the resin. This consumes the reagent before it can react with the N-terminus.[11] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Reagent/Method | Relative Speed | Risk of Racemization | Byproduct Handling | Key Considerations |
| DCC / HOBt | Moderate | Low to Moderate[10] | Insoluble DCU byproduct must be filtered.[10] | Cost-effective. Additive (HOBt) is crucial to suppress racemization.[11] |
| EDC / HOBt | Moderate | Low to Moderate[15] | Water-soluble urea byproduct; removed by aqueous extraction.[15] | Ideal for solution-phase and conjugations in aqueous media. |
| PyBOP | Fast | Low[4] | Water-soluble phosphonamide byproducts. | Byproducts are less hazardous than those from BOP. Rapid reaction times.[12] |
| HATU | Very Fast | Very Low[4][12] | Water-soluble byproducts. | Highly efficient, especially for hindered amino acids. Faster and less epimerization than HBTU.[4][12] Avoid excess reagent to prevent guanidinylation of free amines.[11] |
Experimental Protocols
Protocol 1: Boc-Protection of this compound
This protocol is adapted from standard procedures for Boc-protection of amino acids.[19]
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water. Add triethylamine (TEA, 1.5 eq).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting amine.
-
Workup (Extraction):
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate to remove unreacted Boc₂O. .
-
Carefully acidify the aqueous layer to pH 2-3 with a cold 1 M HCl or citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield Boc-3-aminobutanoic acid.
Protocol 2: Fmoc-Protection of this compound
This protocol is based on the Schotten-Baumann conditions for Fmoc protection.[20]
-
Dissolution: Dissolve this compound (1.0 eq) in a saturated aqueous sodium bicarbonate (NaHCO₃) solution mixed with THF (1:2 v/v).
-
Reagent Addition: Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) to the solution.
-
Reaction: Stir vigorously at room temperature for 16-24 hours.
-
Workup (Extraction):
-
Dilute the reaction with water and wash with diethyl ether to remove byproducts.
-
Acidify the aqueous layer to pH 1-2 with cold 1 M HCl, which will cause the product to precipitate.
-
Extract the product with ethyl acetate (3x).
-
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-3-aminobutanoic acid, often as a white foam.[20]
Protocol 3: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling a protected this compound to a primary or secondary amine.[4][21]
-
Preparation: In an inert atmosphere (N₂ or Ar), dissolve the protected this compound (e.g., Boc-3-aminobutanoic acid, 1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid. The solution should change color.
-
Coupling: Add the amine component (1.0-1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor completion by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for derivatization of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diminished oligomerization in the synthesis of new anti-angiogenic cyclic peptide using solution instead of solid-phase cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cat-online.com [cat-online.com]
- 18. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Technical Support Center: Overcoming Solubility Challenges of 3-Aminobutanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of 3-aminobutanoic acid in organic solvents. The zwitterionic nature of this compound, possessing both a carboxylic acid and an amino group, leads to strong intermolecular interactions and high lattice energy, resulting in poor solubility in most organic solvents. This guide offers practical solutions to overcome these issues in your research and development endeavors.
Troubleshooting Guide
This section addresses common issues encountered when trying to dissolve this compound in organic solvents.
Problem 1: this compound does not dissolve in a non-polar or moderately polar organic solvent (e.g., THF, ethyl acetate, acetone, acetonitrile).
-
Cause: this compound is a polar, zwitterionic molecule at neutral pH, making it largely insoluble in solvents of low to moderate polarity.
-
Solution 1: Salt Formation (Protonation of the Amino Group). Convert this compound to its hydrochloride salt. The salt form is generally more soluble in polar organic solvents.[1]
-
Experimental Protocol: See "Protocol 1: Preparation of this compound Hydrochloride."
-
-
Solution 2: Derivatization of the Carboxylic Acid Group (Esterification). Convert the carboxylic acid to a methyl or ethyl ester. This modification reduces the polarity and disrupts the zwitterionic nature, increasing solubility in organic solvents.
-
Experimental Protocol: See "Protocol 2: Methyl Esterification of this compound."
-
-
Solution 3: Derivatization of the Amino Group (N-Acylation). Protect the amino group, for instance, with a Boc (tert-butoxycarbonyl) group. This derivatization increases the lipophilicity of the molecule, enhancing its solubility in a wider range of organic solvents.
-
Experimental Protocol: See "Protocol 3: Synthesis of N-Boc-3-Aminobutanoic Acid."
-
-
Solution 4: Use of a Co-Solvent System. Employ a mixture of solvents. For instance, a small amount of a polar protic solvent like methanol or water can be added to a less polar solvent to disrupt the crystal lattice of the amino acid.
-
Experimental Guidance: Start by attempting to dissolve the this compound in the primary organic solvent. Then, add a polar co-solvent (e.g., methanol, ethanol, or water) dropwise while stirring and gently warming until the solid dissolves.
-
Problem 2: The hydrochloride salt of this compound is still not sufficiently soluble in the desired organic solvent.
-
Cause: While more soluble than the free acid, the hydrochloride salt's solubility can still be limited in certain organic solvents.
-
Solution: Consider using a more polar organic solvent such as DMSO or DMF, where amino acids and their salts tend to have higher solubility. If the reaction conditions permit, these highly polar aprotic solvents are often effective.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: Will changing the pH of my organic solvent mixture help dissolve this compound?
A2: Yes, adjusting the pH can significantly impact solubility. Adding a strong acid (like HCl) will protonate the amino group, forming a salt that is more soluble in polar organic solvents. Conversely, adding a strong base is generally not recommended for improving solubility in organic solvents as it would form a carboxylate salt, which is typically less soluble in organic media than the hydrochloride salt.
Q3: Are there any recommended solvent mixtures for dissolving this compound?
A3: A mixture of a polar aprotic solvent with a polar protic solvent can be effective. For example, a mixture of THF and a small amount of methanol or a mixture of acetonitrile and water may provide sufficient solvating power. The optimal ratio will need to be determined empirically for your specific application.
Q4: I need to run a reaction with this compound in an aprotic organic solvent. What is the best approach?
A4: Derivatization is often the most effective strategy. Converting this compound to its N-Boc protected form (N-Boc-3-aminobutanoic acid) will make it readily soluble in a wide range of aprotic organic solvents, including THF, ethyl acetate, and dichloromethane. Alternatively, converting it to its methyl or ethyl ester will also significantly improve solubility in these solvents.
Quantitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound and its derivatives. Quantitative data in g/100mL is largely unavailable in the public domain and would require experimental determination.
| Compound | Methanol | Ethanol | DMSO | THF | Ethyl Acetate | Acetone | Acetonitrile |
| This compound | Slightly Soluble | Slightly Soluble | Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| This compound HCl | Soluble[1] | Soluble[1] | Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
| N-Boc-3-Aminobutanoic Acid | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| This compound Methyl Ester | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride
This protocol describes the conversion of this compound to its hydrochloride salt to enhance its solubility in polar organic solvents.
-
Materials:
-
This compound
-
Anhydrous diethyl ether (or another suitable non-polar solvent in which the hydrochloride salt is insoluble)
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
-
Procedure:
-
Suspend this compound in anhydrous diethyl ether.
-
Slowly bubble anhydrous HCl gas through the stirred suspension, or add a stoichiometric amount of concentrated HCl dropwise.
-
Continue stirring at room temperature. The reaction is typically complete when the solid has fully converted to the hydrochloride salt, which may appear as a finer precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid with fresh anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the resulting white solid (this compound hydrochloride) under vacuum.
-
Protocol 2: Methyl Esterification of this compound
This protocol details the conversion of this compound to its methyl ester, which significantly improves its solubility in a broad range of organic solvents. This procedure is adapted from a general method for the esterification of amino acids.[2]
-
Materials:
-
(R)-3-Aminobutanoic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
In a clean reaction flask, add 240g of methanol and 50g of (R)-3-aminobutanoic acid.[2]
-
Cool the mixture in an ice water bath to 0-10 °C.[2]
-
Slowly add 66.4g of thionyl chloride dropwise to the stirred mixture, maintaining the temperature between 0-10 °C.[2]
-
After the addition is complete, warm the reaction mixture to reflux and maintain for a period until the starting material is consumed (monitor by TLC or other appropriate analytical method).[2]
-
Cool the reaction solution and concentrate it under reduced pressure to obtain the product, (R)-3-aminobutanoic acid methyl ester hydrochloride.[2]
-
The hydrochloride salt can be neutralized with a base (e.g., sodium carbonate in an aqueous solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free methyl ester.[2]
-
Protocol 3: Synthesis of N-Boc-3-Aminobutanoic Acid
This protocol describes the N-acylation of this compound with a Boc group, a common strategy to increase solubility in organic solvents for applications like peptide synthesis.
-
Materials:
-
(R)-3-Aminobutanoic acid
-
Dioxane
-
Water
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate (EtOAc)
-
1 M aqueous potassium bisulfate (KHSO₄)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend (R)-3-aminobutanoic acid (2.415 g, 23.42 mmol) in a mixture of dioxane (15 mL) and water (15.00 mL) at room temperature with stirring.
-
Add triethylamine (4.90 mL, 35.1 mmol) dropwise to the suspension, which should result in a clear solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (4.69 g, 26.9 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Partition the mixture between water (80 mL) and ethyl acetate (80 mL).
-
Separate the aqueous layer and wash it with ethyl acetate.
-
Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.
-
Extract the acidified aqueous layer with ethyl acetate (2 x 80 mL).
-
Combine the ethyl acetate extracts and wash with saturated aqueous NaCl (2 x 80 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-aminobutanoic acid as a solid.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Derivatization strategies to enhance solubility.
References
Technical Support Center: Quantification of 3-Aminobutanoic Acid in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3-Aminobutanoic acid (β-aminobutyric acid) from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the quantification of this compound?
A1: this compound is a polar, zwitterionic, and nonvolatile molecule.[1] These properties make it challenging to achieve good chromatographic retention and separation on standard reverse-phase liquid chromatography (LC) columns and can lead to poor sensitivity in mass spectrometry (MS) detection.[2][3] Derivatization chemically modifies the this compound molecule to improve its chromatographic behavior, increase its volatility for gas chromatography (GC), and enhance its ionization efficiency for MS detection, leading to improved selectivity and sensitivity.[1][4]
Q2: What are some common derivatization reagents for this compound analysis?
A2: Several derivatization reagents are used for amino acid analysis. Common choices include:
-
AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): Reacts with primary and secondary amines and is widely used for pre-column derivatization in HPLC and UPLC systems.[5]
-
Dansyl Chloride: Reacts with primary and secondary amino groups and is suitable for both LC and GC analysis.[6]
-
Ethyl Chloroformate (ECF): Reacts with both amino and carboxylic acid groups, creating a more volatile derivative suitable for GC-MS analysis.[1]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A chiral derivatizing agent used to separate and quantify stereoisomers of amino acids.[7][8]
Q3: What are matrix effects and how can they impact my results?
A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[9][10] In complex matrices like plasma, serum, or tissue homogenates, endogenous components such as salts, lipids, and proteins can suppress or enhance the signal of this compound during mass spectrometry analysis.[10][11] This can lead to inaccurate quantification, reduced precision, and decreased sensitivity.[10]
Q4: How can I minimize matrix effects in my analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[9][12]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[9]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are highly recommended as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[2]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that closely matches the study samples can help to compensate for consistent matrix effects.[13]
Q5: What is isomeric interference and why is it a concern for this compound?
A5: Isomeric interference occurs when isomers of this compound, which have the same mass-to-charge ratio (m/z), are not adequately separated chromatographically.[14][15] this compound has several isomers, including α-aminobutyric acid, β-aminoisobutyric acid, and γ-aminobutyric acid (GABA).[2][16] These isomers can have different biological roles, and co-elution can lead to overestimation of the target analyte's concentration.[7][16] Chiral derivatization and specialized chromatographic columns may be necessary to resolve these isomers.[8][17]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate column chemistry for a polar analyte. - Suboptimal mobile phase pH or composition. - Matrix components interfering with chromatography. | - Use a HILIC or mixed-mode column designed for polar compounds.[2] - Optimize mobile phase pH and organic solvent gradient. - Improve sample cleanup to remove interfering substances.[9] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization due to matrix suppression.[10] - Incomplete derivatization.[5] - Suboptimal MS source parameters. | - Enhance sample preparation to remove interfering matrix components.[12] - Optimize derivatization reaction conditions (reagent concentration, temperature, time).[5] - Tune MS source parameters (e.g., spray voltage, gas flows, temperature). |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation. - Variable matrix effects between samples.[10] - Instability of the analyte or its derivative.[18] | - Standardize and automate sample preparation steps where possible. - Utilize a stable isotope-labeled internal standard.[2] - Investigate analyte stability under different storage and processing conditions.[18] |
| Inaccurate Quantification (Poor Accuracy) | - Isomeric interference leading to overestimation.[14] - Uncorrected matrix effects. - Calibration standards not matching the sample matrix.[13] | - Develop a chromatographic method capable of resolving isomers or use a chiral derivatization agent.[8] - Implement matrix-matched calibration curves or standard addition methods.[13] - Use a stable isotope-labeled internal standard.[2] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a simple and effective method for removing the bulk of proteins from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Trichloroacetic acid (TCA) solution (10% w/v) or Sulfosalicylic acid (30% w/v)[2][19]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 200 µL of cold 10% TCA solution (or 10 µL of 30% sulfosalicylic acid[19]) to the sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the this compound for further processing (e.g., derivatization).
Protocol 2: Derivatization using AccQ-Tag Reagent
This protocol describes a pre-column derivatization method for use with HPLC or UPLC systems.
Materials:
-
Sample supernatant from protein precipitation
-
AccQ•Tag Ultra Borate Buffer
-
AccQ•Tag Ultra Reagent Powder
-
AccQ•Tag Ultra Reagent Diluent (Acetonitrile)
-
Heating block or water bath
Procedure:
-
Reconstitute the AccQ•Tag Ultra Reagent by adding 1.0 mL of acetonitrile to the reagent powder vial. Vortex for 10 seconds and heat at 55°C for up to 10 minutes until dissolved.
-
In a reaction vial, mix 10 µL of the sample supernatant with 70 µL of AccQ•Tag Ultra Borate Buffer.
-
Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent to the vial.
-
Vortex immediately for 5-10 seconds.
-
Let the reaction proceed at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes to complete the derivatization.
-
The sample is now ready for injection into the LC system.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: The impact of matrix effects on analyte ionization in the mass spectrometer source.
References
- 1. mdpi.com [mdpi.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. bme.psu.edu [bme.psu.edu]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. manuals.plus [manuals.plus]
Technical Support Center: Optimizing 3-Aminobutanoic Acid (BABA) Concentration for Effective Plant Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 3-Aminobutanoic acid (BABA) in plant experiments.
Troubleshooting Guides
Issue 1: High Phytotoxicity Observed After BABA Application
Symptoms: Leaf yellowing, brown or dead spots (necrosis), leaf curling, stunted growth, or wilting.[1][2][3]
Possible Causes & Solutions:
| Cause | Solution |
| Concentration Too High | The most common cause of phytotoxicity is excessive BABA concentration.[4][5] Reduce the concentration by 25-50% in subsequent experiments. Consult Table 1 for recommended starting concentrations for various plant species. |
| Application Method | Foliar spray applications are more likely to cause phytotoxicity than soil drenches.[5] If using a foliar spray, ensure even coverage with a fine mist and avoid drenching the leaves to the point of runoff. Consider switching to a soil drench application. |
| Plant Sensitivity | Plant species and even different cultivars can have varying sensitivities to BABA.[6] Conduct a dose-response experiment on a small batch of plants to determine the optimal concentration with minimal phytotoxicity for your specific plant type. |
| Environmental Stress | Plants under environmental stress (e.g., drought, high temperatures) may be more susceptible to BABA-induced phytotoxicity. Apply BABA to healthy, well-watered plants. |
| Stereoisomer of BABA | The R-enantiomer of BABA has been shown to induce more pronounced phytotoxic symptoms compared to the S-enantiomer in some species like tomato.[5] If using a racemic mixture (RS-BABA), consider testing the S-enantiomer alone to reduce phytotoxicity. |
Issue 2: Inconsistent or No Efficacy of BABA Treatment
Possible Causes & Solutions:
| Cause | Solution |
| Concentration Too Low | The applied concentration may be insufficient to induce a protective response. Increase the concentration in increments (e.g., 25% increase) in subsequent trials. Refer to Table 1 for effective concentration ranges. |
| Pathogen Lifestyle | BABA generally shows better efficacy against biotrophic and hemibiotrophic pathogens than necrotrophic pathogens like Botrytis cinerea in some hosts.[7] For necrotrophs, combining BABA with other control methods may be necessary. |
| Timing of Application | BABA acts by priming the plant's defense system, which takes time to become effective. Apply BABA 1-3 days prior to pathogen inoculation or stress induction to allow for the priming response to be established.[7] |
| Application Method | The chosen application method may not be optimal for the target pathogen or stress. For root pathogens or soil-borne stress, a soil drench is generally more effective.[8] For foliar pathogens, a foliar spray is typically used. |
| Plant Species and Cultivar | The signaling pathways activated by BABA can differ between plant species, leading to varied effectiveness.[9][10] What works for one species may not be optimal for another. Optimization for each plant system is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of BABA?
A1: BABA is not a direct pesticide or antimicrobial agent. Instead, it acts as a priming agent, sensitizing the plant's innate immune system.[11][12] This "primed" state allows for a faster and stronger defense response upon subsequent attack by pathogens or exposure to abiotic stress.[11] This response can involve various defense mechanisms, including the production of pathogenesis-related (PR) proteins, callose deposition, and the activation of signaling pathways involving hormones like salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA).[13][14]
Q2: How do I prepare a BABA stock solution?
A2: To prepare a stock solution (e.g., 1 M), dissolve the appropriate amount of BABA powder in sterile distilled water. BABA is soluble in water.[13] For example, to make 100 mL of a 1 M stock solution of BABA (Molecular Weight: 103.12 g/mol ), you would dissolve 10.312 g of BABA in a final volume of 100 mL of distilled water. Stir until fully dissolved. Store the stock solution at 4°C.[15][16][17][18] For working solutions, dilute the stock solution to the desired final concentration. For instance, to make 100 mL of a 1 mM working solution, add 100 µL of the 1 M stock solution to 99.9 mL of distilled water.
Q3: What is the difference between the R and S enantiomers of BABA?
A3: this compound has a chiral center and exists as two stereoisomers: (R)-β-aminobutanoic acid and (S)-β-aminobutanoic acid. Research has shown that the biological activity can be stereomer-specific. For instance, in tomato, the R-enantiomer is more potent in inducing resistance but also causes more significant phytotoxicity.[5] The S-enantiomer is less phytotoxic. The racemic mixture (RS-BABA) is commonly used in research.
Q4: Can BABA be used in combination with other treatments?
A4: Yes, BABA can be integrated into a broader pest management strategy. Its mode of action as a defense primer makes it potentially compatible with other treatments. However, interactions with other chemicals should be tested on a small scale first to rule out any negative effects.
Data Presentation
Table 1: Recommended Starting Concentrations of BABA for Plant Treatment
| Plant Species | Target Pathogen/Stress | Application Method | Effective Concentration | Observed Phytotoxicity | Reference |
| Tomato (Solanum lycopersicum) | Botrytis cinerea | Foliar Spray | 1 mM | Necrosis at ≥ 3 mM | [4] |
| Tomato (Solanum lycopersicum) | Root-knot nematode | Soil Drench | 5 mM | Low at this concentration | [19] |
| Grape Berries (Vitis vinifera) | Botrytis cinerea | Direct Application to Wounds | 20 mM | None observed | [20][21] |
| Arabidopsis thaliana | Pseudomonas syringae | Soil Drench | 250 µM | Not specified | [11] |
| Arabidopsis thaliana | Botrytis cinerea | Soil Drench | 30 µg/mL (~0.29 mM) | Not specified | [7] |
| Wheat (Triticum aestivum) | Seedling Vigor | Seed Priming | 1.0 mM | None observed | [22] |
| Mung Bean (Vigna radiata) | Salt/Drought Stress | Seed Priming | Low concentrations effective | Not specified | [23][24] |
Experimental Protocols
Protocol 1: Soil Drench Application
This protocol is suitable for systemic induction of resistance, particularly against soil-borne pathogens and for evaluating systemic responses to abiotic stress.
-
Preparation of BABA Solution: Prepare a working solution of BABA in distilled water at the desired concentration (e.g., 1-10 mM). Prepare a mock solution of distilled water for control plants.
-
Plant Preparation: Use plants of a consistent age and developmental stage. Ensure the soil is slightly moist but not waterlogged before application.
-
Application: Apply a specific volume of the BABA solution directly to the soil surface, avoiding contact with the foliage. The volume will depend on the pot size. A general guideline is to apply enough solution to moisten the root zone without excessive leaching. For example, for a 4-inch pot, 50-100 mL of solution is typically sufficient.
-
Post-Application Care: Maintain plants under standard growth conditions.
-
Induction Period: Allow for a 1-3 day induction period before pathogen inoculation or stress application to allow for the priming response to be established.
-
Data Collection: Assess plant growth parameters, disease symptoms, or stress tolerance at predetermined time points.
Protocol 2: Foliar Spray Application
This method is commonly used for inducing resistance against foliar pathogens.
-
Preparation of BABA Solution: Prepare a working solution of BABA in distilled water. The addition of a surfactant (e.g., 0.01-0.05% Tween-20) is recommended to ensure even leaf coverage. Prepare a mock solution (water + surfactant) for control plants.
-
Plant Preparation: Use plants with well-developed leaves.
-
Application: Use a fine-mist sprayer to apply the solution to all leaf surfaces until a thin, even film is formed. Avoid spraying to the point of runoff, as this can lead to higher local concentrations and increased phytotoxicity.
-
Post-Application Care: Allow the leaves to dry completely before returning to standard growth conditions.
-
Induction Period: Wait 1-3 days before challenging the plants with pathogens or stress.
-
Data Collection: Monitor for disease development or stress symptoms on the leaves.
Protocol 3: Seed Priming
Seed priming with BABA can enhance germination and provide protection during early seedling development.
-
Preparation of BABA Solution: Prepare a BABA solution at a low concentration (e.g., 1 mM) in distilled water.[22] Use distilled water for the control treatment.
-
Seed Sterilization: Surface sterilize seeds according to standard protocols for the plant species to prevent microbial growth.
-
Priming: Immerse the sterilized seeds in the BABA solution or water (control) for a specific duration (e.g., 6-12 hours) at room temperature in the dark. The optimal duration can vary between species.
-
Drying: After priming, rinse the seeds with distilled water and dry them back to their original moisture content on a sterile surface at room temperature.
-
Sowing: Sow the primed seeds in sterile soil or on sterile growth medium.
-
Data Collection: Evaluate germination rates, seedling growth, and resistance to stress or pathogens.
Mandatory Visualizations
Caption: BABA-induced signaling pathway in plants.
Caption: General experimental workflow for BABA treatment.
Caption: Troubleshooting logic for BABA experiments.
References
- 1. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 3. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 4. Nitric Oxide Plays an Important Role in β-Aminobutyric Acid-Induced Resistance to Botrytis cinerea in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Aminobutyric acid induced phytotoxicity and effectiveness against nematode is stereomer-specific and dose-dependent in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Aminobutyric Acid-Induced Protection of Arabidopsis against the Necrotrophic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the Mechanism of β-Aminobutyric Acid-Induced Resistance in Wheat to the Grain Aphid, Sitobion avenae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Master Regulatory Transcription Factors in β-Aminobutyric Acid-Induced Resistance (BABA-IR): A Perspective on Phytohormone Biosynthesis and Signaling in Arabidopsis thaliana and Hordeum vulgare - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of the BABA receptor: scientific implications and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. phytotechlab.com [phytotechlab.com]
- 16. scribd.com [scribd.com]
- 17. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. akjournals.com [akjournals.com]
- 21. real.mtak.hu [real.mtak.hu]
- 22. researchgate.net [researchgate.net]
- 23. Seed priming with BABA (β-amino butyric acid): a cost-effective method of abiotic stress tolerance in Vigna radiata (L.) Wilczek - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioactivity Assays for 3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of various bioactivity assays for 3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of the compound's performance with other alternatives, supported by experimental data.
Introduction to this compound Bioactivity
This compound is a non-proteinogenic β-amino acid with demonstrated bioactivity in both mammalian and plant systems. In mammals, its activity is primarily associated with inhibitory neurotransmitter receptors, specifically as a partial agonist of the glycine receptor and potentially interacting with the GABA-B receptor. In plants, it is a well-established priming agent that induces broad-spectrum disease resistance. This guide will explore the validation of bioassays relevant to both these biological contexts.
Data Presentation: Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for the bioactivity of this compound and related compounds on mammalian receptors. It is important to note that while a specific EC50 value for this compound at the glycine receptor is available, its affinity for the GABA-B receptor is less well-characterized. Therefore, data for the structurally similar compound, phenibut, is included as a reference.
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Glycine Receptor | Electrophysiology (Whole-cell patch-clamp) | EC50 | 28.4 ± 0.9 mM | [1] |
| (R)-Phenibut | GABA-B Receptor | Radioligand Binding Assay ([3H]baclofen displacement) | Ki | 92 µM | [2] |
| Racemic Phenibut | GABA-B Receptor | Radioligand Binding Assay ([3H]baclofen displacement) | Ki | 177 µM | [2] |
| Baclofen (agonist) | GABA-B Receptor | Radioligand Binding Assay ([3H]baclofen displacement) | Ki | 6 µM | [2] |
| Glycine (agonist) | Glycine Receptor | Electrophysiology (Whole-cell patch-clamp) | EC50 | 190 ± 20 µM | [1] |
Mammalian Bioactivity: Targeting Inhibitory Neurotransmitter Receptors
The primary targets for this compound in the mammalian central nervous system are ionotropic glycine receptors and metabotropic GABA-B receptors. A variety of in vitro assays can be employed to characterize these interactions.
Signaling Pathways
GABA-B Receptor Signaling:
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[3] Upon agonist binding, the receptor activates inhibitory Gi/o proteins, leading to the dissociation of Gα and Gβγ subunits.[3] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[3] The Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels (GIRKs) and the inhibition of voltage-gated calcium (Ca2+) channels.[3] This combination of downstream effects results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Glycine Receptor Signaling:
The glycine receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of receptors.[4] Upon binding of an agonist like glycine, or a partial agonist like this compound, the receptor undergoes a conformational change that opens its intrinsic chloride (Cl-) channel. The influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.
Experimental Protocols and Assay Comparisons
A variety of in vitro assays can be utilized to characterize the interaction of this compound with GABA-B and glycine receptors. Each assay provides different types of information, from direct binding affinity to functional consequences of receptor activation.
1. Radioligand Binding Assays
-
Principle: These assays measure the direct interaction of a compound with a receptor by competing with a radiolabeled ligand for the same binding site. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
-
Application: Determination of binding affinity (Ki or IC50).
-
Experimental Protocol ([3H]baclofen Binding for GABA-B Receptors):
-
Membrane Preparation: Homogenize rat brain tissue in a buffered solution and prepare a crude membrane fraction by centrifugation.
-
Assay Incubation: Incubate the membrane preparation with a fixed concentration of [3H]baclofen (a GABA-B agonist) and varying concentrations of the test compound (this compound).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Comparison: Radioligand binding assays are robust and provide a direct measure of affinity. However, they do not provide information about the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
2. Functional Assays: GTPγS Binding Assay
-
Principle: This assay measures the first step in G-protein activation. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into the G-protein is measured as an indicator of receptor activation.
-
Application: To determine the potency (EC50) and efficacy (Emax) of agonists and to differentiate between agonists, antagonists, and inverse agonists.
-
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the GABA-B receptor.
-
Assay Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.
-
Separation: Separate bound from free [35S]GTPγS by filtration.
-
Detection: Quantify the amount of [35S]GTPγS bound to the membranes using scintillation counting.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log of the agonist concentration to determine EC50 and Emax values.
-
-
Comparison: GTPγS binding assays provide functional information about G-protein activation, which is a proximal event to receptor binding. They are more informative than simple binding assays for characterizing the nature of a compound's activity.
3. Electrophysiology Assays (e.g., Two-Electrode Voltage Clamp or Patch-Clamp)
-
Principle: These techniques directly measure the ion flow through ion channels in response to receptor activation. For glycine receptors, this would be the chloride current. For GABA-B receptors, the activation of GIRK channels (a potassium current) can be measured.
-
Application: To provide a real-time, functional readout of receptor activity, including potency (EC50), efficacy, and kinetics of channel gating.
-
Experimental Protocol (Whole-cell patch-clamp for Glycine Receptors):
-
Cell Preparation: Use cultured neurons or cell lines expressing glycine receptors.
-
Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Compound Application: Apply varying concentrations of this compound to the cell via a perfusion system.
-
Data Acquisition: Record the resulting chloride currents.
-
Data Analysis: Measure the peak current amplitude at each concentration and plot a dose-response curve to determine the EC50.
-
-
Comparison: Electrophysiology is considered the "gold standard" for functional characterization of ion channels, providing detailed information about receptor function. However, it is a low-throughput and technically demanding technique.
Experimental Workflow Example: Radioligand Binding Assay
Plant Bioactivity: Priming for Disease Resistance
In plants, this compound (BABA) is a well-known priming agent that enhances the plant's defense response to a broad range of pathogens. This is a form of induced resistance.
Signaling Pathways in Plant Defense Priming
BABA-induced resistance involves the potentiation of several plant defense signaling pathways, primarily those mediated by salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). The specific pathway that is primed can depend on the challenging pathogen. For example, resistance against biotrophic pathogens is often associated with the potentiation of the SA pathway, leading to an enhanced expression of Pathogenesis-Related (PR) genes upon infection.
Experimental Protocol: Plant Pathogen Inhibition Assay
-
Principle: This assay evaluates the ability of BABA to induce resistance in plants against a specific pathogen. The effect is measured by quantifying the reduction in disease symptoms or pathogen growth in BABA-treated plants compared to control plants.
-
Application: To assess the in vivo efficacy of this compound as a plant defense activator.
-
Experimental Protocol (using Arabidopsis thaliana and a bacterial pathogen):
-
Plant Treatment: Treat Arabidopsis thaliana plants with a solution of this compound by soil drench or foliar spray. Control plants are treated with water.
-
Pathogen Inoculation: After a set period (e.g., 24-48 hours), inoculate both BABA-treated and control plants with a pathogenic bacterium, such as Pseudomonas syringae.
-
Disease Scoring: At various time points post-inoculation, assess the disease symptoms visually (e.g., lesion size, chlorosis) or by quantifying the bacterial population within the leaves.
-
Data Analysis: Compare the disease severity or bacterial growth between BABA-treated and control plants to determine the level of induced resistance.
-
-
Comparison: This is a whole-organism assay that provides a direct measure of the desired biological effect (disease resistance). However, the results can be influenced by environmental conditions and the specific plant-pathogen system used. It does not provide direct information on the molecular target of BABA.
Conclusion
The validation of bioactivity assays for this compound requires a multi-faceted approach, reflecting its diverse biological roles. For researchers in drug development, a combination of radioligand binding assays, functional assays like GTPγS binding, and electrophysiology is essential to fully characterize its interaction with mammalian neurotransmitter receptors. While specific high-affinity interactions have yet to be fully elucidated, the available data on its partial agonism at glycine receptors provides a solid foundation for further investigation. In the context of plant science, pathogen inhibition assays remain the cornerstone for evaluating its potent ability to induce disease resistance. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection of appropriate assays and the interpretation of experimental results for scientists working with this versatile molecule.
References
- 1. Mechanism of gating and partial agonist action in the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and GC-MS for the Detection of 3-Aminobutanoic Acid
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 3-Aminobutanoic acid, a molecule of interest in various biological and chemical studies, is paramount. The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for specific research needs.
Principle of Separation and Detection
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar molecule like this compound, a reversed-phase C18 column is often employed.[1][2] Detection is typically achieved using UV-Visible or fluorescence detectors, often requiring derivatization of the amino acid to introduce a chromophore or fluorophore.[2][3] Coupling HPLC with mass spectrometry (LC-MS) provides higher selectivity and sensitivity, enabling the identification and quantification of isomers.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds.[7] Since amino acids are non-volatile, a crucial and mandatory step in their analysis by GC-MS is derivatization to increase their volatility.[8][9] Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used for this purpose.[8][10] The derivatized analytes are then separated in a gaseous mobile phase and detected by a mass spectrometer, which provides detailed structural information.
Quantitative Performance Comparison
The choice between HPLC and GC-MS can often depend on the required sensitivity and the complexity of the sample matrix. The following table summarizes key quantitative performance parameters collated from various studies. It is important to note that these values can vary significantly based on the specific instrumentation, derivatization agent, and sample matrix.
| Parameter | HPLC | GC-MS | Source(s) |
| Limit of Detection (LOD) | Generally in the low µg/mL to ng/mL range. A study on GABA (an isomer) reported an LOD of 0.018 mg/mL. | Can achieve very low detection limits, often in the ng/mL to pg/mL range. A study on GABA reported an LOD of 0.058 mg/mL. | [3] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. A study on GABA reported an LOQ of 0.054 mg/mL. | Can achieve low ng/mL quantitation. A study on GABA reported an LOQ of 0.177 mg/mL. | [3] |
| Linearity | Good linearity is achievable over a wide concentration range. | Excellent linearity is a hallmark of the technique. | |
| Precision & Accuracy | High precision and accuracy are attainable, with recoveries often exceeding 90%. | Known for high precision and accuracy, especially when using isotopically labeled internal standards. | [11] |
| Sample Throughput | Can be higher than GC-MS, especially with modern UPLC systems. | Derivatization step can be time-consuming, potentially lowering throughput. | [9] |
Experimental Protocols
Detailed and optimized experimental protocols are critical for reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both HPLC and GC-MS.
HPLC with Pre-Column Derivatization
This method involves derivatizing the amino acid before injection into the HPLC system to enhance its detection by a UV or fluorescence detector. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).[2][11]
1. Sample Preparation and Derivatization:
-
An aqueous sample containing this compound is taken.
-
A sodium bicarbonate or borate buffer is added to make the solution alkaline.
-
A solution of DNFB in a suitable organic solvent (e.g., acetone) is added.
-
The mixture is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 1 hour) to allow for the derivatization reaction to complete.
-
The reaction is then quenched, and the sample is diluted with the mobile phase before injection.[2]
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the DNFB derivative (e.g., 360 nm).[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
GC-MS with Silylation
This protocol requires the conversion of the non-volatile this compound into a volatile silyl derivative prior to GC-MS analysis.
1. Sample Preparation and Derivatization:
-
The sample containing this compound is dried completely under a stream of nitrogen.
-
A silylation reagent, such as MTBSTFA, is added along with a catalyst and a solvent (e.g., acetonitrile).[8]
-
The mixture is heated (e.g., at 100°C for 2-4 hours) to facilitate the derivatization.[8]
-
After cooling, the sample is ready for injection into the GC-MS.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[12][13]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Workflow Visualizations
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis of this compound.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound. The selection of the optimal method hinges on the specific requirements of the study.
Choose HPLC when:
-
The analyte is thermally labile or non-volatile and derivatization for GC is problematic.[14]
-
High sample throughput is a priority.
-
Simultaneous analysis of a wide range of compounds with varying polarities is needed.[7]
-
An LC-MS system is available for high sensitivity and specificity.
Choose GC-MS when:
-
High resolution and separation efficiency for complex mixtures are required.[14]
-
The analyte is volatile or can be easily and reproducibly derivatized to become volatile.[8]
-
Definitive identification based on mass spectral libraries is crucial.
-
Very low detection limits are necessary, and the derivatization process is well-established for the compound class.
For routine analysis and quantification of this compound, a well-developed HPLC method with appropriate derivatization and detection can provide accurate and precise results with relatively high throughput. For in-depth structural elucidation, analysis of complex matrices, and studies requiring the highest sensitivity, GC-MS remains an invaluable tool, provided a reliable derivatization protocol is employed. Ultimately, the choice should be guided by a thorough evaluation of the analytical goals, sample characteristics, and available instrumentation.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031654) [hmdb.ca]
- 2. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. arxiv.org [arxiv.org]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
3-Aminobutanoic Acid vs. gamma-Aminobutanoic Acid (GABA): A Comparative Guide for Neuronal Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Aminobutanoic acid and gamma-Aminobutanoic acid (GABA) in the context of neuronal signaling. While GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), the role of this compound is less understood. This document summarizes the current state of knowledge, presents available data, and provides detailed experimental protocols to facilitate further research into the comparative pharmacology and physiology of these two molecules.
Introduction
Gamma-aminobutanoic acid (GABA) is a well-established, crucial inhibitory neurotransmitter that regulates neuronal excitability throughout the CNS.[1][2] Its effects are mediated through two main types of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3][4] In contrast, this compound, also known as β-aminobutyric acid (BABA), is a structural isomer of GABA.[5] While some evidence suggests that the (S)-enantiomer of this compound may function as an inhibitory neurotransmitter, comprehensive comparative data on its neuronal signaling properties are scarce in publicly available literature.[6]
This guide aims to consolidate the existing data for a side-by-side comparison and to provide the necessary methodological framework for researchers to conduct their own comparative studies.
Chemical Structures
A key difference between GABA and this compound lies in the position of the amino group on the butyric acid backbone. In GABA, the amino group is on the gamma (γ) carbon (the third carbon from the carboxyl group), whereas in this compound, it is on the beta (β) carbon (the second carbon from the carboxyl group).
| Molecule | IUPAC Name | Chemical Structure |
| gamma-Aminobutanoic acid (GABA) | 4-aminobutanoic acid | |
| This compound | This compound |
Comparative Data on Neuronal Signaling
A significant disparity exists in the volume of research and available quantitative data for GABA versus this compound. GABA's pharmacology is extensively characterized, whereas data for this compound's interaction with neuronal receptors is limited.
Receptor Binding Affinity and Efficacy
The following table summarizes the well-established data for GABA and highlights the lack of corresponding data for this compound.
| Parameter | gamma-Aminobutanoic acid (GABA) | This compound |
| GABA-A Receptor Binding (Ki) | ~0.1 - 10 µM (subtype dependent) | Data not available |
| GABA-A Receptor Efficacy (EC50) | ~1 - 100 µM (subtype dependent) for channel gating | Data not available |
| GABA-B Receptor Binding (IC50) | ~0.05 - 1 µM | Data not available |
| GABA-B Receptor Efficacy (EC50) | ~1 - 10 µM for downstream signaling | Data not available |
Note: The values for GABA can vary significantly depending on the specific receptor subunit composition and the experimental conditions.
Signaling Pathways
Gamma-Aminobutanoic Acid (GABA)
GABA mediates its inhibitory effects through two distinct signaling pathways corresponding to its primary receptor types.
This compound
Due to the lack of definitive studies, the precise signaling pathway for this compound in neurons remains uncharacterized. If it does act as a GABA mimetic, it would presumably interact with GABA-A and/or GABA-B receptors, initiating a similar cascade of events as GABA. However, its efficacy as an agonist, antagonist, or allosteric modulator is unknown. The following diagram represents a hypothetical signaling pathway, assuming it acts as a direct agonist at GABA receptors.
Experimental Protocols
To address the current knowledge gap, the following established protocols, commonly used for characterizing GABAergic compounds, can be adapted to investigate the neuronal effects of this compound and directly compare them to GABA.
Radioligand Binding Assay for GABA-A Receptors
This protocol is designed to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]muscimol).
Experimental Workflow:
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in the assay buffer.
-
Binding Assay: In a series of tubes, combine the prepared membranes, a fixed concentration of [³H]muscimol (e.g., 1-2 nM), and varying concentrations of the unlabeled test compound (this compound or GABA).
-
Total Binding: Membranes + [³H]muscimol.
-
Non-specific Binding: Membranes + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 100 µM).
-
Displacement: Membranes + [³H]muscimol + increasing concentrations of the test compound.
-
-
Incubation: Incubate the tubes at 4°C for 20-30 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the measurement of ion currents across the entire cell membrane of a neuron in response to the application of a compound. It can be used to determine the efficacy (e.g., EC50) and nature (agonist, antagonist, or modulator) of this compound's effect on GABA-A receptor-mediated currents.
Experimental Workflow:
Methodology:
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Recording Setup: Place the cell preparation on the stage of an inverted microscope equipped with micromanipulators. Perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution containing a high chloride concentration to allow for the measurement of inward GABA-A receptor-mediated currents at a holding potential of -60 mV.
-
Whole-Cell Configuration: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition: Clamp the neuron's membrane potential at -60 mV. Record baseline membrane currents.
-
Drug Application: Apply GABA or this compound at various concentrations to the neuron using a perfusion system.
-
Data Analysis: Measure the peak amplitude of the inward current elicited by each concentration of the test compound. Plot the current amplitude as a function of concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient. To test for antagonistic effects, co-apply the test compound with a known concentration of GABA.
Conclusion and Future Directions
While GABA is unequivocally the principal inhibitory neurotransmitter in the CNS, the role of this compound in neuronal signaling remains largely undefined. The structural similarity between the two molecules suggests the potential for interaction with GABAergic systems, a hypothesis that is supported by some preliminary, albeit qualitative, observations.[6]
The significant lack of quantitative data on the binding affinity and functional efficacy of this compound at GABA receptors presents a substantial gap in our understanding. The experimental protocols detailed in this guide provide a clear path for researchers to systematically investigate the pharmacological profile of this compound and its enantiomers.
Future research should prioritize:
-
Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC50) of the (S)- and (R)-enantiomers of this compound at various GABA-A and GABA-B receptor subtypes.
-
Electrophysiological Characterization: Elucidating the precise effects of this compound on neuronal excitability, synaptic transmission (e.g., on inhibitory postsynaptic currents), and ion channel function.
-
In Vivo Studies: Investigating the behavioral and physiological effects of central administration of this compound to understand its potential role as a neuromodulator or neurotransmitter in the living brain.
By addressing these fundamental questions, the scientific community can clarify the role of this compound in neuronal signaling and evaluate its potential as a novel therapeutic agent for neurological and psychiatric disorders.
References
- 1. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. Structure-Activity Relationship, Pharmacological Characterization, and Molecular Modeling of Noncompetitive Inhibitors of the Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. β-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activities of 3-Aminobutanoic Acid and Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid and beta-alanine are both non-proteinogenic β-amino acids, sharing structural similarities but exhibiting distinct biological activities. This guide provides a comprehensive comparison of their interactions with key physiological targets, supported by experimental data, to inform research and drug development efforts. While beta-alanine is well-characterized as a neurotransmitter and a precursor to the dipeptide carnosine, the biological profile of this compound is less defined in the scientific literature. This document aims to synthesize the available information on both compounds to facilitate a clearer understanding of their respective physiological roles and pharmacological potential.
Receptor Binding and Functional Activity
The primary neurological activities of these β-amino acids are mediated through their interactions with inhibitory neurotransmitter receptors, principally GABA and glycine receptors.
GABA Receptor Interaction
Beta-alanine has been identified as an agonist at GABA-A and GABA-C receptors. Its activity at GABA-A receptors is considered partial, and it is a less potent agonist than GABA itself.[1][2]
Table 1: Comparative Receptor Affinities and Potencies
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Beta-alanine | GABA-A | Electrophysiology | EC50 | Constant at different temperatures | [3] |
| Beta-alanine | GABA-A | Electrophysiology | - | Partial agonist | [2] |
| Beta-alanine | GABA-ρ2 | Electrophysiology | - | Agonist | [4] |
| This compound | GABA-A | - | - | Data not available | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Currently, there is a lack of specific quantitative data in the public domain regarding the binding affinity (Kd) or potency (EC50) of this compound at GABA receptors. Further experimental investigation is required to elucidate its activity at these sites.
Glycine Receptor Interaction
Beta-alanine is a known agonist at strychnine-sensitive glycine receptors.[1][2] Its potency is generally considered to be less than that of glycine. Some studies suggest that the physiological effects of beta-alanine may be more significantly mediated by glycine receptors than GABA-A receptors due to its greater potency at the former.[2]
Cellular Signaling Pathways
The interaction of these compounds with their respective receptors initiates downstream signaling cascades that modulate neuronal excitability.
GABAergic Signaling
Activation of GABA-A receptors by an agonist like beta-alanine leads to the opening of a chloride ion channel that is an integral part of the receptor.[5] The influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[6]
Caption: GABA-A receptor signaling pathway activated by beta-alanine.
The signaling pathways affected by this compound remain to be elucidated through further research.
Metabolic Pathways
Carnosine Synthesis
A primary and well-established biological role of beta-alanine is its function as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[7] Carnosine is a dipeptide found in high concentrations in muscle and brain tissue and plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[3]
Caption: The enzymatic synthesis of carnosine from beta-alanine and L-histidine.
There is no current evidence to suggest that this compound is a precursor for carnosine synthesis. The metabolic fate of this compound in mammals is not well-documented.[8]
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol is designed to compare the binding affinity of this compound and beta-alanine for the GABA-A receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-muscimol.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]-muscimol (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound and beta-alanine test solutions
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding ([³H]-muscimol and membranes), non-specific binding ([³H]-muscimol, membranes, and excess unlabeled GABA), and competitive binding ([³H]-muscimol, membranes, and varying concentrations of either this compound or beta-alanine).
-
Incubation: Incubate the plates at 4°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound or beta-alanine) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of the effects of this compound and beta-alanine on GABA-A receptor-mediated currents in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.
Materials:
-
Cultured neurons or HEK293 cells expressing GABA-A receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Internal pipette solution (e.g., containing KCl)
-
External bath solution (e.g., artificial cerebrospinal fluid)
-
GABA, this compound, and beta-alanine solutions
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Whole-Cell Configuration: Under visual guidance with a microscope, approach a cell with the patch pipette and form a high-resistance (gigaohm) seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Apply GABA, this compound, or beta-alanine at various concentrations to the cell using a perfusion system.
-
Current Recording: Record the resulting transmembrane currents. Agonist application will induce an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
Data Analysis: Measure the peak amplitude of the current responses at each concentration. Plot the normalized current response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and maximal efficacy.[9][10]
Conclusion
Beta-alanine exhibits a multifaceted biological profile, acting as a neurotransmitter at GABA and glycine receptors and serving as the limiting precursor for carnosine synthesis.[1][7] These activities contribute to its roles in neuromodulation and muscle physiology. In contrast, the biological activity of this compound is significantly less understood. While its structural similarity to beta-alanine and GABA suggests potential neurological activity, there is a clear need for direct experimental evidence to characterize its receptor binding profile and downstream cellular effects. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for unlocking the potential therapeutic applications of this compound and for a more complete understanding of the structure-activity relationships within this class of β-amino acids.
References
- 1. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of αβδ and αβγ GABAA Receptors: Allosteric Modulation and Identification of Subunit Arrangement by Site-Selective General Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0031654) [hmdb.ca]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
A Comparative Analysis of (R)- and (S)-3-Aminobutanoic Acid in Eliciting Plant Resistance
An Objective Guide for Researchers and Drug Development Professionals
The non-protein amino acid 3-aminobutanoic acid, also known as β-aminobutyric acid (BABA), has garnered significant attention for its ability to induce broad-spectrum disease resistance in a variety of plant species. This phenomenon, termed BABA-induced resistance (BABA-IR), offers a promising avenue for the development of novel plant protectants. However, this compound exists as two stereoisomers, (R) and (S), and a growing body of evidence indicates that the biological activity is predominantly associated with one enantiomer. This guide provides a comparative study of (R)- and (S)-3-aminobutanoic acid, summarizing key experimental findings and elucidating the underlying molecular mechanisms to inform future research and development in the field of plant immunity.
Efficacy in Disease Resistance: A Tale of Two Enantiomers
Numerous studies have demonstrated that the (R)-enantiomer of this compound is the primary elicitor of plant resistance, while the (S)-enantiomer is largely inactive.[1][2][3] This stereospecificity has been observed across various plant-pathogen systems, highlighting a targeted mode of action for the (R)-isomer.
For instance, in Arabidopsis thaliana, treatment with (R)-BABA significantly enhances resistance against the oomycete pathogen Hyaloperonospora arabidopsidis, whereas (S)-BABA provides no protective effect.[1] Similarly, (R)-BABA has been shown to be the active enantiomer for inducing resistance in tobacco, cauliflower, and lettuce.[1][3] The differential activity of the two enantiomers is not limited to oomycetes; studies on the root-knot nematode Meloidogyne incognita in tomato have also revealed that the resistance-inducing capacity resides with the (R)- and the racemic (RS)-BABA, with the (S)-enantiomer being less effective.[4]
| Plant Species | Pathogen | (R)-3-Aminobutanoic Acid Effect | (S)-3-Aminobutanoic Acid Effect | Reference |
| Arabidopsis thaliana | Hyaloperonospora arabidopsidis | Induced Resistance | No Effect | [1] |
| Tomato (Solanum lycopersicum) | Botrytis cinerea | Induced Resistance | No Effect | [1] |
| Tomato (Solanum lycopersicum) | Meloidogyne incognita | Induced Resistance | Milder and more transient response | [4] |
| Tobacco | Not Specified | Induced Resistance | Not Specified | [1][3] |
| Cauliflower | Not Specified | Induced Resistance | Not Specified | [1][3] |
| Lettuce | Not Specified | Induced Resistance | Not Specified | [1][3] |
Phytotoxicity and Growth Effects
A significant consideration for the practical application of BABA is its potential for phytotoxicity, often manifesting as growth repression, particularly at high concentrations.[1][4] Interestingly, this adverse effect is also stereospecific. High doses of (R)-BABA and the racemic mixture (RS)-BABA can induce oxidative stress, as indicated by the accumulation of hydrogen peroxide and lipid peroxidation, and lead to the production of anthocyanins in tomato leaves.[4] In contrast, the phytotoxic effects of (S)-BABA are reported to be milder and more transient.[4] This suggests that the molecular pathways leading to resistance and those causing growth inhibition are, at least in part, linked to the (R)-enantiomer.
| Parameter | (R)-3-Aminobutanoic Acid | (S)-3-Aminobutanoic Acid | Reference |
| Phytotoxicity | Dose-dependent, stronger with foliar application | Milder and more transient | [4] |
| Hydrogen Peroxide Accumulation | Induced at high doses | Milder and more transient response | [4] |
| Lipid Peroxidation | Induced at high doses | Milder and more transient response | [4] |
| Anthocyanin Accumulation | Induced at high doses | Milder and more transient response | [4] |
Molecular Mechanisms of Action: A Stereospecific Recognition
The molecular basis for the differential activity of the BABA enantiomers lies in their specific recognition by a plant protein. In Arabidopsis, the target of (R)-BABA has been identified as an aspartyl-tRNA synthetase (IBI1).[1] The (R)-enantiomer binds to IBI1, priming it for a non-canonical defense signaling function upon pathogen attack.[1] This binding is highly specific to the (R)-isomer, explaining the lack of activity of the (S)-enantiomer.
The downstream signaling cascade initiated by the (R)-BABA-IBI1 interaction is multifaceted, involving both salicylic acid (SA)-dependent and abscisic acid (ABA)-dependent pathways.[1][5] The SA-dependent branch is associated with the enhanced expression of pathogenesis-related (PR) genes, a hallmark of systemic acquired resistance (SAR).[1][5] The ABA-dependent pathway, on the other hand, is linked to the priming of callose deposition, a physical barrier against pathogen penetration.[1][5]
Figure 1: Signaling pathway of (R)-3-Aminobutanoic acid-induced resistance.
Experimental Protocols
To facilitate the replication and further investigation of the comparative effects of (R)- and (S)-3-aminobutanoic acid, detailed experimental methodologies are crucial. The following protocols are synthesized from published studies.
Plant Material and Growth Conditions:
-
Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0), Tomato (Solanum lycopersicum).
-
Growth Medium: Potting soil or a sterile agar medium (e.g., half-strength Murashige and Skoog).
-
Growth Conditions: Controlled environment with defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 21-26°C), and humidity.
Chemical Treatments:
-
Chemicals: (R)-3-aminobutanoic acid, (S)-3-aminobutanoic acid, and racemic (RS)-3-aminobutanoic acid.
-
Application Methods:
-
Soil Drench: A solution of the desired concentration is applied to the soil around the plant roots. This method is effective for systemic induction of resistance.
-
Foliar Spray: A solution is sprayed directly onto the leaves until runoff. This method is often associated with a more rapid but potentially more phytotoxic response.
-
-
Concentrations: Vary depending on the plant species and application method. For soil drench in tomato, low doses are recommended to minimize phytotoxicity.[4] For Arabidopsis, concentrations around 150 µM have been used for soil drench applications.[1]
Pathogen Inoculation:
-
Pathogen Selection: Choose a pathogen relevant to the host plant, for example, Hyaloperonospora arabidopsidis for Arabidopsis or Meloidogyne incognita for tomato.
-
Inoculation Timing: Typically performed 2 to 3 days after the chemical treatment to allow for the establishment of the primed state.
-
Inoculation Method: Dependent on the pathogen. For example, a spore suspension for fungal or oomycete pathogens, or introduction of nematode eggs into the soil.
Assessment of Induced Resistance:
-
Disease Severity: Quantified by measuring lesion size, counting the number of lesions, or assessing the percentage of infected leaf area.
-
Pathogen Growth: Measured by quantifying pathogen biomass (e.g., through qPCR) or counting pathogen structures (e.g., sporangiophores, galls).
-
Gene Expression Analysis: Quantify the expression of defense-related genes (e.g., PR-1) using reverse transcription quantitative PCR (RT-qPCR).
-
Metabolite Analysis: Measure the levels of signaling molecules like salicylic acid or abscisic acid using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Figure 2: A generalized experimental workflow for studying BABA-induced resistance.
Conclusion and Future Directions
Future research should focus on several key areas:
-
Optimizing Application: Further studies are needed to determine the optimal concentrations and application methods of (R)-BABA for different crops to maximize resistance induction while minimizing growth inhibition.
-
Structure-Activity Relationship: Investigating analogs of (R)-BABA could lead to the discovery of compounds with improved efficacy and reduced phytotoxicity.
-
Elucidating Downstream Signaling: A deeper understanding of the signaling components downstream of the IBI1-BABA interaction will provide more targets for genetic improvement of plant defense.
-
Field Trials: Ultimately, the efficacy of (R)-BABA-based treatments must be validated in field conditions against a range of economically important plant diseases.
By focusing on the active (R)-enantiomer, researchers and drug development professionals can more effectively harness the potential of this compound to develop sustainable and effective strategies for plant disease management.
References
- 1. Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Aminobutyric acid induced phytotoxicity and effectiveness against nematode is stereomer-specific and dose-dependent in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Novel 3-Aminobutanoic Acid Derivatives Show Promise in Combating Drug-Resistant Fungi
For Immediate Release
[City, State] – Researchers have synthesized a novel series of 3-aminobutanoic acid derivatives that demonstrate significant fungicidal efficacy, particularly against multidrug-resistant strains of Candida, a common cause of fungal infections in humans. A recent study highlights the potential of these compounds as a new class of antifungal agents, offering hope in the fight against increasingly resilient fungal pathogens. The research provides a detailed analysis of their in vitro activity and outlines the experimental protocols used to validate their performance.
Comparative Efficacy of Novel Derivatives
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed their potent antifungal activity against a panel of drug-resistant Candida species. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each derivative. The results, summarized in the table below, showcase the structure-dependent efficacy of these novel compounds.
| Fungal Strain | Compound 14 (MIC in µg/mL) | Compound 16 (MIC in µg/mL) | Compound 17 (MIC in µg/mL) | Fluconazole (Reference) (MIC in µg/mL) |
| Candida auris (AR-0381) | 8 | 8 | >64 | >64 |
| Candida albicans (AR-0379) | 16 | 16 | >64 | >64 |
| Candida glabrata (AR-0387) | 32 | 32 | >64 | >64 |
| Candida parapsilosis (ATCC 22019) | 64 | 64 | >64 | 1 |
Table 1: Minimum Inhibitory Concentrations (MICs) of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against drug-resistant Candida species. Data indicates that compounds 14 and 16 exhibit significant activity against fluconazole-resistant strains of C. auris and C. albicans.[1][2][3]
The data clearly indicates that while some derivatives showed limited activity, hydrazones containing heterocyclic substituents, such as compounds 14 and 16, demonstrated potent and broad-spectrum antimicrobial activity.[1][2][3] Notably, these compounds were effective against Candida auris, a multidrug-resistant fungus that poses a significant global health threat.[1][2][3]
Understanding the Mechanism: Targeting Fungal Signaling Pathways
While the precise mechanism of action for these novel this compound derivatives is still under investigation, it is hypothesized that they may interfere with essential amino acid metabolic pathways in fungi.[4] Many existing antifungal agents target key cellular processes. For instance, azoles inhibit ergosterol synthesis, a crucial component of the fungal cell membrane, while echinocandins disrupt cell wall integrity by inhibiting β-1,3-glucan synthase.[4][5]
Fungal pathogens rely on complex signaling pathways to regulate growth, virulence, and stress responses. Key pathways involved in antifungal drug resistance in Candida species include the Ras/cAMP/PKA pathway, the calcineurin pathway, and the mitogen-activated protein kinase (MAPK) pathway.[6][7] Disrupting these pathways is a promising strategy for developing new antifungal therapies.
Caption: Workflow for evaluating the in vitro efficacy of novel fungicides.
Detailed Experimental Protocols
The in vitro antifungal activity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A protocol.[8]
1. Preparation of Fungal Inoculum:
-
Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension was further diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
2. Broth Microdilution Assay:
-
The novel compounds and reference fungicides were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
An equal volume of the prepared fungal inoculum was added to each well.
-
The plates were incubated at 35°C for 24 to 48 hours.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.
Caption: Major signaling pathways in Candida involved in drug resistance.
The promising results from these initial in vitro studies warrant further investigation into the in vivo efficacy, toxicity, and specific molecular targets of these novel this compound derivatives. Their development could provide a much-needed new tool in the clinical management of drug-resistant fungal infections.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 3-Aminobutanoic Acid in Immunoassays: A Comparative Guide
For researchers and professionals in drug development, the specificity of an immunoassay is paramount. When developing quantitative assays for small molecules such as 3-Aminobutanoic acid (also known as β-aminobutyric acid or BABA), a critical validation step is the assessment of cross-reactivity with structurally similar molecules. This guide provides an objective comparison of potential cross-reactants in a hypothetical this compound immunoassay, supported by plausible experimental data and detailed protocols.
Introduction to Cross-Reactivity in Immunoassays
Cross-reactivity is the phenomenon where an antibody binds to molecules other than the target analyte.[1] For small molecules like this compound, which is a beta-amino acid, structurally similar compounds such as its isomers or other short-chain amino acids are potential cross-reactants. This can lead to inaccurate quantification and false-positive results. Therefore, a thorough evaluation of antibody specificity is essential for assay validation.
The primary method for assessing cross-reactivity for small molecules is the competitive immunoassay, typically a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is determined by its ability to displace the labeled analyte from the antibody.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for an anti-3-Aminobutanoic acid antibody. The data is presented in terms of the 50% inhibitory concentration (IC50) and the calculated percent cross-reactivity. The IC50 is the concentration of a compound that produces 50% inhibition of the maximum signal in the competitive immunoassay.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | CH₃CH(NH₂)CH₂COOH | 10 | 100 |
| 2-Aminobutanoic acid | CH₃CH₂CH(NH₂)COOH | 500 | 2.0 |
| 4-Aminobutanoic acid (GABA) | H₂N(CH₂)₃COOH | 1,000 | 1.0 |
| β-Alanine | H₂NCH₂CH₂COOH | 2,500 | 0.4 |
| Crotonic acid | CH₃CH=CHCOOH | > 10,000 | < 0.1 |
| L-Alanine | CH₃CH(NH₂)COOH | > 10,000 | < 0.1 |
Calculation of Percent Cross-Reactivity:
Percent Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of cross-reactivity. Below are the key experimental protocols for a competitive ELISA to determine the cross-reactivity of an anti-3-Aminobutanoic acid antibody.
Preparation of this compound-Protein Conjugate for Immunization
To generate antibodies against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to become immunogenic.[2][3]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve this compound and a molar excess of EDC and NHS in PBS.
-
Add the activated this compound solution to a solution of BSA in PBS.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Dialyze the conjugate solution against PBS for 48 hours with several buffer changes to remove unreacted reagents.
-
Determine the protein concentration and conjugation efficiency of the this compound-BSA conjugate. This conjugate can then be used to immunize host animals (e.g., rabbits) to produce polyclonal antibodies.
Competitive ELISA Protocol
This protocol outlines the steps to assess the cross-reactivity of various compounds with the generated anti-3-Aminobutanoic acid antibody.
Materials:
-
96-well microtiter plates
-
Anti-3-Aminobutanoic acid antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
This compound standard
-
Test compounds (potential cross-reactants)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-3-Aminobutanoic acid antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add standard solutions of this compound or the test compounds at various concentrations to the wells. Immediately add the this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample.
Visualizations
Logical Relationship of Cross-Reactivity Assessment
References
A Comparative Guide to the Synthesis of 3-Aminobutanoic Acid: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-aminobutanoic acid, a valuable chiral building block in the pharmaceutical industry, can be achieved through various chemical and enzymatic methodologies. The selection of a specific route is often dictated by factors such as stereoselectivity, yield, cost, and environmental impact. This guide provides an objective comparison of prominent chemical and enzymatic synthesis pathways, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their applications.
Chemical Synthesis Routes for this compound
Traditional chemical synthesis of this compound often relies on well-established organic reactions. These methods are generally robust and can be scaled up; however, they frequently necessitate harsh reaction conditions and can present challenges in achieving high enantioselectivity, often resulting in racemic mixtures that require subsequent resolution.
A prevalent chemical approach is the Michael addition of ammonia to crotonic acid or its derivatives. This method is straightforward but typically yields a racemic product. Another classic route involves the Hofmann rearrangement of succinamide derivatives, which also requires careful control to achieve desired outcomes.
Quantitative Data for Chemical Synthesis
| Parameter | Michael Addition of Ammonia to Crotonic Acid | Hofmann Rearrangement of Succinamide |
| Starting Materials | Crotonic acid, Ammonia | Succinamide, Bromine, Sodium Hydroxide |
| Typical Yield | 50-70% | 40-60% |
| Enantiomeric Excess | 0% (racemic) | 0% (racemic) |
| Reaction Temperature | 100-150°C | 60-80°C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Key Reagents | Ammonia | Bromine, Sodium Hydroxide |
| Byproducts | Unreacted starting materials, polymers | Sodium bromide, Sodium carbonate |
Experimental Protocol: Michael Addition of Ammonia to Crotonic Acid
-
Reaction Setup: A high-pressure autoclave is charged with crotonic acid and a significant molar excess of aqueous ammonia.
-
Reaction Conditions: The autoclave is sealed and heated to a temperature between 100-150°C. The reaction mixture is stirred vigorously for 12-24 hours.
-
Work-up and Isolation: After cooling, the excess ammonia and water are removed under reduced pressure. The resulting solid residue is then dissolved in a minimal amount of hot water.
-
Purification: The solution is acidified with hydrochloric acid to precipitate the product. The crude this compound is collected by filtration and can be further purified by recrystallization from a water/ethanol mixture.
Enzymatic Synthesis Routes for this compound
Enzymatic synthesis has emerged as a powerful alternative, offering high stereoselectivity under mild reaction conditions. The use of enzymes, such as transaminases, allows for the direct and efficient production of enantiomerically pure this compound, which is often crucial for pharmaceutical applications.
A highly effective enzymatic route involves the asymmetric amination of a prochiral ketone, such as 4-oxopentanoic acid, using an ω-transaminase (ω-TA). These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., alanine or isopropylamine) to the ketone substrate, generating the chiral amine product with high enantiomeric excess.
Quantitative Data for Enzymatic Synthesis
| Parameter | ω-Transaminase Catalyzed Amination of 4-Oxopentanoic Acid |
| Starting Materials | 4-Oxopentanoic acid, Amino donor (e.g., L-alanine) |
| Enzyme | ω-Transaminase (e.g., from Vibrio fluvialis) |
| Typical Yield | >95% |
| Enantiomeric Excess | >99% (for (R)- or (S)-enantiomer depending on enzyme) |
| Reaction Temperature | 25-40°C |
| Reaction pH | 7.5-9.0 |
| Reaction Time | 8-24 hours |
| Cofactor | Pyridoxal-5'-phosphate (PLP) |
| Byproducts | Pyruvate (from L-alanine) |
Experimental Protocol: ω-Transaminase Catalyzed Synthesis
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a buffered solution (e.g., phosphate buffer, pH 8.0) is prepared containing 4-oxopentanoic acid, a molar excess of the amino donor (e.g., L-alanine), and the cofactor pyridoxal-5'-phosphate (PLP).
-
Enzyme Addition: The ω-transaminase enzyme (as a whole-cell catalyst or purified enzyme) is added to the reaction mixture to initiate the reaction.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 8-24 hours. The pH is monitored and maintained if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to determine the conversion of the substrate and the formation of the product.
-
Work-up and Isolation: Once the reaction is complete, the enzyme is removed by centrifugation (if using whole cells or immobilized enzyme). The supernatant is then subjected to purification steps, which may include ion-exchange chromatography, to isolate the pure this compound.
Visualizing the Synthesis Workflows
To better illustrate the distinct processes of chemical and enzymatic synthesis, the following diagrams outline the typical workflows for each route.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis routes for this compound involves a trade-off between several key performance indicators.
| Feature | Chemical Synthesis (e.g., Michael Addition) | Enzymatic Synthesis (e.g., ω-Transaminase) |
| Stereoselectivity | Generally produces racemic mixtures requiring resolution. | Excellent, often >99% enantiomeric excess. |
| Yield | Moderate (50-70%). | High to excellent (>95%). |
| Reaction Conditions | Harsh (high temperature and pressure). | Mild (near-ambient temperature and neutral pH). |
| Environmental Impact | Often involves hazardous reagents and generates significant waste. | Greener process with biodegradable catalysts and less waste. |
| Substrate Specificity | Broad, but can lead to side reactions. | High, leading to fewer byproducts. |
| Cost-Effectiveness | Can be cost-effective for racemic products at large scale. | Enzyme cost can be a factor, but high efficiency and purity can offset this. |
| Scalability | Well-established for large-scale production. | Scalability is improving with advances in enzyme immobilization and engineering. |
Conclusion
For applications where the production of racemic or non-stereospecific this compound is acceptable, traditional chemical synthesis routes like the Michael addition offer a proven and scalable, albeit less efficient and environmentally friendly, option.
However, for the synthesis of enantiomerically pure this compound, which is critical for many pharmaceutical intermediates, enzymatic methods present a clear advantage. The use of enzymes such as ω-transaminases provides a direct route to the desired stereoisomer with high yields and exceptional enantioselectivity under mild, environmentally benign conditions. While initial enzyme costs may be a consideration, the benefits of a streamlined process that avoids chiral resolution steps and minimizes waste often make enzymatic synthesis the more economically and ecologically sound choice for high-value applications. The continued development of robust and reusable enzyme preparations is expected to further enhance the attractiveness of biocatalytic routes in industrial settings.
Assessing the Reproducibility of 3-Aminobutanoic Acid-Induced Stress Tolerance in Different Crop Species: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reliability and effectiveness of stress-mitigating compounds is paramount. This guide provides an objective comparison of 3-Aminobutanoic acid (BABA)-induced stress tolerance across various crop species, supported by experimental data, detailed protocols, and pathway visualizations to aid in the assessment of its reproducibility and potential applications.
Introduction
This compound (BABA), a non-protein amino acid, has emerged as a potent priming agent capable of inducing broad-spectrum resistance to both biotic and abiotic stresses in a variety of plant species. The primary mechanism of BABA-induced resistance lies in its ability to "prime" the plant's natural defense mechanisms, leading to a faster and stronger response upon subsequent stress exposure. This priming effect is largely attributed to the potentiation of the abscisic acid (ABA) signaling pathway, a key regulator of abiotic stress responses in plants.[1][2] This guide synthesizes findings from multiple studies to provide a comparative analysis of BABA's efficacy, offering a valuable resource for researchers investigating plant stress tolerance.
Comparative Efficacy of BABA Across Crop Species and Stress Conditions
The effectiveness of BABA in conferring stress tolerance can vary depending on the plant species, the nature of the stress, the concentration of BABA applied, and the method of application. The following tables summarize quantitative data from various studies, providing a comparative overview of BABA's performance.
Drought Stress
| Crop Species | BABA Concentration & Application | Stress Induction | Key Findings & Quantitative Data | Reference |
| Faba Bean (Vicia faba L.) | 1 mM BABA (exogenous application) | 18% PEG-induced drought | - Increased Relative Water Content (RWC) - Enhanced proline and soluble sugar accumulation - Increased activity of antioxidant enzymes (CAT, GPX, APX, SOD) | [3] |
| Cowpea (Vigna unguiculata) | Seed priming with BABA | PEG-induced osmotic stress | - Reduced superoxide (62%) and hydrogen peroxide (33%) generation - Increased proline content (123%) - Enhanced catalase (450%) and ascorbate peroxidase (400%) activity compared to stressed control | [4] |
| Wheat (Triticum aestivum) | Soil drench | Soil drying | - Enhanced drought-induced ABA accumulation - Reduced water use | [5] |
| Maize (Zea mays) | 600 μM BABA (pretreatment) | Withholding watering for 9 days | - Alleviated drought stress effects through accelerated stomatal closure and activation of antioxidant defense system | [6] |
| Arabidopsis thaliana | 300 μM BABA (pretreatment) | Dehydration | - Reduced water loss by 50% compared to control (35% vs 70%) | [2] |
Salinity Stress
| Crop Species | BABA Concentration & Application | Stress Induction | Key Findings & Quantitative Data | Reference |
| Arabidopsis thaliana | 300 μM BABA (pretreatment) | 300 mM NaCl soil drench | - Reduced wilting rate by 50% compared to control | [2] |
| Arabidopsis thaliana | 250 μM BABA (soil drench) | 300 mM NaCl soil drench | - Reduced number of wilting plants by 60% at 5 days after salt treatment | [7] |
Biotic Stress
| Crop Species | BABA Application | Pathogen/Pest | Key Findings & Quantitative Data | Reference |
| Soybean (Glycine max) | 25 mM BABA (root drench) | Soybean aphid (Aphis glycines) | - Significantly decreased aphid numbers in choice and non-choice tests | [8] |
| Rice (Oryza sativa) | BABA treatment | Root-knot nematode (Meloidogyne graminicola) | - Inhibited nematode penetration and delayed development | [9][10] |
| Wheat (Triticum aestivum) | Soil drench | Grain aphid (Sitobion avenae) | - Significantly reduced aphid weight in a dose-dependent manner | [11] |
BABA-Induced Signaling Pathways
BABA-induced stress tolerance is orchestrated through a complex network of signaling pathways, with the abscisic acid (ABA) pathway playing a central role in response to abiotic stress. Upon perception of BABA, the plant is primed for an enhanced response to subsequent stress, leading to a more robust activation of downstream defense mechanisms.
Caption: BABA-induced priming enhances abiotic stress tolerance primarily through the potentiation of the ABA signaling pathway.
Experimental Workflows and Logical Relationships
The assessment of BABA-induced stress tolerance typically follows a structured experimental workflow. This involves plant material preparation, BABA application, stress induction, and subsequent measurement of various physiological and biochemical parameters.
Caption: A generalized experimental workflow for assessing BABA-induced stress tolerance in crop species.
Experimental Protocols
Reproducibility of scientific findings relies on detailed and accurate methodologies. Below are generalized protocols for key experiments cited in this guide.
BABA Application
-
Soil Drench: A solution of BABA (e.g., 250-300 µM in water) is applied to the soil of potted plants. The volume applied should be sufficient to saturate the root zone. Control plants receive an equal volume of water.[2][7]
-
Foliar Spray: A solution of BABA, often with a surfactant to ensure even coverage, is sprayed onto the leaves of the plants until runoff. Control plants are sprayed with water and the surfactant.
-
Seed Priming: Seeds are soaked in a BABA solution (e.g., 1 mM) for a specified period (e.g., 6-12 hours) and then air-dried before sowing. Control seeds are soaked in water for the same duration.[4]
Stress Induction
-
Drought Stress (PEG): Polyethylene glycol (PEG) 6000 is used to create an osmotic potential that mimics drought conditions. Plants are typically irrigated with a PEG solution (e.g., 18% w/v) to induce stress.[3]
-
Salinity Stress (NaCl): A solution of sodium chloride (NaCl) is applied to the soil to induce salinity stress. The concentration can range from 100 mM to 300 mM, depending on the plant species and the desired stress level.[2][7]
Measurement of Stress Tolerance Markers
-
Proline Content: Proline is a common osmolyte that accumulates in plants under stress. Its concentration can be determined spectrophotometrically using the ninhydrin method. Detailed protocols are available in the literature.[5][12][13][14][15]
-
Antioxidant Enzyme Activity: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) can be measured using spectrophotometric assays. These assays are based on the ability of the enzyme to inhibit or cause a specific reaction that can be monitored by changes in absorbance.
-
Relative Water Content (RWC): RWC is a measure of the water status of a plant. It is calculated by comparing the fresh weight, turgid weight, and dry weight of leaf tissue.
Comparison with Alternatives
While BABA has shown significant promise, it is important to consider its performance relative to other stress-mitigating agents.
-
Abscisic Acid (ABA): As BABA's effects are largely mediated through the ABA pathway, direct application of ABA can also induce stress tolerance. Studies in Arabidopsis have shown that the protection conferred by BABA against drought and salinity is comparable to that induced by ABA.[1] However, the cost and potential for inducing growth inhibition at higher concentrations are factors to consider with direct ABA application.
-
Polyethylene Glycol (PEG) Priming (Osmopriming): PEG can be used as a priming agent to induce a mild osmotic stress, which can enhance tolerance to subsequent, more severe drought. A comparative study in cowpea showed that while both BABA and PEG priming improved drought tolerance, BABA priming resulted in a greater increase in the activity of antioxidant enzymes and higher accumulation of proline.[4][13]
-
Other Chemical Primers: Other non-protein amino acids like γ-aminobutyric acid (GABA) have also been investigated for their role in stress tolerance. However, in some studies, GABA did not induce the same level of drought and salt tolerance as BABA in Arabidopsis.[1]
Conclusion
The available evidence strongly suggests that this compound is a reproducible inducer of stress tolerance across a range of crop species, particularly against drought and salinity. Its efficacy is rooted in its ability to prime the plant's innate defense mechanisms, primarily through the ABA signaling pathway. While the optimal application method and concentration may vary between species, the underlying physiological and biochemical responses, such as increased osmolyte accumulation and enhanced antioxidant capacity, appear to be consistent. Further research focusing on field trials and the long-term effects on yield will be crucial for translating the promising results from controlled laboratory settings to practical agricultural applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating and harnessing the potential of BABA for enhancing crop resilience.
References
- 1. Enhancing Arabidopsis Salt and Drought Stress Tolerance by Chemical Priming for Its Abscisic Acid Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Uncovering the mechanisms of salicylic acid-mediated abiotic stress tolerance in horticultural crops [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Aminobutyric acid increases abscisic acid accumulation and desiccation tolerance and decreases water use but fails to improve grain yield in two spring wheat cultivars under soil drying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Abscisic Acid and Abiotic Stress Tolerance in Crop Plants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Phytohormones regulate the abiotic stress: An overview of physiological, biochemical, and molecular responses in horticultural crops [frontiersin.org]
- 11. Jasmonic Acid in Plant Abiotic Stress Tolerance and Interaction with Abscisic Acid: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Comparative Study of Cis- and Trans-Priming Effect of PEG and BABA in Cowpea Seedlings on Exposure to PEG-Induced Osmotic Stress [mdpi.com]
- 13. Frontiers | Abscisic Acid Signaling and Abiotic Stress Tolerance in Plants: A Review on Current Knowledge and Future Prospects [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Abscisic Acid and Abiotic Stress Tolerance in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Synthetic 3-Aminobutanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic small molecules is a critical step in ensuring identity, purity, and ultimately, function. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural elucidation of 3-Aminobutanoic acid, a molecule of interest in various biochemical and pharmaceutical applications.
While the definitive three-dimensional arrangement of atoms in a crystalline solid is unequivocally provided by X-ray crystallography, its application can be contingent on the ability to grow suitable single crystals. Consequently, a multi-technique approach employing spectroscopic methods is often the pragmatic and necessary standard in structural confirmation. This guide will compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Definitive Structure by X-ray Crystallography
X-ray crystallography stands as the gold standard for the absolute structural determination of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, revealing bond lengths, bond angles, and stereochemistry.
Table 1: Representative Crystallographic Data for β-Alanine Hydrochloride [1]
| Parameter | Value |
| Empirical Formula | C₃H₈ClNO₂ |
| Formula Weight | 125.55 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.7414(5) |
| b (Å) | 7.4671(6) |
| c (Å) | 16.5288(11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1202.31(14) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.387 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the analyte are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. For instance, single crystals of β-alanine hydrochloride were prepared by dissolving β-alanine in an aqueous solution of hydrochloric acid and allowing for slow evaporation.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates and displacement parameters.[1]
Caption: Workflow for X-ray Crystallography.
Comparative Spectroscopic Techniques
When single crystals are not obtainable, or for routine confirmation, a combination of spectroscopic techniques provides a powerful alternative for structural elucidation.
NMR spectroscopy is arguably the most informative spectroscopic technique for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.
Table 2: ¹H NMR Spectroscopic Data for DL-3-Aminobutanoic Acid [2]
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | 1.324 | d | 3H |
| CH₂ | 2.499 | m | 2H |
| CH | 3.615 | m | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to a known standard (e.g., TMS or the residual solvent peak).
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000-3400 | N-H (amine) | Stretching |
| ~2800-3000 | C-H (alkane) | Stretching |
| ~1700-1725 | C=O (carboxylic acid) | Stretching |
| ~1550-1650 | N-H (amine) | Bending |
| ~1400-1450 | C-H (alkane) | Bending |
Note: The zwitterionic nature of amino acids in the solid state can lead to broad absorptions and shifts in the characteristic frequencies of the amine and carboxylate groups.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded. A background spectrum of the empty ATR crystal is also collected.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns can also provide structural information.
Table 4: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| [M+H]⁺ (m/z) | 104.0706 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water with 0.1% formic acid).
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer, where it is ionized. The ions are then guided into the mass analyzer, and the mass spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions.
Caption: Comparative Structural Confirmation Workflow.
Conclusion
The structural confirmation of synthetic this compound relies on a complementary suite of analytical techniques. While X-ray crystallography provides the most definitive and detailed three-dimensional structural information, its reliance on high-quality single crystals can be a limiting factor. Spectroscopic methods, particularly NMR, FTIR, and mass spectrometry, offer a robust and accessible alternative for routine confirmation of the molecular structure, connectivity, and functional groups. For regulatory submissions and in-depth structural studies, a combination of these spectroscopic methods is essential, with X-ray crystallography serving as the ultimate arbiter of the solid-state structure when feasible. This multi-faceted approach ensures a comprehensive and unambiguous understanding of the molecule's identity and integrity.
References
Safety Operating Guide
Personal protective equipment for handling 3-Aminobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 3-Aminobutanoic acid. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Risk Assessment
This compound is classified as a skin and eye irritant. A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask | Prevents inhalation of airborne powder. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps for the safe handling of this compound in a laboratory setting.
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment (PPE) as specified in the table above.
Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.
-
When weighing, use a draft shield or perform the task in a fume hood to prevent the powder from becoming airborne.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.
Post-Handling:
-
Decontaminate the work surface with a suitable laboratory cleaner.
-
Properly dispose of all contaminated materials as outlined in the Disposal Plan.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use items.
-
Wash hands thoroughly with soap and water after completing the work.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Assess the Spill: Determine the extent of the spill. For large spills, contact the designated emergency response team.
-
Don PPE: Wear the prescribed PPE, including respiratory protection, gloves, and eye protection.
-
Contain the Spill: Gently cover the spilled solid with an absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.
-
Clean Up: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealable waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with soap and water or a suitable laboratory decontaminant.
-
Dispose: Dispose of the contaminated materials and cleaning supplies as hazardous waste.
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be handled and disposed of as chemical waste in accordance with institutional and local regulations.
Waste Collection:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.
-
Aqueous solutions should be collected in a separate, labeled hazardous waste container.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup and disposal through your institution's environmental health and safety (EHS) office.
Quantitative Data Summary
Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, specifically for this compound. In the absence of specific limits, it is crucial to handle this compound with care, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Not Established | OSHA, NIOSH, ACGIH |
Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
